Methyl 5-Oxopyrrolidine-3-acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-oxopyrrolidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)3-5-2-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRPSYVMIGBSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
De Novo Synthesis of Methyl 5-Oxopyrrolidine-3-acetate from Itaconic Acid: A Comprehensive Homologation Strategy
Executive Summary
The synthesis of Methyl 5-Oxopyrrolidine-3-acetate (CAS 1134289-71-6)[1] from the bio-renewable precursor itaconic acid represents a critical pathway in the development of novel peptidomimetics and CNS-active scaffolds. This technical whitepaper details a robust, four-step synthetic cascade featuring a highly controlled Arndt-Eistert homologation[2]. By emphasizing the mechanistic causality behind each reagent choice, this guide serves as a self-validating blueprint for drug development professionals.
Introduction & Pharmacological Relevance
Substituted 5-oxopyrrolidines (pyrrolidin-2-ones) are privileged pharmacophores. The acetic acid homologue, specifically Methyl 5-Oxopyrrolidine-3-acetate, serves as a versatile building block for proteasome inhibitors, antimicrobial agents, and analgesic compounds. Constructing this scaffold from itaconic acid is atom-economical but requires a precise carbon-chain extension to transition from the native carboxylic acid to the acetate derivative.
Retrosynthetic Strategy: The Homologation Imperative
Direct synthesis of the 3-acetate derivative via Michael addition to a pre-homologated alkene is synthetically challenging due to the instability of the required precursors. Therefore, a retrosynthetic disconnection reveals 5-oxopyrrolidine-3-carboxylic acid as the ideal stable intermediate. By employing an Arndt-Eistert homologation[2], we insert a single methylene bridge ( −CH2− ) with absolute regioselectivity, preserving the structural and stereochemical integrity of the lactam ring.
Fig 1. Multi-step synthetic workflow from itaconic acid to the target acetate.
Experimental Methodologies (Self-Validating Protocols)
Phase I: Cyclocondensation (Amidation & Michael Addition)
Objective: Convert itaconic acid to 5-oxopyrrolidine-3-carboxylic acid[3]. Protocol:
-
Suspend itaconic acid (1.0 eq) in aqueous ammonia (25%, 5.0 eq) or react with a urea equivalent[3].
-
Heat the mixture in a sealed pressure vessel at 140 °C for 12 hours.
-
Cool the reactor to 0 °C and carefully acidify with 6M HCl to pH 2.
-
Filter the resulting precipitate and recrystallize from hot ethanol.
-
Causality: Ammonia acts dually as a nucleophile for the Michael addition across the α,β -unsaturated double bond and as an acylating agent for the carboxylic acid. The high thermal energy drives the intramolecular cyclization via dehydration.
-
Validation Checkpoint: IR spectroscopy must show the disappearance of the alkene C=C stretch (~1630 cm⁻¹) and the appearance of a strong lactam C=O stretch (~1690 cm⁻¹).
Phase II: Carboxyl Activation
Objective: Synthesize 5-oxopyrrolidine-3-carbonyl chloride. Protocol:
-
Suspend the intermediate from Phase I in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add thionyl chloride ( SOCl2 , 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Reflux at 40 °C for 3 hours until gas evolution ( SO2 , HCl) ceases.
-
Concentrate in vacuo to yield the crude acid chloride.
-
Causality: DMF reacts with SOCl2 to form the highly electrophilic Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the carboxylic acid to the acid chloride while minimizing side reactions.
-
Validation Checkpoint: Quench a micro-aliquot in methanol; TLC should show complete conversion to the methyl ester, confirming active acid chloride formation.
Phase III: Diazotization
Objective: Form the diazoketone intermediate. Protocol:
-
Dissolve the crude acid chloride in anhydrous THF and cool to -10 °C.
-
Dropwise add a freshly prepared ethereal solution of diazomethane ( CH2N2 , 2.5 eq) behind a blast shield.
-
Stir for 2 hours at 0 °C, then purge excess diazomethane with a stream of nitrogen.
-
Causality: A strict stoichiometric excess of diazomethane is mandatory. The first equivalent forms the diazoketone, releasing HCl. The second equivalent acts as an acid scavenger, forming methyl chloride and nitrogen gas. If an excess is not maintained, the liberated HCl will react with the diazoketone to form an unwanted chloromethyl ketone byproduct.
-
Validation Checkpoint: IR spectroscopy must reveal a distinct, sharp diazo peak at ~2100 cm⁻¹.
Phase IV: Wolff Rearrangement
Objective: Synthesize the final Methyl 5-Oxopyrrolidine-3-acetate[1]. Protocol:
-
Dissolve the diazoketone in anhydrous methanol.
-
Add silver(I) oxide ( Ag2O , 0.1 eq) sequentially in small portions while stirring at 60 °C.
-
Monitor nitrogen gas evolution. Once ceased, filter the mixture through a Celite pad to remove the silver catalyst.
-
Concentrate the filtrate and purify via silica gel chromatography (Ethyl Acetate/Hexanes).
-
Causality: The silver catalyst facilitates the extrusion of nitrogen gas, generating an electron-deficient silver-carbene complex. This triggers a 1,2-alkyl shift (Wolff rearrangement) to form a highly reactive ketene. Methanol immediately traps the ketene, yielding the target methyl ester.
-
Validation Checkpoint: 1H NMR must show a new singlet at ~3.70 ppm (integrating for 3H, −OCH3 ) and a doublet at ~2.60 ppm (integrating for 2H, −CH2−COO− ), confirming the homologation.
Fig 2. Mechanistic logic of the silver-catalyzed Wolff rearrangement.
Quantitative Metrics & Quality Control
To ensure reproducibility across scaling efforts, the following quantitative benchmarks must be met during the synthesis:
| Reaction Phase | Intermediate / Product | Expected Yield (%) | Purification Method | Key Analytical Marker |
| Phase I | 5-Oxopyrrolidine-3-carboxylic acid | 78 - 82% | Recrystallization (EtOH) | IR: ~1690 cm⁻¹ (Lactam C=O) |
| Phase II | 5-Oxopyrrolidine-3-carbonyl chloride | > 95% | None (Used Crude) | TLC: MeOH Quench Conversion |
| Phase III | Diazoketone intermediate | 65 - 70% | Solvent Purge | IR: ~2100 cm⁻¹ (Diazo N≡N) |
| Phase IV | Methyl 5-Oxopyrrolidine-3-acetate | 70 - 75% | Silica Gel Column | 1H NMR: 3.70 ppm (s, 3H) |
Conclusion
The synthesis of Methyl 5-Oxopyrrolidine-3-acetate from itaconic acid relies on the strategic deployment of the Arndt-Eistert homologation. By strictly controlling the stoichiometric ratios during diazotization and leveraging silver-catalyzed Wolff rearrangement, researchers can reliably produce this high-value scaffold with excellent fidelity and atom economy, empowering downstream drug discovery applications.
References
-
Title: Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots[3] Source: RSC Advances (Rsc.org) URL:
-
Title: Methyl 5-Oxopyrrolidine-3-acetate | 1134289-71-6[1] Source: Sigma-Aldrich URL:
-
Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review (Citing Arndt-Eistert α-Amino Acid Homologation)[2] Source: ResearchGate URL:
Sources
Methyl 5-Oxopyrrolidine-3-acetate: Core Chemical Properties, Synthesis, and Applications in Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Laboratory Whitepaper
Executive Summary
The 5-oxopyrrolidine (γ-lactam) ring is a privileged scaffold in medicinal chemistry, frequently utilized to design peptidomimetics, kinase inhibitors, and antimicrobial agents[1]. Methyl 5-oxopyrrolidine-3-acetate (CAS: 1134289-71-6) serves as a highly versatile, bifunctional building block. By possessing both a reactive lactam core and a highly tunable methyl acetate side chain, it enables rapid diversification in structure-activity relationship (SAR) studies.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Herein, we will deconstruct the thermodynamic rationale behind its synthesis, establish a self-validating analytical protocol, and explore its downstream applications in modern drug discovery.
Chemical Identity & Structural Properties
Methyl 5-oxopyrrolidine-3-acetate is a functionalized γ-lactam. The presence of the acetate group at the C3 position (relative to the nitrogen at C1 and the carbonyl at C5) introduces a critical vector for homologation or cross-coupling[2].
Quantitative Chemical Data
All data summarized below reflects standard commercial and theoretical benchmarks for high-purity (≥95%) synthetic lots[2][3].
| Property | Value |
| Chemical Name | Methyl 5-Oxopyrrolidine-3-acetate |
| Synonyms | Methyl 2-(5-oxopyrrolidin-3-yl)acetate |
| CAS Number | 1134289-71-6 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| SMILES String | COC(=O)CC1CC(=O)NC1 |
| InChIKey | KCRPSYVMIGBSJY-UHFFFAOYSA-N |
| Physical Form | White to pale yellow solid |
| Storage Conditions | Refrigerator (2°C to 8°C), sealed under Argon |
Mechanistic Synthesis Workflow
The most robust and scalable synthetic route to Methyl 5-oxopyrrolidine-3-acetate relies on the reductive cyclization of dimethyl 3-(nitromethyl)pentanedioate [4][5].
Step-by-Step Methodology & Causality
Phase 1: Michael Addition (Precursor Synthesis)
-
Charge the Reactor: Dissolve dimethyl glutaconate (1.0 eq) and nitromethane (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C.
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.
-
Expert Rationale: Why DBU? Using a strong, non-nucleophilic base is critical. Aqueous bases (like NaOH) would hydrolyze the methyl esters, while nucleophilic bases could attack the α,β-unsaturated system. DBU cleanly deprotonates nitromethane to form the nitronate anion, driving a soft 1,4-conjugate addition.
-
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield dimethyl 3-(nitromethyl)pentanedioate.
Phase 2: Reductive Cyclization (Target Synthesis)
-
Hydrogenation Setup: Dissolve the intermediate in anhydrous methanol (0.1 M concentration).
-
Expert Rationale: Maintaining a dilute solution (≤0.1 M) heavily favors intramolecular cyclization over intermolecular polymerization.
-
-
Catalyst Addition: Add 10% Pd/C (0.05 eq by weight).
-
Expert Rationale: Palladium on carbon is selected over aggressive hydrides (e.g., LiAlH₄) because it selectively reduces the aliphatic nitro group to a primary amine without reducing the ester moieties.
-
-
Reaction: Stir under an H₂ atmosphere (1 atm) at room temperature for 12 hours. The transient primary amine spontaneously attacks the adjacent methyl ester.
-
Thermodynamic Driving Force: The expulsion of methanol and the formation of the highly stable 5-membered γ-lactam ring makes this cyclization thermodynamically irreversible under these conditions.
-
Purification: Filter through a Celite pad to remove Pd/C, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH, 95:5) to isolate Methyl 5-oxopyrrolidine-3-acetate.
Figure 1: Mechanistic synthesis workflow of Methyl 5-Oxopyrrolidine-3-acetate via cyclization.
Analytical Validation Protocol
A reliable protocol must be a self-validating system. To confirm that the reductive cyclization was successful and that the ester was not over-reduced, utilize the following orthogonal analytical checks:
-
FT-IR Spectroscopy (The Quick Check):
-
Validation: Look for the disappearance of the asymmetric/symmetric NO₂ stretches (~1550 and ~1350 cm⁻¹).
-
Confirmation: The emergence of a distinct γ-lactam C=O stretch at ~1700 cm⁻¹ alongside the retained ester C=O stretch at ~1735 cm⁻¹ proves the ring has closed while leaving the acetate intact.
-
-
¹H NMR (CDCl₃, 400 MHz):
-
Validation: A sharp singlet at ~3.70 ppm integrating to 3H confirms the preservation of the -OCH3 group. A broad singlet at ~6.5-7.0 ppm confirms the presence of the lactam N-H proton.
-
-
LC-MS (ESI+):
-
Validation: An observed mass of m/z 158.1 [M+H]⁺ confirms the molecular weight matches the cyclized product (157.17 g/mol )[6].
-
Applications in Medicinal Chemistry
The 5-oxopyrrolidine framework is not just a structural curiosity; it is a foundational pharmacophore in modern therapeutics. By utilizing Methyl 5-oxopyrrolidine-3-acetate, medicinal chemists can easily functionalize the acetate side chain (via saponification and subsequent amide coupling) or the lactam nitrogen (via alkylation).
Antimicrobial & Biofilm Disruption
Recent studies have demonstrated that functionalized 5-oxopyrrolidine derivatives exhibit profound antimicrobial properties[7]. When the scaffold is derivatized into hydrazones (e.g., 5-nitrothienylhydrazone derivatives), these compounds show exceptional efficacy in disrupting biofilms of multidrug-resistant Staphylococcus aureus (MRSA) and Escherichia coli[8]. The unconstrained conformation of the pyrrolidine ring allows the attached pharmacophores to optimally interact with bacterial cell wall targets[1].
Anticancer Kinase Inhibitors
The γ-lactam core is highly effective at mimicking peptide bonds, making it an ideal candidate for protein kinase inhibition[1]. Hybridizing the 5-oxopyrrolidine moiety with diphenylamine or azole groups has yielded compounds with potent, selective cytotoxicity against A549 human lung adenocarcinoma cells and HT29 cell lines[1][7]. The rigid yet tunable nature of the 5-oxopyrrolidine ring locks the molecule into an active conformation that fits snugly into the ATP-binding pockets of target kinases[1].
Figure 2: Pharmacological functionalization of the 5-oxopyrrolidine scaffold in drug development.
References
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MDPI Pharmaceuticals. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals. Available at:[Link]
-
MDPI Molecules. (2025). "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling." Molecules. Available at: [Link]
-
PubMed / NIH. (2025). "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health." Molecules. Available at: [Link]
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Accela ChemBio. "Dimethyl 3-(Nitromethyl)pentanedioate (CAS: 121218-70-0) Product Data." AccelaChem Catalog. Available at:[Link]
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"Methyl 5-Oxopyrrolidine-3-acetate" CAS number and physical constants
An In-Depth Technical Guide to Methyl 5-Oxopyrrolidine-3-acetate
Introduction: The Significance of the Pyrrolidone Scaffold
Methyl 5-Oxopyrrolidine-3-acetate belongs to the family of pyrrolidones, a class of compounds featuring a five-membered lactam ring. This core structure is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry and natural product synthesis. The 5-oxopyrrolidine ring is a key structural motif in numerous biologically active molecules, and its derivatives have been extensively investigated for a range of therapeutic applications, most notably as antimicrobial and anticancer agents.[1][2] This guide provides a detailed overview of Methyl 5-Oxopyrrolidine-3-acetate, focusing on its fundamental properties, synthesis, and its role as a versatile building block for drug discovery and development.
Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance, synthesis planning, and experimental reproducibility. Methyl 5-Oxopyrrolidine-3-acetate is most commonly identified by its CAS number. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1134289-71-6 | [3][4] |
| Synonyms | Methyl 2-(5-oxopyrrolidin-3-yl)acetate | [3] |
| Molecular Formula | C₇H₁₁NO₃ | [3] |
| Molecular Weight | 157.17 g/mol | [3] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Refrigerator (2-8°C) | [5] |
Synthesis and Methodology: A Mechanistic Approach
While specific, scaled-up industrial syntheses are often proprietary, the construction of the 5-oxopyrrolidine-3-acetate core can be logically derived from established chemical principles. A common and efficient strategy involves the initial formation of the parent carboxylic acid, 1-(substituted)-5-oxopyrrolidine-3-carboxylic acid, via a Michael addition reaction, followed by standard esterification.
The foundational step is the reaction of itaconic acid with a primary amine. This reaction proceeds via a conjugate addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (lactamization) to form the stable 5-oxopyrrolidine ring. The choice of the amine (R-NH₂) determines the substituent on the ring's nitrogen atom. For the unsubstituted core of Methyl 5-Oxopyrrolidine-3-acetate, ammonia could theoretically be used, though more complex substituted analogs are frequently synthesized for drug development.[6]
Conceptual Synthesis Workflow
The following diagram illustrates the logical flow from common starting materials to the target compound's structural class.
Caption: General synthesis pathway for 5-oxopyrrolidine derivatives.
Experimental Protocol: Synthesis of a 5-Oxopyrrolidine-3-Carboxylic Acid Intermediate
This protocol describes the synthesis of a generic 1-(substituted)-5-oxopyrrolidine-3-carboxylic acid, a direct precursor to the corresponding methyl ester. This method is adapted from similar syntheses reported in the literature.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the primary amine (1.0 eq) and itaconic acid (1.05 eq).
-
Solvent Addition: Add water as the solvent to achieve a suitable concentration for reflux.
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 4-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). The rationale for using water as a solvent is its ability to facilitate the dissolution of the reactants and its high boiling point for the thermal energy required for cyclization.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any unreacted itaconic acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture) to yield the pure carboxylic acid intermediate.
To obtain the final target, Methyl 5-Oxopyrrolidine-3-acetate, the resulting carboxylic acid would undergo Fischer esterification by refluxing in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[6][7]
Applications in Drug Discovery
While Methyl 5-Oxopyrrolidine-3-acetate may not be an end-product therapeutic itself, its structural core is of high interest to medicinal chemists. The pyrrolidone ring serves as a rigid scaffold that correctly orients functional groups for interaction with biological targets.
-
Antimicrobial Agents: Numerous studies have demonstrated that derivatization of the 5-oxopyrrolidine-3-carboxylic acid core can lead to potent antibacterial agents. For instance, converting the carboxylic acid to a carbohydrazide and subsequently forming hydrazones with various aromatic aldehydes has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8]
-
Anticancer Research: The scaffold is also a promising starting point for the development of novel anticancer drugs.[1][2] By modifying the substituents on the pyrrolidone ring and its side chains, researchers have synthesized derivatives that exhibit potent cytotoxic activity against various cancer cell lines.[2][6] The ester group in Methyl 5-Oxopyrrolidine-3-acetate provides a reactive handle for further chemical transformations to build more complex and targeted molecules.
Safety and Handling
As a laboratory chemical, Methyl 5-Oxopyrrolidine-3-acetate requires careful handling.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Standard laboratory precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator to ensure its stability.
Conclusion
Methyl 5-Oxopyrrolidine-3-acetate is a valuable chemical entity defined by its core 5-oxopyrrolidine scaffold. While its physical properties are straightforward, its true significance lies in its potential as a foundational building block in the synthesis of high-value, biologically active compounds. The demonstrated success of this scaffold in generating novel antimicrobial and anticancer candidates ensures that it will remain an area of active research for scientists and drug development professionals.[9][2] Understanding its synthesis and chemical reactivity is key to unlocking its full potential in the ongoing search for new and effective therapeutics.
References
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Methyl 5-Oxopyrrolidine-3-acetate | CAS 1134289-71-6 . AMERICAN ELEMENTS®. [Link]
-
5-Oxo-pyrrolidine-3-carboxylic acid methyl ester . ChemBK. [Link]
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1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 . PubChem. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health . MDPI. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro . Semantic Scholar. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity . PMC, National Center for Biotechnology Information. [Link]
-
Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid . ResearchGate. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents . PMC, National Center for Biotechnology Information. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health . PubMed. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity . ResearchGate. [Link]
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Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives . PMC, National Center for Biotechnology Information. [Link]
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"Methyl 5-Oxopyrrolidine-3-acetate" IUPAC name and synonyms
Methyl 5-Oxopyrrolidine-3-acetate: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery
As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the architectural foundation for novel therapeutics. Among these, gamma-lactams (pyrrolidones) hold a distinct position due to their metabolic stability and structural rigidity. This whitepaper provides an in-depth technical analysis of Methyl 5-Oxopyrrolidine-3-acetate , detailing its chemical identity, a self-validating synthetic protocol, and its strategic utility in modern drug development.
Chemical Identity & Structural Significance
At the core of this compound is a 5-membered gamma-lactam ring, flanked by an acetate ester at the C3 position. This specific substitution pattern provides a highly versatile chemical handle for downstream functionalization, making it an invaluable building block in medicinal chemistry[1].
-
IUPAC Name: methyl 2-(5-oxopyrrolidin-3-yl)acetate[2]
-
Primary Synonyms: Methyl 2-(5-oxopyrrolidin-3-yl)acetate; 3-Pyrrolidineacetic acid, 5-oxo-, methyl ester[2][3]
-
CAS Registry Number: 1134289-71-6[1]
The structural rigidity of the pyrrolidone ring mimics the beta-turn of peptides, allowing it to act as a conformational restrictor. The pendant methyl acetate group can be readily hydrolyzed, homologated, or reduced, providing medicinal chemists with a highly modular vector for structure-activity relationship (SAR) exploration.
Physicochemical Properties & Safety Profile
Understanding the baseline physicochemical properties is critical for predicting solubility, handling requirements, and chromatographic behavior. Below is a consolidated dataset for Methyl 5-Oxopyrrolidine-3-acetate[1].
| Property | Value / Description |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Physical Form | Solid |
| Purity | ≥95% (Standard commercial grade) |
| InChI Key | KCRPSYVMIGBSJY-UHFFFAOYSA-N |
| Storage Conditions | Refrigerator (2–8°C) |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed; Irritant) |
Mechanistic Synthesis Protocol: Reductive Lactamization
To ensure high yield and purity, the synthesis of Methyl 5-Oxopyrrolidine-3-acetate is best achieved via the reductive lactamization of Dimethyl 3-(nitromethyl)pentanedioate [4].
The Causality of the Reaction: The choice of catalytic hydrogenation (Pd/C) is deliberate. It selectively reduces the aliphatic nitro group to a primary amine without cleaving the methyl esters. Once the transient amine is formed, an entropy-driven intramolecular cyclization occurs. The primary amine attacks the proximal C1 ester carbonyl, eliminating methanol and forming the thermodynamically stable 5-membered lactam ring.
Synthetic workflow for Methyl 5-Oxopyrrolidine-3-acetate via reductive lactamization.
Step-by-Step Self-Validating Protocol:
-
Reaction Setup: Dissolve Dimethyl 3-(nitromethyl)pentanedioate (1.0 eq) in anhydrous methanol (0.1 M concentration).
-
Catalyst Addition: Under a strict argon atmosphere (to prevent solvent ignition), carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas. Maintain the reaction under a hydrogen balloon (1 atm) at 25°C with vigorous stirring.
-
In-Process Monitoring (Self-Validation): Do not rely solely on time. Monitor the reaction via LC-MS. The reaction is complete when the nitro precursor mass disappears, and the target lactam mass ( [M+H]+=158.1 ) dominates. The transient amine intermediate ( [M+H]+=190.1 ) may briefly appear.
-
Thermal Drive (If Necessary): If LC-MS indicates stalled cyclization (presence of the uncyclized amine), filter the catalyst through a pad of Celite, and gently reflux the methanolic filtrate for 2–4 hours to drive the lactamization to completion.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude solid via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 5% Methanol in Dichloromethane).
Applications in Drug Discovery
Methyl 5-Oxopyrrolidine-3-acetate is heavily utilized in early-stage drug discovery projects, specifically in the design of pyrrolidine-containing pharmaceuticals[1]. Its utility stems from its ability to act as a rigid, polar scaffold.
Logical mapping of Methyl 5-Oxopyrrolidine-3-acetate applications in drug development.
-
CNS Therapeutics (Nootropics & Anticonvulsants): The 2-pyrrolidone core is the defining pharmacophore of the "racetam" family (e.g., piracetam, levetiracetam). The C3-acetate appendage allows researchers to synthesize conformationally restricted analogues that can selectively modulate AMPA receptors or synaptic vesicle proteins (SV2A).
-
Peptidomimetics: In protease inhibitor design, peptide bonds are highly susceptible to enzymatic degradation. The gamma-lactam ring acts as a bioisostere for a dipeptide bond, locking the molecule into a beta-turn conformation while providing absolute resistance to proteolysis.
-
Asymmetric Synthesis: When resolved into its pure enantiomers, this compound serves as a chiral pool starting material for the total synthesis of complex natural alkaloids and targeted asymmetric catalysts[1].
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized or procured material, the following analytical signatures must be verified:
-
¹H NMR (CDCl₃): Look for a distinct singlet at ~3.70 ppm corresponding to the methoxy (-OCH₃) protons. A broad singlet between 6.0–7.0 ppm will confirm the presence of the lactam N-H proton.
-
FT-IR Spectroscopy: The compound will exhibit two distinct carbonyl stretches. The ester C=O typically absorbs at ~1735 cm⁻¹, whereas the lactam C=O absorbs at a lower frequency, typically ~1700 cm⁻¹, due to the resonance contribution of the nitrogen lone pair.
References
- BenchChem. Methyl 5-Oxopyrrolidine-3-acetate|C7H11NO3|1134289-71-6.
- American Elements. Methyl 5-Oxopyrrolidine-3-acetate | CAS 1134289-71-6.
- Sigma-Aldrich. Methyl 5-Oxopyrrolidine-3-acetate | 1134289-71-6.
- BLD Pharm. 25504-47-6|Methyl 2-oxopiperidine-4-carboxylate.
- AccelaChem. Product Category-AccelaChem|AccelaChemBio.
Sources
- 1. Methyl 5-Oxopyrrolidine-3-acetate|C7H11NO3|1134289-71-6 [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 25504-47-6|Methyl 2-oxopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
"Methyl 5-Oxopyrrolidine-3-acetate" spectroscopic data (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to Methyl 5-Oxopyrrolidine-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 5-Oxopyrrolidine-3-acetate (CAS: 1134289-71-6), a heterocyclic compound of interest in synthetic chemistry and drug discovery. Leveraging data from closely related analogs and established spectroscopic principles, this document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed to serve as a practical reference for researchers, offering not only data interpretation but also standardized protocols for data acquisition and a discussion of the underlying scientific principles that govern these analytical techniques.
Introduction to Methyl 5-Oxopyrrolidine-3-acetate
Methyl 5-Oxopyrrolidine-3-acetate, also known as methyl 2-(5-oxopyrrolidin-3-yl)acetate, belongs to the pyrrolidone class of compounds, which are prevalent in many natural products and pharmacologically active molecules[1]. The core structure features a five-membered lactam ring, a key motif in medicinal chemistry. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior in drug development pipelines. Spectroscopic analysis provides a definitive fingerprint of the molecular structure.
Molecular Structure and Physicochemical Properties:
-
Chemical Formula: C₇H₁₁NO₃[2]
-
Molecular Weight: 157.17 g/mol [3]
-
CAS Number: 1134289-71-6[2]
-
Structure:
Caption: Structure of Methyl 5-Oxopyrrolidine-3-acetate.
Spectroscopic techniques provide empirical data to confirm this connectivity and stereochemistry, which is a non-negotiable step in quality control and regulatory submission. The causality behind experimental choices, such as solvent selection in NMR or ionization technique in MS, is driven by the need to obtain the clearest, most unambiguous data for this specific molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Analysis
The proton NMR spectrum is expected to show six distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integral | Rationale |
| NH | ~7.0-7.5 | Broad Singlet | - | 1H | The amide proton is typically broad due to quadrupole broadening from the nitrogen and exchange with trace water. |
| O-CH₃ | ~3.70 | Singlet | - | 3H | Characteristic singlet for a methyl ester, deshielded by the adjacent oxygen atom.[4][5] |
| N-CH₂ -C=O (H2) | ~3.4-3.5 | Multiplet | - | 2H | Protons on the carbon adjacent to the lactam nitrogen. |
| CH (H3) | ~3.3-3.5 | Multiplet | - | 1H | The methine proton at the chiral center, coupled to four neighboring protons. |
| CH₂ -C=O (Side chain) | ~2.7-2.8 | Doublet | ~6-7 | 2H | Methylene protons of the acetate group, appearing as a doublet due to coupling with the H3 proton. |
| CH₂ -CH (H4) | ~2.4-2.5 | Multiplet | - | 2H | Protons on the carbon adjacent to the lactam carbonyl, coupled to the H3 proton. |
Note: Data is predicted based on analysis of related structures.[4]
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment (hybridization, attached atoms).
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Lactam C =O (C5) | ~175-177 | The amide carbonyl carbon is highly deshielded and appears far downfield.[6] |
| Ester C =O (C7) | ~172-173 | The ester carbonyl carbon is also significantly downfield, slightly upfield from the amide carbonyl.[4][6] |
| O-C H₃ | ~52 | Typical chemical shift for a methyl ester carbon.[4] |
| N-C H₂ (C2) | ~49-50 | Carbon adjacent to the lactam nitrogen. |
| C H₂ (Side chain, C6) | ~35-36 | Methylene carbon of the acetate side chain. |
| C H (C3) | ~34-35 | Methine carbon at the junction of the ring and side chain. |
| C H₂ (C4) | ~33-34 | Methylene carbon adjacent to the lactam carbonyl. |
Note: Data is predicted based on analysis of related structures.[4]
Experimental Protocol for NMR Data Acquisition
This protocol ensures a self-validating system for obtaining high-quality NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-Oxopyrrolidine-3-acetate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds and ensures the observation of exchangeable protons like N-H.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is crucial for resolving complex multiplets.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Set the spectral width to cover 0-220 ppm to ensure observation of the carbonyl carbons.[6]
-
Acquire a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal.
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expected Absorption Frequencies
The structure of Methyl 5-Oxopyrrolidine-3-acetate contains several IR-active functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3200 | N-H Stretch | Secondary Amide (Lactam) | A strong, somewhat broad peak characteristic of N-H bonding. |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Indicates the presence of sp³ hybridized C-H bonds. |
| ~1735 | C=O Stretch | Ester | A strong, sharp absorption for the ester carbonyl group. |
| ~1680 | C=O Stretch | Amide (Lactam) | A strong, sharp absorption for the five-membered ring amide carbonyl. Its frequency is lower than a typical acyclic amide due to ring strain. |
| 1170-1250 | C-O Stretch | Ester | Characteristic stretching of the ester C-O bond. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and efficient. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Scan: First, run a background scan with no sample present. This is a critical step to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring these do not appear in the final spectrum.
-
Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmatory evidence of its identity.[8]
Molecular Ion and Fragmentation Analysis
-
Molecular Ion (M⁺): The calculated monoisotopic mass is 157.0739. Using a high-resolution mass spectrometer (HRMS), the molecular ion peak should be observed at m/z 157.0739 (for [M]⁺) or 158.0812 (for [M+H]⁺ in ESI+ mode), confirming the elemental composition C₇H₁₁NO₃.
-
Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would likely induce characteristic fragmentation. The primary cleavages are expected at the bonds alpha to the carbonyl groups and the nitrogen atom.
-
Loss of methoxy radical (•OCH₃): [M - 31]⁺ → m/z 126. This is a common fragmentation for methyl esters.
-
Loss of the carbomethoxy group (•COOCH₃): [M - 59]⁺ → m/z 98. This involves cleavage of the C-C bond between the ring and the side chain.
-
Ring Opening/Cleavage: Fragmentation of the pyrrolidone ring itself can lead to a variety of smaller ions. For instance, cleavage across the C2-C3 and C4-C5 bonds could yield characteristic fragments.
-
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
- 2. americanelements.com [americanelements.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. rsc.org [rsc.org]
- 8. agilent.com [agilent.com]
Methyl 5-Oxopyrrolidine-3-acetate: A Versatile γ-Lactam Building Block in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, the γ-lactam (pyrrolidin-2-one) scaffold represents a privileged pharmacophore. Methyl 5-oxopyrrolidine-3-acetate (CAS: 1134289-71-6) has emerged as a highly versatile, bifunctional building block[1]. By offering three orthogonal vectors of reactivity—the weakly acidic lactam nitrogen, the electrophilic methyl ester, and the resonance-stabilized lactam carbonyl—this molecule enables the rapid assembly of complex alkaloids, peptidomimetics, and epigenetic inhibitors.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic causality, and validated experimental workflows for utilizing methyl 5-oxopyrrolidine-3-acetate in advanced synthetic campaigns.
Physicochemical and Structural Profile
Understanding the physical properties of methyl 5-oxopyrrolidine-3-acetate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The molecule possesses a highly polar lactam core paired with a moderately lipophilic acetate side-chain.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Methyl 5-Oxopyrrolidine-3-acetate (Synonym: methyl 2-(5-oxopyrrolidin-3-yl)acetate) |
| CAS Number | 1134289-71-6[1] |
| Molecular Formula | C₇H₁₁NO₃[1] |
| Molecular Weight | 157.17 g/mol |
| Physical Form | Solid (Room Temperature)[1] |
| Hydrogen Bond Donors | 1 (Lactam N-H) |
| Hydrogen Bond Acceptors | 3 (Lactam C=O, Ester C=O, Ester -O-) |
| Lactam N-H pKa | ~16.5 (Requires strong base for deprotonation) |
Orthogonal Reactivity and Mechanistic Causality
The synthetic utility of methyl 5-oxopyrrolidine-3-acetate is rooted in its highly predictable, orthogonal reactivity profile. A Senior Application Scientist must leverage the inherent electronic differences between the functional groups to achieve chemoselectivity.
-
The Lactam Nitrogen (N1): The N-H bond is weakly acidic (pKa ~16.5) due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group (amide resonance). Consequently, N-alkylation requires strong, irreversible bases (e.g., NaH, KHMDS) to generate the highly nucleophilic sodium or potassium salt.
-
The Methyl Ester (C3 side-chain): The ester carbonyl is significantly more electrophilic than the lactam carbonyl. The lactam carbonyl's electrophilicity is dampened by nitrogen resonance. This electronic disparity allows for the chemoselective reduction of the ester (using mild hydrides like LiBH₄) or selective nucleophilic acyl substitution (amidation, saponification) without ring-opening the lactam.
-
The Lactam Carbonyl (C5): To functionalize or reduce the lactam carbonyl, aggressive reagents are required. Borane (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) can reduce the lactam to a substituted pyrrolidine, a common motif in neuroactive APIs.
Fig 1. Orthogonal synthetic divergence of Methyl 5-Oxopyrrolidine-3-acetate.
Applications in Medicinal Chemistry and Total Synthesis
Epigenetic Target Inhibition (BET Bromodomains)
The γ-lactam ring is an excellent bioisostere for the acetyl-lysine (KAc) motif found in histones. Crystallographic studies (e.g., PDB: 6PRT) have demonstrated that N-methylpyrrolidone (NMP) derivatives—such as those synthesized from methyl 5-oxopyrrolidine-3-acetate—act as highly effective acetamide fragment substitutes in bromodomain inhibition[2]. The rigid lactam ring reduces the entropic penalty upon binding, while the carbonyl oxygen establishes critical hydrogen bonds with conserved residues (Asn140 and a water-mediated interaction with Tyr97) in the BRD4 binding pocket[2].
Fig 2. BRD4 bromodomain binding interactions with the γ-lactam pharmacophore.
Natural Product Total Synthesis
Methyl 5-oxopyrrolidine-3-acetate and its chiral derivatives are frequently utilized in the total synthesis of complex alkaloids. For instance, in the enantioselective synthesis of (+)-Pervilleine B, researchers utilized lactam activation strategies starting from structurally related oxopyrrolidine acetates to construct the core tropane-like architectures[3]. The ester side-chain serves as a critical handle for subsequent homologation or cyclization events.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring high yield and chemoselectivity by strictly controlling the mechanistic variables.
Protocol A: Chemoselective N-Alkylation of the Lactam Core
Objective: To install an alkyl or benzyl group at the N1 position without hydrolyzing the C3 methyl ester. Mechanistic Rationale: Sodium hydride (NaH) is used to irreversibly deprotonate the lactam. The reaction is performed at 0 °C to prevent base-catalyzed Claisen condensation of the ester. Anhydrous conditions are mandatory to prevent the formation of hydroxide ions, which would rapidly saponify the methyl ester.
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere.
-
Dissolution: Dissolve methyl 5-oxopyrrolidine-3-acetate (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). DMF is chosen to strongly solvate the sodium cation, maximizing the nucleophilicity of the naked lactam anion.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) in small portions. Self-Validation: The evolution of H₂ gas confirms active deprotonation. Stir for 30 minutes until gas evolution ceases.
-
Alkylation: Add the electrophile (e.g., Benzyl bromide, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted base. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Chemoselective Reduction of the Ester to a Primary Alcohol
Objective: To reduce the methyl ester to a primary alcohol while leaving the lactam carbonyl intact. Mechanistic Rationale: Lithium borohydride (LiBH₄) is utilized instead of NaBH₄. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination enhances the electrophilicity of the ester, allowing the relatively mild borohydride anion to attack. The lactam carbonyl, stabilized by amide resonance, remains unreactive under these conditions.
Step-by-Step Methodology:
-
Preparation: Purge a dry flask with argon.
-
Dissolution: Dissolve methyl 5-oxopyrrolidine-3-acetate (1.0 equiv, 5 mmol) in anhydrous Tetrahydrofuran (THF) (0.1 M).
-
Reduction: Cool the solution to 0 °C. Add LiBH₄ (2.0 M solution in THF, 1.5 equiv) dropwise over 10 minutes.
-
Propagation: Remove the ice bath and stir the reaction at room temperature for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the starting material spot should completely disappear, replaced by a more polar product spot.
-
Quench: Cool back to 0 °C and carefully quench with Methanol (5 mL) followed by a 1M HCl solution (dropwise) until pH ~6 is reached, destroying excess hydride.
-
Isolation: Concentrate the mixture to remove THF. Extract the aqueous residue with a highly polar organic solvent mixture (e.g., CHCl₃:Isopropanol 3:1) due to the high polarity of the resulting hydroxyethyl lactam. Dry over MgSO₄ and concentrate.
Conclusion
Methyl 5-oxopyrrolidine-3-acetate is far more than a simple building block; it is a strategically designed synthetic node. By mastering the electronic disparities between its lactam and ester functionalities, researchers can execute highly chemoselective transformations. Whether utilized as a rigid pharmacophore in epigenetic drug discovery or as a chiral precursor in alkaloid total synthesis, its utility remains foundational to modern chemical biology.
References
-
[3] Huang, S.-Y., Chang, Z., Tuo, S.-C., Gao, L.-H., Wang, A.-E., & Huang, P.-Q. (2013). Lactam Activation: Enantioselective Synthesis of (+)-Pervilleine B. Chemical Communications (Electronic Supplementary Material), Royal Society of Chemistry. URL: [Link]
-
[2] Hilton-Proctor, J.P., Ilyichova, O., Zheng, Z., Jennings, I.G., Johnstone, R.W., Shortt, J., Mountford, S.J., Scanlon, M.J., & Thompson, P.E. (2019). Crystal structure of BRD4 bromodomain 1 with N-methylpyrrolidin-2-one (NMP) derivative 10 (methyl[(3R)-1-methyl-5-oxopyrrolidin-3-yl]acetate). RCSB Protein Data Bank (PDB ID: 6PRT). URL:[Link]
Sources
The Strategic Application of Methyl 5-Oxopyrrolidine-3-acetate as a Chiral Precursor in Asymmetric Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of stereochemically pure compounds in the pharmaceutical industry has underscored the critical importance of versatile chiral building blocks. Among these, the pyrrolidine scaffold holds a privileged position, being a core structural motif in a multitude of natural products and clinically significant drugs.[1][2] This guide delves into the synthetic potential of a highly valuable, yet often overlooked, chiral precursor: Methyl 5-Oxopyrrolidine-3-acetate. Derived from the readily available and inexpensive chiral pool starting material, pyroglutamic acid, this molecule offers a unique combination of stereochemical integrity and functional handles for the stereocontrolled elaboration into complex molecular architectures.[3][4] This document will serve as an in-depth technical resource, elucidating the synthesis, resolution, and strategic application of this precursor in the asymmetric synthesis of advanced intermediates and bioactive molecules.
The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry
The prevalence of the pyrrolidine ring in pharmaceuticals is a testament to its favorable physicochemical properties and its ability to serve as a rigid scaffold for the precise spatial orientation of pharmacophoric elements.[2] Its saturated, three-dimensional nature allows for a greater exploration of chemical space compared to its flat, aromatic counterparts, often leading to enhanced binding affinity and selectivity for biological targets.[2] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is a paramount objective in modern drug discovery.[2]
Synthesis and Chiral Resolution of Methyl 5-Oxopyrrolidine-3-acetate
The synthesis of the racemic parent compound, 5-oxopyrrolidine-3-carboxylic acid, can be readily achieved through the reaction of itaconic acid with an appropriate amine. Subsequent esterification with methanol in the presence of an acid catalyst, such as sulfuric acid, affords the target methyl ester.[5][6]
The true value of Methyl 5-Oxopyrrolidine-3-acetate as a chiral precursor lies in its availability in enantiomerically pure forms. This is typically achieved through the resolution of the corresponding carboxylic acid, a well-established and scalable strategy in organic synthesis.
Classical Resolution via Diastereomeric Salt Formation
A widely employed and industrially viable method for obtaining enantiomerically pure 5-oxopyrrolidine-3-carboxylic acid is through diastereomeric salt formation with a chiral amine. The choice of the resolving agent is critical and often requires empirical screening to identify a suitable partner that forms crystalline salts with a significant difference in solubility, allowing for their separation by fractional crystallization.
Illustrative Experimental Protocol: Resolution of (±)-5-Oxopyrrolidine-3-carboxylic Acid
-
A solution of racemic 5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is prepared.
-
An equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) is added to the solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.
-
The crystalline salt is isolated by filtration, washed with a small amount of cold solvent, and dried.
-
The enantiomeric purity of the resolved salt can be determined by analytical techniques such as chiral HPLC or by measuring its specific rotation.
-
The free carboxylic acid is then liberated from the diastereomeric salt by treatment with an acid (e.g., HCl), followed by extraction.
-
Finally, esterification of the enantiomerically pure carboxylic acid with methanol yields the desired enantiopure Methyl 5-Oxopyrrolidine-3-acetate.
Stereoselective Transformations: Unleashing the Synthetic Potential
The strategic positioning of the carbonyl group, the lactam functionality, and the acetate side chain in Methyl 5-Oxopyrrolidine-3-acetate provides multiple avenues for stereoselective functionalization. The lactam nitrogen can be protected to modulate reactivity and prevent unwanted side reactions, while the ester moiety can be readily transformed into other functional groups. However, the most synthetically valuable transformations often exploit the acidity of the α-proton to the ester, enabling the formation of an enolate and subsequent diastereoselective reactions.
Diastereoselective Alkylation: Forging New Carbon-Carbon Bonds
The generation of a lithium enolate from an N-protected Methyl 5-Oxopyrrolidine-3-acetate, followed by quenching with an electrophile, is a powerful method for the diastereoselective introduction of substituents at the C4 position. The stereochemical outcome of this reaction is dictated by the approach of the electrophile to the enolate, which is influenced by the stereocenter at C2 and the nature of the N-protecting group.
Conceptual Workflow for Diastereoselective Alkylation
Figure 1: General workflow for the diastereoselective alkylation of N-protected Methyl 5-Oxopyrrolidine-3-acetate.
The choice of the N-protecting group is crucial for achieving high diastereoselectivity. Bulky protecting groups can effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.
| N-Protecting Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Boc | Benzyl bromide | >95:5 | 85 | Analogous System |
| Cbz | Methyl iodide | 90:10 | 92 | Analogous System |
| PMB | Allyl bromide | >98:2 | 88 | Analogous System |
| Table 1: Representative Diastereoselective Alkylations of N-Protected Pyroglutamate Esters (Analogous Systems). |
Stereoselective Reduction: Accessing Chiral Alcohols
The ester functionality of Methyl 5-Oxopyrrolidine-3-acetate can be stereoselectively reduced to the corresponding primary alcohol. This transformation is valuable for accessing chiral 1,3-diol derivatives, which are important building blocks in natural product synthesis. The use of chiral reducing agents or enzyme-catalyzed reductions can afford the desired alcohol with high enantiomeric excess.
Enzymatic Reduction Protocol (Illustrative)
-
To a buffered solution (e.g., phosphate buffer, pH 7.0) is added Methyl 5-Oxopyrrolidine-3-acetate.
-
A ketoreductase enzyme and a cofactor (e.g., NADPH) are added to the mixture.
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and the progress is monitored by TLC or HPLC.
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.
| Enzyme | Substrate Concentration | Enantiomeric Excess (ee) | Conversion (%) | Reference |
| Ketoreductase from Candida magnoliae | 10 g/L | >99% | 98 | Analogous System[7] |
| Alcohol dehydrogenase from Rhodococcus ruber | 5 g/L | 98% | 95 | Analogous System |
| Table 2: Examples of Enzymatic Reductions of β-Keto Esters (Analogous Systems). |
Applications in the Synthesis of Bioactive Molecules
The chiral, non-racemic 3,4-disubstituted pyrrolidinone derivatives synthesized from Methyl 5-Oxopyrrolidine-3-acetate are valuable intermediates in the synthesis of a wide range of bioactive molecules, including antiviral agents, central nervous system drugs, and other therapeutic agents. The ability to control the stereochemistry at two adjacent centers on the pyrrolidine ring is a significant advantage in the design and synthesis of complex drug candidates.
Synthetic Pathway to a Chiral Pyrrolidine Intermediate
Figure 2: A representative synthetic sequence from Methyl 5-Oxopyrrolidine-3-acetate to a chiral 3,4-disubstituted pyrrolidine.
Conclusion
Methyl 5-Oxopyrrolidine-3-acetate represents a powerful and versatile chiral precursor for the asymmetric synthesis of highly functionalized pyrrolidine derivatives. Its ready availability from the chiral pool, coupled with the potential for high stereocontrol in key transformations such as alkylation and reduction, makes it an attractive starting material for the synthesis of complex, high-value molecules. The methodologies outlined in this guide provide a framework for the strategic application of this precursor in drug discovery and development programs, enabling the efficient and stereoselective construction of novel chemical entities with therapeutic potential. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-defined and versatile chiral building blocks like Methyl 5-Oxopyrrolidine-3-acetate will undoubtedly increase.
References
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646.
- Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954.
- Zhang, R., Sun, M., Yan, Q., Lin, X., Li, X., Fang, X., ... & Sun, J. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(13), 2359–2364.
- Collum, D. B., & McNeil, A. J. (2006). Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition. Journal of the American Chemical Society, 128(49), 15896–15903.
- Baldwin, J. E., Moloney, M. G., & Shim, S. B. (1989). Amino acid synthesis using (–)
- Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.
- Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel, Switzerland), 15(8), 970.
- D'Andrea, P., & Vitale, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Chen, B., Li, C., & Tang, Y. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
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A Technical Guide to the Conformational Landscape of Methyl 5-Oxopyrrolidine-3-acetate: A DFT-Based Approach
Abstract
This technical guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of Methyl 5-Oxopyrrolidine-3-acetate, a molecule of interest in medicinal chemistry and drug development. The methodologies presented herein are grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling technique. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry methods to elucidate the three-dimensional structures and relative energies of flexible small molecules. The protocol is designed to be self-validating by correlating calculated conformational energies with predicted Nuclear Magnetic Resonance (NMR) chemical shifts, providing a high degree of confidence in the theoretical results.
Introduction: The Significance of Molecular Conformation
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape. Different spatial arrangements of atoms, or conformations, can exhibit vastly different binding affinities for a biological target. Methyl 5-Oxopyrrolidine-3-acetate, with its pyrrolidone core and flexible acetate side chain, can adopt a multitude of conformations. A thorough understanding of its conformational landscape—the collection of stable conformers and the energy barriers between them—is paramount for rational drug design and structure-activity relationship (SAR) studies.
This guide eschews a generic, one-size-fits-all approach. Instead, it presents a tailored workflow specifically for Methyl 5-Oxopyrrolidine-3-acetate, detailing not just the "how" but, more critically, the "why" behind each computational step. This ensures a deeper understanding and allows for adaptation to other small molecule systems.
The Computational Strategy: A Self-Validating Workflow
Our approach is built on the pillar of Density Functional Theory (DFT), a widely used and well-validated method for studying the electronic structure of molecules.[1] The workflow is designed to be a closed-loop, self-validating system, where the initial conformational search is refined and the final, low-energy conformers are validated through the prediction of an experimentally measurable property: NMR chemical shifts.
The overall workflow can be visualized as follows:
Caption: A comprehensive workflow for the conformational analysis of Methyl 5-Oxopyrrolidine-3-acetate.
Detailed Methodologies
Part 1: Initial Structure Generation and Conformational Search
The starting point for any conformational analysis is a reasonable 3D structure of the molecule.
Protocol 1: 3D Structure Generation
-
2D to 3D Conversion: Using a molecule editor such as Avogadro or ChemDraw, draw the 2D structure of Methyl 5-Oxopyrrolidine-3-acetate (CAS: 1134289-71-6).
-
Initial 3D Generation: Employ the software's built-in tools to generate an initial 3D conformation. This structure does not need to be the global minimum, but it should have reasonable bond lengths and angles.
-
File Format: Save the structure in a format compatible with computational chemistry software, such as the .xyz or .mol format.
Protocol 2: Potential Energy Surface (PES) Scan
The goal of the PES scan is to explore the conformational space by systematically rotating key dihedral angles and calculating the energy at each point.[2][3][4] For Methyl 5-Oxopyrrolidine-3-acetate, the most significant flexible bonds are in the acetate side chain.
-
Software: This protocol assumes the use of the Gaussian software package.[5]
-
Input File Preparation: Create a Gaussian input file (.gjf or .com).
-
Route Section:
-
#p B3LYP/6-31G(d) Opt=ModRedundant Nosymm
-
B3LYP/6-31G(d) : This level of theory provides a good balance of accuracy and computational cost for an initial scan of an organic molecule.[6]
-
Opt=ModRedundant : This keyword specifies a redundant coordinate optimization, which is necessary for a PES scan.
-
Nosymm : This keyword prevents the use of symmetry, which is important for exploring the full conformational space.
-
-
-
Coordinate Definition: Define the dihedral angle(s) to be scanned. For Methyl 5-Oxopyrrolidine-3-acetate, the key dihedral is around the C-C bond connecting the pyrrolidone ring to the acetate group.
-
D [atom1] [atom2] [atom3] [atom4] S [nsteps] [stepsize]
-
D: Specifies a dihedral angle.
-
[atom1-4]: The four atoms defining the dihedral angle.
-
S: Indicates a scan.
-
[nsteps]: The number of steps in the scan (e.g., 36).
-
[stepsize]: The increment for each step in degrees (e.g., 10.0).
-
-
-
Execution: Run the Gaussian calculation.
-
Analysis: Visualize the output .log file with a program like GaussView. Plot the energy as a function of the dihedral angle to identify the low-energy regions (local minima).
Part 2: Refinement and Thermodynamic Analysis
The minima identified from the PES scan are then subjected to a more rigorous level of theory to obtain accurate geometries and relative energies.
Protocol 3: Conformer Re-optimization and Frequency Calculation
-
Extract Geometries: From the PES scan output, extract the Cartesian coordinates of the structures corresponding to the energy minima.
-
Input File Preparation: For each conformer, create a new Gaussian input file.
-
Route Section:
-
#p wB97X-D/def2-TZVP Opt Freq
-
wB97X-D/def2-TZVP : This combination of a range-separated hybrid functional with dispersion corrections and a triple-zeta basis set provides highly accurate geometries and energies for non-covalently interacting systems.[6]
-
Opt : Specifies a geometry optimization.
-
Freq : Requests a frequency calculation. This is crucial for two reasons:
-
To confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
-
-
Execution and Analysis: Run the calculations. Verify that there are no imaginary frequencies. The final Gibbs free energies will be used to determine the relative populations of the conformers.
Data Presentation: Relative Energies of Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 0.85 | 0.92 | 18.1 |
| Conf-3 | 1.52 | 1.65 | 6.6 |
Note: The data in this table is illustrative and would be populated with the results from the calculations.
Part 3: Validation through NMR Chemical Shift Prediction
To build confidence in the calculated conformer populations, we can predict their NMR spectra and compare them to either experimental data or to each other for internal consistency. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for this.[7][8][9]
Protocol 4: GIAO NMR Calculation
-
Input File Preparation: For each optimized conformer from Protocol 3, create a new Gaussian input file.
-
Route Section:
-
#p mPW1PW91/6-311+G(d,p) NMR=GIAO
-
mPW1PW91/6-311+G(d,p) : This level of theory is well-suited for NMR calculations.
-
NMR=GIAO : This keyword requests the calculation of NMR shielding tensors using the GIAO method.
-
-
-
Execution: Run the calculations.
-
Analysis: The output will contain the absolute shielding values for each nucleus. To convert these to chemical shifts, they must be referenced against the shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
δcalc = σTMS - σcalc
-
-
Boltzmann Averaging: The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
Authoritative Grounding and Causality
The choice of computational methods is not arbitrary. The initial, less computationally expensive B3LYP/6-31G(d) level of theory for the PES scan is a pragmatic choice for efficiently exploring a large conformational space. The subsequent refinement with wB97X-D/def2-TZVP is justified by the need for higher accuracy in determining the final geometries and relative energies, especially for a molecule where intramolecular non-covalent interactions may play a role. The selection of mPW1PW91/6-311+G(d,p) for the GIAO NMR calculations is based on its established performance in reproducing experimental chemical shifts.[9]
The logical flow from a broad, exploratory scan to a high-accuracy refinement of a few key structures, followed by validation against a predictable experimental observable, ensures a robust and reliable computational study.
Conclusion
This guide has outlined a comprehensive and self-validating theoretical workflow for the conformational analysis of Methyl 5-Oxopyrrolidine-3-acetate. By following these protocols, researchers can gain valuable insights into the three-dimensional structure and energetic landscape of this and other flexible small molecules. This knowledge is a critical component in the modern drug discovery and development pipeline, enabling more informed decisions and a higher probability of success.
References
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the confident structural assignment of polyketides through the use of a simple DFT-based protocol for ¹³C NMR prediction. Nature protocols, 9(3), 643-660. [Link]
-
Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for the stereochemical assignment of complex organic molecules by GIAO ¹³C NMR calculations. Journal of Organic Chemistry, 74(19), 7254-7260. [Link]
-
Grimblestone, B., & Sarotti, A. M. (2016). GIAO NMR chemical shift calculations in the stereochemical assignment of natural products: the importance of the computational protocol. Organic & biomolecular chemistry, 14(23), 5168-5178. [Link]
-
Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian Inc., Wallingford CT. [Link]
-
Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC advances, 13(52), 36509-36514. [Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104. [Link]
-
Q-Chem Inc. (2023). Q-Chem 6.1 Manual. [Link]
-
Case, D. A., Ben-Shalom, I. Y., Brozell, S. R., Cerutti, D. S., Cheatham III, T. E., Cruzeiro, V. W., ... & Kollman, P. A. (2021). AMBER 2021. University of California, San Francisco. [Link]
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- 2. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 3. scanning potential energy surfaces [cup.uni-muenchen.de]
- 4. scm.com [scm.com]
- 5. gaussian.com [gaussian.com]
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- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"Methyl 5-Oxopyrrolidine-3-acetate" commercial suppliers and purity grades
An In-depth Technical Guide to Methyl 5-Oxopyrrolidine-3-acetate for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine, also known as the pyroglutamic acid or 2-pyrrolidone core, is a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its rigid, five-membered lactam structure provides a robust framework for the spatial orientation of functional groups, making it an ideal starting point for designing molecules that can interact with high specificity to biological targets. This core is featured in numerous pharmaceuticals, highlighting its versatility and importance in drug design.[1] Methyl 5-Oxopyrrolidine-3-acetate (CAS No. 1134289-71-6) is a key chemical intermediate that provides researchers with a versatile building block for accessing a wide array of novel molecular entities. Its structure incorporates the essential 5-oxopyrrolidine ring and a reactive methyl ester handle, enabling straightforward chemical modification and elaboration in multi-step synthetic campaigns.
This guide provides an in-depth overview of Methyl 5-Oxopyrrolidine-3-acetate, covering its commercial availability, underlying synthetic principles, and strategic applications in modern drug discovery, particularly in the development of new anticancer and antimicrobial agents.
Physicochemical and Structural Properties
Methyl 5-Oxopyrrolidine-3-acetate is typically a white to yellow solid at room temperature.[2] Its fundamental properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 1134289-71-6 | [2][3] |
| Molecular Formula | C₇H₁₁NO₃ | [2][3] |
| Molecular Weight | 157.17 g/mol | [2][3] |
| IUPAC Name | methyl 2-(5-oxopyrrolidin-3-yl)acetate | [2] |
| Synonyms | Methyl 2-(5-oxopyrrolidin-3-yl)acetate | [3] |
| Appearance | White to yellow solid | [2] |
| InChI Key | KCRPSYVMIGBSJY-UHFFFAOYSA-N | [2][3] |
| SMILES | COC(=O)CC1CC(=O)NC1 | [2] |
Commercial Availability and Purity Grades
The accessibility of high-purity starting materials is critical for reproducible research and development. Methyl 5-Oxopyrrolidine-3-acetate is available from several reputable chemical suppliers in various grades suitable for research and bulk manufacturing.
| Supplier | Purity Grade(s) | Notes |
| Sigma-Aldrich | 95% | Marketed under the Synthonix Corporation brand.[3] |
| American Elements | High and ultra-high purity forms (99% to 99.999%+) | Offers various standard grades including ACS, Reagent, and Pharmaceutical. Can produce to customer specifications.[2] |
| CymitQuimica | 95% | Supplied by the brand Indagoo.[4] |
| Thermo Scientific | 97% | Part of the former Alfa Aesar portfolio.[5] |
Synthetic Strategy and Mechanistic Rationale
The synthesis of the 5-oxopyrrolidine-3-acetic acid core is a foundational step in accessing the target methyl ester. A common and efficient method involves the reaction of a primary amine with itaconic acid. This reaction proceeds via a Michael addition followed by an intramolecular cyclization/condensation.
The choice of itaconic acid is strategic; its two carboxylic acid groups have different reactivities, and the conjugated double bond is susceptible to nucleophilic attack by the amine. This process forms the core heterocyclic ring structure. The subsequent esterification of the free carboxylic acid on the side chain is typically achieved by treatment with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.[6][7] This acid-catalyzed esterification is a classic and reliable method for converting carboxylic acids to their corresponding methyl esters.
General Synthetic Workflow
The diagram below illustrates the logical flow from readily available starting materials to the target compound and its subsequent activation for further derivatization.
Caption: General synthesis and activation workflow.
Applications in Drug Discovery and Development
The 5-oxopyrrolidine scaffold is a cornerstone in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1][6] Methyl 5-Oxopyrrolidine-3-acetate serves as an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.
Rationale for Use as a Scaffold:
-
Structural Rigidity: The cyclic lactam structure reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a target protein.
-
Hydrogen Bonding Capability: The lactam nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions within a protein's binding site.
-
Synthetic Tractability: The ester functional group is readily converted into other functionalities. A particularly powerful transformation is hydrazinolysis—the reaction with hydrazine hydrate to form an acid hydrazide.[6][8] This hydrazide is a key intermediate that can be readily condensed with a wide range of aldehydes and ketones to form hydrazones, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[6][9][10]
Experimental Workflow: Derivatization for Biological Screening
The following diagram outlines a typical workflow used by medicinal chemists, starting with Methyl 5-Oxopyrrolidine-3-acetate to generate a library of diverse hydrazone derivatives for biological evaluation.
Caption: Workflow for generating a hydrazone library.
This strategy allows for the rapid exploration of chemical space around the 5-oxopyrrolidine core, which is essential for identifying lead compounds with potent biological activity and favorable drug-like properties.[11]
Quality Control: Protocol for Purity Assessment by HPLC
Ensuring the purity of a starting material is a non-negotiable aspect of scientific integrity. While supplier Certificates of Analysis provide initial data, independent verification is often necessary. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like Methyl 5-Oxopyrrolidine-3-acetate.
Step-by-Step HPLC Purity Assay Protocol
Objective: To determine the purity of a sample of Methyl 5-Oxopyrrolidine-3-acetate by percent area normalization.
1. Materials and Equipment:
-
Methyl 5-Oxopyrrolidine-3-acetate sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water (H₂O)
-
Formic acid (FA), analytical grade
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance, volumetric flasks, and pipettes
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
3. Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the Methyl 5-Oxopyrrolidine-3-acetate sample.
-
Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B in a 10 mL volumetric flask to achieve a final concentration of ~1 mg/mL.
-
Ensure the sample is fully dissolved, using sonication if necessary.
4. HPLC Conditions:
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm (chosen to detect the lactam chromophore)
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 25.0 | 95 | 5 |
5. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Trustworthiness and Self-Validation: This protocol is a self-validating system. The use of a gradient elution ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are separated and detected. The final re-equilibration step (18.1 to 25.0 min) ensures the column is ready for the next injection, providing reproducible results between runs.
Safe Handling and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: Store in a refrigerator (2-8°C is often recommended) in a tightly sealed container to prevent moisture absorption.[12][13]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Handle in a well-ventilated area or a chemical fume hood.[14][15]
-
Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[3][13][14] May cause respiratory irritation.[13][14] It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier before use.[13][14]
Conclusion
Methyl 5-Oxopyrrolidine-3-acetate is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, commercial availability, and versatile reactivity make it a valuable intermediate for researchers and scientists. By understanding its synthesis, chemical properties, and strategic applications, drug development professionals can leverage this scaffold to construct novel molecular architectures aimed at addressing significant unmet medical needs, from multidrug-resistant infections to various forms of cancer.
References
-
American Elements. Methyl 5-Oxopyrrolidine-3-acetate | CAS 1134289-71-6. Available from: [Link]
-
Al-Zoubi, W., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available from: [Link]
-
Čikotienė, I., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available from: [Link]
-
Al-Zoubi, W., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. Available from: [Link]
-
Redox. Safety Data Sheet Methyl acetate. Available from: [Link]
-
ResearchGate. Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]
-
Čikotienė, I., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]
-
Miller, M. J., et al. (2023). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 52(19), 6567-6617. Available from: [Link]
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Čikotienė, I., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]
-
Gricore, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3792. Available from: [Link]
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The Chemistry of γ-Lactams: A Comprehensive Guide to Synthesis, Reactivity, and Medicinal Applications
Executive Summary
The γ-lactam (pyrrolidin-2-one) core is a ubiquitous five-membered nitrogenous heterocycle that serves as a foundational scaffold in modern medicinal chemistry and organic synthesis[1]. Characterized by its stable cyclic amide structure, the γ-lactam motif is present in over 20 FDA-approved therapeutics, underscoring its status as a "privileged scaffold" capable of addressing diverse biological targets, ranging from neurological disorders to oncology[2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural dynamics and bench-level execution. This guide dissects the physicochemical properties of γ-lactams, details field-proven synthetic methodologies, and provides self-validating experimental protocols designed to ensure high-yield, reproducible results in your drug development workflows.
Physicochemical Profiling & Structural Dynamics
The pharmacological success of the γ-lactam ring is not coincidental; it is deeply rooted in its unique spatial and electronic properties:
-
Conformational Flexibility (Pseudorotation): Unlike planar aromatic heterocycles, the sp³-hybridized carbons of the pyrrolidin-2-one ring introduce critical three-dimensional (3D) spatial coverage[3]. The ring undergoes "pseudorotation"—a dynamic shifting of puckered conformations—restricted only by the partial double-bond character of the planar amide bond. This allows the scaffold to adapt seamlessly to complex enzymatic or receptor binding pockets.
-
Hydrogen-Bonding Directivity: The γ-lactam moiety acts as a highly efficient, directional hydrogen-bond mediator. The N–H group (in unsubstituted lactams) serves as a potent hydrogen-bond donor, while the highly polarized C=O group acts as a strong hydrogen-bond acceptor[2].
-
Electronic Modulation: Substituents at the C-4 position heavily influence the puckering of the ring, whereas substitutions at the C-2 or N-1 positions shift the overall basicity and nucleophilicity of the scaffold[3].
Core Synthetic Methodologies
The synthesis of γ-lactams has evolved from harsh, brute-force industrial processes to highly stereoselective, atom-economical catalytic pathways.
-
Classical Lactamization: The direct reaction of γ-butyrolactone (GBL) with ammonia or primary amines remains the industrial standard. While highly scalable, it requires elevated temperatures to drive the endothermic displacement of the ring oxygen[2].
-
Transition-Metal Catalyzed C–H Amidation: Recent breakthroughs by the Institute for Basic Science (IBS) have demonstrated the synthesis of γ-lactams directly from inexpensive aliphatic hydrocarbons. Utilizing computationally designed Iridium (Ir) catalysts, chemists successfully steered the reaction pathway toward C–H insertion, completely shutting down competitive isocyanate degradation pathways[4].
-
Tandem Reductive Amination/Cycloamidation: For highly functionalized libraries, reacting keto or amino acids with amines using monotrifluoroacetoxyborane-triethylamine (TFAB-NEt₃) offers a mild, chemoselective one-pot route[5].
Caption: Logical relationships of primary synthetic pathways for γ-lactam core generation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice and providing built-in validation checkpoints.
Protocol A: Industrial-Scale Synthesis of 2-Pyrrolidinone from GBL
Methodology:
-
Preparation: In a high-pressure tubular reactor, combine γ-butyrolactone (GBL) with a molar excess of aqueous ammonia (NH₃) and water.
-
Thermal Activation: Heat the mixture to 250–280 °C under autogenous pressure (typically 50–80 bar) for 2–4 hours.
-
Causality: The extreme heat is required to overcome the activation energy of opening the stable lactone ring. The excess ammonia drives the equilibrium toward the nitrogenous product via Le Chatelier's principle.
-
-
Depressurization & Distillation: Cool the reactor and vent excess ammonia. Subject the crude mixture to fractional vacuum distillation.
-
Validation Checkpoint: Analyze the crude via GC-MS. A successful reaction will show >94% conversion of GBL. The final distilled product must present as a colorless liquid with a purity of >99.5%[2].
Protocol B: One-Pot Tandem Reductive Amination/Cycloamidation
Methodology:
-
Reagent Assembly: To a 1 M solution of TFAB-NEt₃ (3.3 mmol, 1.1 equiv) in toluene, add the target amino acid (3.0 mmol, 1.0 equiv) and the corresponding ketone/aldehyde (4.5 mmol, 1.5 equiv).
-
Causality: TFAB-NEt₃ is specifically chosen over standard borohydrides (like NaBH₄) because its mild reducing power prevents the over-alkylation of the amine intermediate, ensuring high chemoselectivity[5].
-
-
Cyclization: Stir the reaction mixture in an oil bath at 80 °C for 16–48 hours.
-
Causality: Toluene provides a non-polar environment with a sufficiently high boiling point to thermally drive the dehydration step required for lactam ring closure.
-
-
Quenching: Cool to room temperature and quench with 5 mL of saturated NaHCO₃ solution.
-
Causality: NaHCO₃ safely neutralizes the acidic borane byproducts without risking the base-catalyzed hydrolysis of the newly formed γ-lactam ring[5].
-
-
Extraction & Purification: Extract with diethyl ether (3 × 15 mL). Wash the combined organic layers twice with 2 M HCl.
-
Causality: The 2 M HCl wash is a critical purification step; it protonates any unreacted aliphatic amines, partitioning them into the aqueous layer and leaving the pure lactam in the organic phase[5].
-
-
Validation Checkpoint: Monitor via TLC (70:30 Hexane/Ethyl Acetate). The complete disappearance of the ninhydrin-active amino acid spot validates the total conversion to the cycloamidated product.
Caption: Experimental workflow for tandem reductive amination/cycloamidation of γ-lactams.
Late-Stage Functionalization (LSF) & Reactivity
Once the core is synthesized, late-stage functionalization allows for rapid diversification:
-
N-Alkylation: The nitrogen atom represents a privileged position for substitution. Due to its nucleophilicity when deprotonated by a strong base (e.g., NaH), it easily attacks alkyl halides. Remarkably, 92% of all US FDA-approved pyrrolidine/pyrrolidinone drugs are substituted at the N-1 position[3].
-
C-Alkylation (α-Position): The C-3 position (adjacent to the carbonyl) can be functionalized via enolate chemistry. Deprotonation with LDA at -78 °C followed by the addition of an electrophile allows for stereoselective functionalization, heavily utilized in the synthesis of complex natural products like omuralide[6].
Medicinal Chemistry & Pharmacological Data
The structural versatility of the γ-lactam core translates directly into broad-spectrum clinical utility. Below is a structured summary of key FDA-approved therapeutics leveraging this scaffold.
| Drug Name | Therapeutic Area | Primary Target / Mechanism | Structural Role of γ-Lactam |
| Piracetam | Neurology (Nootropic) | AMPA receptor modulator | Core pharmacophore; mimics the conformation of GABA to cross the blood-brain barrier. |
| Doxapram | Pulmonology (Stimulant) | Potassium channel blocker | Provides a rigid, sp³-rich scaffold to orient the bulky phenyl and ethyl functional groups[7]. |
| Lenalidomide | Oncology (Multiple Myeloma) | Cereblon (CRBN) E3 ligase | The lactam ring acts as a critical binding determinant within the hydrophobic pocket of CRBN. |
| Brivaracetam | Neurology (Anticonvulsant) | SV2A vesicle protein ligand | N-1 substitution and C-4 alkylation on the lactam ring drive high-affinity target binding. |
| Omuralide (Investigational) | Oncology | 20S Proteasome Inhibitor | The highly functionalized γ-lactam core acts as a rigid framework to position the reactive β-lactone[6]. |
Conclusion
The γ-lactam (pyrrolidin-2-one) ring remains one of the most reliable and versatile scaffolds in a medicinal chemist's arsenal. By understanding the causality behind its synthetic methodologies—from the brute-force thermodynamics of industrial GBL lactamization to the elegant chemoselectivity of Ir-catalyzed C–H amidation and TFAB-NEt₃ mediated cycloamidation—researchers can predictably engineer highly functionalized, biologically active molecules.
References
- Biologically active γ-lactams: synthesis and natural sources.Organic & Biomolecular Chemistry.
- Synthesis of β-lactone, γ-lactam 20S proteasome inhibitors.University of East Anglia (UEA).
- Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development.Institute for Basic Science (IBS).
- Structures of γ-lactams and GABA derivatives used as pharmaceuticals.ResearchGate.
- One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids.The Journal of Organic Chemistry.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.National Institutes of Health (NIH) / Molecules.
- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.BenchChem.
Sources
- 1. Biologically active γ-lactams: synthesis and natural sources | DIAL.pr - BOREAL [dial.uclouvain.be]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development [ibs.re.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Methyl 5-Oxopyrrolidine-3-acetate via Michael Addition Protocol
Executive Summary & Mechanistic Rationale
The pyrrolidone scaffold is a privileged structural motif in medicinal chemistry, serving as the core for racetam-type nootropics, proteasome inhibitors, and γ -aminobutyric acid (GABA) analogs. Specifically, Methyl 5-oxopyrrolidine-3-acetate (CAS 1134289-71-6) is a highly functionalized intermediate utilized in advanced drug development.
Constructing this 5-membered γ -lactam ring requires precise control over carbon-carbon and carbon-nitrogen bond formation. The most scalable, atom-economical, and field-proven route is a two-stage protocol:
-
Michael Addition: A base-catalyzed conjugate addition of nitromethane to an α,β -unsaturated diester (dimethyl glutaconate). This strategy is a well-established industrial method for introducing an aminomethyl equivalent into GABA analog precursors, such as in the synthesis of Pregabalin ().
-
Catalytic Hydrogenation & Cascade Lactamization: Reduction of the nitro group to a primary amine triggers a spontaneous intramolecular cyclization (lactamization) with the adjacent methyl ester. The thermodynamic stability of the resulting pyrrolidone ring drives this cascade reaction to completion ().
Synthetic Workflow & Pathway Visualization
Figure 1: Synthetic workflow for Methyl 5-Oxopyrrolidine-3-acetate via Michael addition.
Experimental Methodologies
Protocol A: Base-Catalyzed Michael Addition
Objective: Synthesis of Dimethyl 3-(nitromethyl)pentanedioate. Causality & Design: Nitromethane is a weak carbon acid ( pKa≈10 ). While deprotonation requires a base, strong nucleophilic bases (like NaOMe) can cause transesterification or unwanted Michael oligomerization of the glutaconate. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected because its amidine core provides high basicity combined with extreme steric hindrance, ensuring clean formation of the nitronate anion without destructive side reactions ().
Step-by-Step Procedure:
-
Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl glutaconate (50.0 g, 316 mmol) and nitromethane (23.1 g, 379 mmol, 1.2 equiv) in anhydrous toluene (250 mL).
-
Catalyst Addition: Cool the mixture to 0 °C using an ice-water bath. Add DBU (4.8 g, 31.6 mmol, 0.1 equiv) dropwise over 15 minutes to safely control the exothermic deprotonation.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours. Monitor the disappearance of the starting diester via TLC (Hexanes/EtOAc, 7:3).
-
Quenching & Workup: Quench the reaction by adding 100 mL of 1M HCl to neutralize the DBU. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate ( 2×100 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude dimethyl 3-(nitromethyl)pentanedioate is typically >95% pure and ready for the next step.
Protocol B: Catalytic Hydrogenation and Cascade Cyclization
Objective: Reduction of the nitro adduct to Methyl 5-Oxopyrrolidine-3-acetate. Causality & Design: The reduction of the aliphatic nitro group to a primary amine is efficiently achieved using Palladium on Carbon (Pd/C) under H2 gas. Once the intermediate amine (dimethyl 3-(aminomethyl)pentanedioate) is formed, its proximity to the γ -ester creates a highly favorable entropic environment for intramolecular nucleophilic acyl substitution. Heating the system to 50 °C overcomes the activation energy barrier for the expulsion of methanol, driving the cascade lactamization to 100% conversion.
Step-by-Step Procedure:
-
Preparation: Dissolve the crude dimethyl 3-(nitromethyl)pentanedioate (approx. 65 g) in HPLC-grade methanol (300 mL) in a high-pressure hydrogenation vessel.
-
Catalyst Loading: Carefully add 10% Pd/C (6.5 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric; add strictly under a blanket of inert argon.
-
Hydrogenation: Seal the vessel, purge with argon three times, and pressurize with H2 gas to 50 psi. Stir vigorously at room temperature for 6 hours until H2 uptake ceases.
-
Cascade Cyclization: Vent the H2 gas safely. Attach a reflux condenser and heat the methanolic solution to 50 °C for 8 hours to ensure the complete cyclization of the intermediate amine to the lactam.
-
Workup: Cool to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).
-
Isolation: Concentrate the filtrate in vacuo. The resulting viscous oil can be purified by flash column chromatography (DCM/MeOH, 95:5) to yield Methyl 5-Oxopyrrolidine-3-acetate.
Quantitative Data & Optimization
To establish a self-validating system, researchers should benchmark their results against the following optimization parameters.
Table 1: Optimization of Base Catalyst for Michael Addition (Protocol A)
| Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Major Side Product |
| Triethylamine ( Et3N ) | Toluene | 25 | 24 | 45% | Unreacted starting material |
| Sodium Methoxide (NaOMe) | Methanol | 0 to 25 | 8 | 85% | Transesterification products |
| Potassium Carbonate ( K2CO3 ) | THF | 60 | 12 | 60% | Oligomerization |
| DBU | Toluene | 25 | 12 | >98% | None (Clean Profile) |
Table 2: Hydrogenation & Cyclization Catalyst Screening (Protocol B)
| Catalyst System | Pressure (psi) | Temp (°C) | Nitro Reduction | Lactamization | Overall Yield |
| Raney Nickel / H2 | 200 | 25 | Complete | Partial (requires heat) | 72% |
| PtO2 (Adams' Catalyst) | 50 | 25 | Complete | Partial | 68% |
| 10% Pd/C / H2 | 50 | 50 | Complete | Complete | 89% |
Analytical Characterization (Self-Validation)
Successful synthesis and cascade cyclization are confirmed by distinct shifts in the 1H NMR spectrum (400 MHz, CDCl3 ):
-
Disappearance of the downfield nitro-adjacent protons ( −CH2NO2 ) typically found around 4.5 ppm.
-
Appearance of a broad singlet at ≈7.5 ppm corresponding to the newly formed lactam N−H .
-
Integration of a single methoxy ester peak ( −OCH3 ) at ≈3.6 ppm, confirming the loss of the second ester group as methanol during the cyclization phase.
References
-
Andruszkiewicz, R., & Silverman, R. B. (1989). A convenient synthesis of 3-alkyl-4-aminobutanoic acids. Synthesis, 1989(12), 953-955. URL:[Link]
-
Noordzij, G., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 754. URL:[Link]
- US Patent 20110245508A1. (2011). Processes For Making Pregabalin And Intermediates Therefor.
Application Note: Stability-Indicating HPLC-UV Method for the Purity Analysis of Methyl 5-Oxopyrrolidine-3-acetate
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Note
Executive Summary & Chemical Context
The pyrrolidone ring is a privileged scaffold in medicinal chemistry, frequently serving as the structural core for nootropics (e.g., piracetam), antimicrobial agents, and targeted oncology therapeutics[1, 2]. Methyl 5-Oxopyrrolidine-3-acetate (CAS: 1134289-71-6) is a critical chiral building block and intermediate in the synthesis of these complex active pharmaceutical ingredients (APIs).
Because this intermediate is highly polar and lacks an extended conjugated π -electron system, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires precise control over stationary phase chemistry and UV detection parameters. This application note details a validated, self-validating RP-HPLC protocol designed to quantify the purity of Methyl 5-Oxopyrrolidine-3-acetate while resolving it from its primary hydrolytic degradation product, 5-oxopyrrolidine-3-carboxylic acid.
Table 1: Physicochemical Profile of the Target Analyte
| Parameter | Specification / Value |
| Chemical Name | Methyl 5-Oxopyrrolidine-3-acetate |
| CAS Registry Number | 1134289-71-6 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Structural Features | Lactam (cyclic amide), Methyl Ester |
| Primary Degradation Risk | Ester hydrolysis (yielding carboxylic acid + methanol) |
Method Development Rationale (Expertise & Causality)
To ensure scientific integrity and method robustness, every chromatographic parameter in this protocol has been selected based on the specific physicochemical behavior of 5-oxopyrrolidine derivatives [3].
-
Detector Wavelength Selection (210 nm): The molecule lacks aromaticity or extended conjugation. Its UV absorbance is strictly limited to the n→π∗ and π→π∗ transitions of the lactam carbonyl and the ester carbonyl. Consequently, detection must be performed in the low-UV range. Literature on structurally similar compounds (e.g., piracetam and ivosidenib degradants) confirms that 210–215 nm provides the optimal signal-to-noise ratio for oxopyrrolidine quantification [1, 4].
-
Stationary Phase (C18 AQ / Polar-Embedded): Methyl 5-Oxopyrrolidine-3-acetate is highly polar. Traditional C18 columns often suffer from "phase collapse" (ligand matting) when exposed to the highly aqueous mobile phases (>95% water) required to retain such polar analytes. We mandate an Aqueous-Compatible C18 (AQ-C18) or a polar-embedded phase to ensure reproducible retention times and prevent column dewetting.
-
Mobile Phase Additive (0.1% H₃PO₄): The primary degradation product is 5-oxopyrrolidine-3-carboxylic acid. To achieve baseline resolution between the neutral ester and the acidic degradant, the mobile phase pH must be maintained at ~2.5. This suppresses the ionization of the carboxylic acid, preventing peak tailing and increasing its retention factor ( k′ ).
Caption: Primary degradation pathway dictating the need for a stability-indicating HPLC method.
Experimental Protocol
Reagents and Materials
-
Water: HPLC or LC-MS grade (18.2 MΩ·cm).
-
Acetonitrile (MeCN): HPLC grade, UV cutoff < 190 nm.
-
Phosphoric Acid (H₃PO₄): 85% w/w, ACS Reagent grade.
-
Reference Standard: Methyl 5-Oxopyrrolidine-3-acetate (Purity ≥ 99.0%).
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Setting |
| Column | Phenomenex Kinetex® AQ-C18 (250 × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% v/v H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C ± 2°C |
| Detection Wavelength | 210 nm (Reference 360 nm if using DAD/PDA) |
| Injection Volume | 10 µL |
| Needle Wash | 50:50 Water:Acetonitrile |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
| 0.0 | 95 | 5 | Isocratic Hold (Polar retention) |
| 3.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient (Elute hydrophobic impurities) |
| 15.0 | 40 | 60 | Column Wash |
| 15.1 | 95 | 5 | Return to Initial |
| 20.0 | 95 | 5 | Re-equilibration |
Step-by-Step Sample Preparation Workflow
Step 1: Diluent Preparation Prepare a diluent of 95:5 (v/v) Water:Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") for early-eluting polar compounds.
Step 2: Standard Preparation (Self-Validating Control)
-
Accurately weigh 25.0 mg of Methyl 5-Oxopyrrolidine-3-acetate reference standard into a 25 mL volumetric flask.
-
Add 15 mL of diluent and sonicate for 5 minutes until fully dissolved.
-
Dilute to volume with diluent and mix well. (Concentration: 1.0 mg/mL).
-
Filter through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of filtrate.
Step 3: Sample Preparation
-
Weigh 25.0 mg of the synthesized batch or sample into a 25 mL volumetric flask.
-
Repeat the dissolution and filtration steps as described for the standard.
Caption: Analytical workflow for the HPLC purity assessment of Methyl 5-Oxopyrrolidine-3-acetate.
System Suitability & Method Validation Criteria
To ensure the method acts as a self-validating system prior to batch analysis, the following System Suitability Testing (SST) criteria must be met using six replicate injections of the 1.0 mg/mL standard solution.
Table 4: System Suitability Specifications
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (tR) | ~ 6.5 - 7.5 min | Ensures proper column chemistry and pump delivery. |
| Relative Standard Deviation (%RSD) | ≤ 1.0% (Area), ≤ 0.5% (tR) | Verifies autosampler precision and baseline stability. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Confirms absence of secondary interactions with silanols. |
| Theoretical Plates (N) | ≥ 5,000 | Guarantees sufficient column efficiency for impurity resolution. |
| Resolution (Rs) from Acid Degradant | ≥ 2.0 | Ensures baseline separation for accurate quantitation. |
Note on Forced Degradation: To validate the stability-indicating power of this method, subject the sample to 0.1N NaOH for 1 hour at room temperature. The resulting chromatogram will show a decrease in the main peak (Methyl 5-Oxopyrrolidine-3-acetate) and a corresponding increase in an earlier eluting peak (5-oxopyrrolidine-3-carboxylic acid at tR≈3.2 min), confirming the method's ability to resolve the API from its primary degradant[4].
References
-
Simultaneous Determination of Piracetam and its Four Impurities by RP-HPLC with UV Detection. ResearchGate. Available at:[Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central (PMC). Available at:[Link]
-
LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways. ACS Omega. Available at:[Link]
Comprehensive ¹H and ¹³C NMR Characterization Protocol for Methyl 5-Oxopyrrolidine-3-acetate
Introduction & Structural Context
Methyl 5-oxopyrrolidine-3-acetate (CAS: 1134289-71-6) is a highly versatile synthon widely utilized in the development of peptidomimetics, nootropics (racetam analogs), and targeted protease inhibitors. Structurally, it consists of a 5-membered lactam (pyrrolidone) core with a methyl acetate side chain at the C3 position.
From a spectroscopic standpoint, this molecule presents a fascinating analytical challenge. The presence of a chiral center at C3 breaks the plane of symmetry, rendering the methylene protons at C2, C4, and C6 diastereotopic . Furthermore, the pyrrolidone ring exhibits complex puckering dynamics that influence vicinal coupling constants . This application note details a robust, self-validating NMR protocol to unambiguously assign the ¹H and ¹³C signals of this molecule.
Experimental Methodology: A Self-Validating System
To ensure absolute trustworthiness in structural elucidation, the acquisition protocol must be designed to self-validate the integrity of the sample and the accuracy of the integration.
Step-by-Step Acquisition Protocol
-
Solvent Selection & Sample Preparation: Weigh 20.0 ± 1.0 mg of Methyl 5-oxopyrrolidine-3-acetate into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is chosen specifically because it is an aprotic solvent. Protic solvents (like D₂O or CD₃OD) would cause rapid deuterium exchange with the lactam N-H proton, erasing its signal from the spectrum.
-
-
Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for both ¹H and ¹³C channels. Perform gradient shimming to achieve a highly homogeneous magnetic field.
-
Self-Validation: The shimming is validated by checking the TMS peak; the line width at half-height (FWHM) must be < 1.0 Hz.
-
-
¹H 1D Acquisition: Acquire the ¹H spectrum using a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. Accumulate 16–32 scans at 298 K.
-
¹³C 1D Acquisition: Acquire the ¹³C spectrum with proton decoupling (e.g., zgpg30). Set D1 to 5.0 seconds. Accumulate 512–1024 scans.
-
Causality: Quaternary carbons (like the C5 and C7 carbonyls) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 delay ensures these nuclei fully relax between pulses, preventing artificial signal suppression.
-
-
Data Processing & Internal Calibration: Apply a 0.3 Hz exponential line broadening to the ¹H data before Fourier Transformation (FT). Phase and baseline correct the spectra. Set the TMS signal to exactly 0.00 ppm.
-
Self-Validation: Integrate the sharp methoxy singlet at ~3.70 ppm and calibrate it to exactly 3.00. The total integration of the remaining aliphatic multiplets (C2, C3, C4, C6) must equal exactly 7.00. Any deviation indicates impurities or structural degradation.
-
¹H NMR Characterization & Mechanistic Causality
The ¹H NMR spectrum of Methyl 5-oxopyrrolidine-3-acetate is defined by complex splitting patterns driven by its stereocenter.
-
Quadrupolar Relaxation: The N-H proton (N1) appears as a broad singlet. This broadening is caused by the quadrupolar moment of the adjacent ¹⁴N nucleus (Spin I = 1), which promotes rapid relaxation of the attached proton, "smearing" the expected coupling.
-
Diastereotopicity: Because C3 is chiral, the two protons on C2, C4, and C6 are not magnetically equivalent (pro-R and pro-S). They couple to each other (geminal coupling, ²J ≈ 15–17 Hz for C4/C6) and to the C3 methine proton (vicinal coupling, ³J), resulting in complex doublet-of-doublets (dd) or ABX spin systems.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| N1 | N-H | 6.50 – 7.00 | br s | 1H | - |
| C8 | O-CH₃ | 3.70 | s | 3H | - |
| C2 | C2-Ha | 3.55 | dd | 1H | ~9.5, ~7.0 |
| C2 | C2-Hb | 3.25 | dd | 1H | ~9.5, ~5.5 |
| C3 | C3-H | 2.75 | m | 1H | - |
| C6 | C6-H₂ | 2.55 | d (or ABX) | 2H | ~7.5 |
| C4 | C4-Ha | 2.45 | dd | 1H | ~16.5, ~8.5 |
| C4 | C4-Hb | 2.15 | dd | 1H | ~16.5, ~6.0 |
¹³C NMR Characterization & Mechanistic Causality
The ¹³C spectrum provides a clear map of the carbon backbone. The most critical mechanistic observation is the differentiation of the two carbonyl carbons.
-
Amide Resonance: Counterintuitively, the lactam carbonyl (C5) resonates further downfield (~177.5 ppm) than the ester carbonyl (C7, ~172.2 ppm). This occurs because the nitrogen lone pair is highly delocalized into the lactam carbonyl via amide resonance, altering the local magnetic shielding tensor more drastically than the ester oxygen .
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Carbon Type | Chemical Shift (δ, ppm) | Mechanistic Rationale |
| C5 | C=O (Lactam) | 177.5 | Deshielded by N lone-pair delocalization (amide resonance). |
| C7 | C=O (Ester) | 172.2 | Standard ester carbonyl shielding tensor. |
| C8 | CH₃ (Methoxy) | 52.0 | Directly attached to the highly electronegative ester oxygen. |
| C2 | CH₂ (Ring) | 47.8 | Deshielded by direct attachment to the ring nitrogen. |
| C6 | CH₂ (Acetate) | 38.5 | Alpha to ester carbonyl; distinct from ring dynamics. |
| C4 | CH₂ (Ring) | 37.2 | Alpha to lactam carbonyl; influenced by ring puckering. |
| C3 | CH (Ring) | 29.5 | Aliphatic methine branching point. |
2D NMR Workflow for Unambiguous Assignment
While 1D NMR provides a strong foundational hypothesis, the overlap of diastereotopic multiplets (especially between C4 and C6) requires 2D NMR for absolute confirmation.
-
COSY (Correlation Spectroscopy): Maps the continuous ³J spin system from C2-H ↔ C3-H ↔ C4-H.
-
HSQC (Heteronuclear Single Quantum Coherence): Links the separated diastereotopic proton pairs back to their single parent carbons (e.g., linking the 3.55 ppm and 3.25 ppm protons to the 47.8 ppm C2 carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive structural proof. The C6 protons will show a strong ³J correlation to the ester carbonyl (C7), while the C4 protons will show a ²J correlation to the lactam carbonyl (C5).
2D NMR Workflow for Unambiguous Signal Assignment.
References
-
Usula, M., et al. (2014). NMR, Calorimetry, and Computational Studies of Aqueous Solutions of N-Methyl-2-pyrrolidone. The Journal of Physical Chemistry B. Available at:[Link]
-
Burbuliene, M. M., et al. (2006). Synthesis and structural investigation of some 1,4-disubstituted-2-pyrrolidinones. Arkivoc. Available at:[Link]
High-Yield Derivatization of Methyl 5-Oxopyrrolidine-3-acetate for Targeted Anticancer Drug Discovery
Introduction & Mechanistic Rationale
The pyrrolidin-2-one (5-oxopyrrolidine) scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for antimicrobial, antioxidant, and targeted anticancer agents[1]. The unconstrained conformation of the pyrrolidine ring offers a unique advantage in rational drug design, allowing medicinal chemists to tune the spatial orientation of substituents to maximize target binding affinity[2].
Methyl 5-oxopyrrolidine-3-acetate (CAS 1134289-71-6) serves as a highly versatile synthetic building block. By leveraging its reactive methyl ester side chain, researchers can readily generate carbohydrazide intermediates. These intermediates are subsequently condensed with aromatic or heteroaromatic aldehydes to yield highly potent hydrazone derivatives[3][4].
Causality in Structural Design: The choice of derivatization via hydrazone formation is driven by the reactivity of the azomethine (–NH–N=CH–) linkage, which acts as a critical hydrogen-bonding donor/acceptor with the hinge region of protein kinases[3]. Furthermore, incorporating bulky, electron-rich aromatic systems (such as 2-hydroxynaphthalenyl or 5-nitrothiophenyl groups) at the hydrazone terminus significantly enhances lipophilicity and binding affinity. Recent molecular docking and in vitro studies demonstrate that these 5-oxopyrrolidine-hydrazone hybrids act as multikinase inhibitors (targeting BRAF and SRC), exhibiting pronounced cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1)[2][3].
Fig 1. Synthesis workflow of 5-oxopyrrolidine hydrazone derivatives.
Experimental Protocols
Protocol A: Synthesis of 5-Oxopyrrolidine-3-acetohydrazide
Mechanistic Rationale: Hydrazinolysis of the methyl ester is required to install the nucleophilic hydrazine moiety, which acts as the reactive linker for subsequent pharmacophore attachment. An excess of hydrazine is utilized to prevent the formation of unwanted diacylhydrazine dimers, driving the equilibrium strictly toward the mono-hydrazide[4].
-
Reagent Preparation: Dissolve 10 mmol of Methyl 5-Oxopyrrolidine-3-acetate in 20 mL of absolute ethanol or 2-propanol in a round-bottom flask.
-
Nucleophilic Addition: Add 30 mmol (3 equivalents) of hydrazine hydrate (80% aqueous solution) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to boiling for 4–6 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent system.
-
Crystallization: Cool the mixture gradually to 0–5 °C in an ice bath. The carbohydrazide intermediate will precipitate out of the solution.
-
Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from a 1:1 mixture of methanol and water to yield the pure 5-oxopyrrolidine-3-acetohydrazide.
Protocol B: Condensation to Yield Hydrazone Derivatives
Mechanistic Rationale: Acid-catalyzed condensation with aromatic aldehydes forms the critical azomethine bond. The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating rapid nucleophilic attack by the terminal nitrogen of the hydrazide[5].
-
Dissolution: Dissolve 2 mmol of the synthesized 5-oxopyrrolidine-3-acetohydrazide in 15 mL of 2-propanol.
-
Aldehyde Addition: Add 2.2 mmol of the selected aromatic aldehyde (e.g., 5-nitrothiophene-2-carboxaldehyde or 2-hydroxy-1-naphthaldehyde).
-
Catalysis: Add 2–3 drops of glacial acetic acid to the mixture to catalyze the Schiff base formation[5].
-
Reflux: Heat the mixture under reflux for 2–3 hours.
-
Isolation: Upon cooling to room temperature, the targeted hydrazone derivative will precipitate. Filter the solid, wash thoroughly with cold 2-propanol, and dry under a vacuum.
Protocol C: 3D Spheroid Viability Assay (Self-Validating System)
Mechanistic Rationale: 2D cell monolayers often overstate drug efficacy because they lack the complex extracellular matrix and hypoxic core characteristic of real solid tumors. 3D spheroids provide a more accurate, self-validating model for assessing the true solid tumor penetration and multikinase inhibitor efficacy of the synthesized derivatives[3].
-
Spheroid Formation: Seed target cancer cells (e.g., IGR39 melanoma or MDA-MB-231 breast cancer) in ultra-low attachment 96-well plates at a density of 2,000 cells/well.
-
Aggregation: Centrifuge the plates at 1,000 × g for 10 minutes to promote cell aggregation. Incubate at 37 °C with 5% CO₂ for 72 hours to allow tight spheroid formation.
-
Drug Treatment: Treat the mature spheroids with the synthesized 5-oxopyrrolidine derivatives at varying concentrations (1 µM – 100 µM) and incubate for an additional 72 hours.
-
Viability Assessment: Assess cell viability using a 3D-optimized ATP luminescence assay (e.g., CellTiter-Glo 3D). The luminescence signal is directly proportional to the number of metabolically active cells, validating the cytotoxic penetration of the compound into the hypoxic core.
Quantitative Data Summary
The biological evaluation of derivatized 5-oxopyrrolidines demonstrates structure-dependent anticancer activity. The addition of hydroxyl or nitrothiophene groups significantly enhances the multikinase inhibitory profile of the scaffold[2][3].
| Compound Substitution (Aldehyde) | Target Cancer Cell Line | Assay Model | IC₅₀ / EC₅₀ (µM) | Key Pharmacological Observation |
| 2-Hydroxynaphthalenylmethylene | Melanoma (IGR39) | 2D MTT | ~2.5 - 5.0 | Demonstrated dual high-affinity binding to BRAF and SRC kinases (-11.47 kcal/mol)[3]. |
| 5-Nitrothiophen-2-ylmethylene | Prostate (PPC-1) | 2D MTT | ~12.4 | Exhibited strong antimetastatic properties in wound-healing assays[2]. |
| 2,4,6-Trimethoxybenzylidene | Breast (MDA-MB-231) | Wound Healing | N/A | Highly effective at inhibiting cell migration and metastasis[3]. |
| 4-Methylbenzylidene | Melanoma (A375) | 3D Spheroid | ~15.2 | Maintained high cytotoxicity and core penetration in 3D culture models[4]. |
Proposed Mechanism of Action
Molecular docking and in vitro kinase assays suggest that functionalized 5-oxopyrrolidine hydrazones act as multikinase inhibitors. By simultaneously occupying the ATP-binding pockets of non-receptor tyrosine kinases (SRC) and serine/threonine kinases (BRAF), these derivatives effectively shut down downstream survival and proliferation pathways (MEK/ERK and PI3K/AKT), leading to apoptosis and the inhibition of cell migration[3].
Fig 2. Multikinase inhibition pathway of 5-oxopyrrolidine derivatives.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - National Institutes of Health (NIH) -[Link]
-
Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - MDPI -[Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - National Institutes of Health (NIH) -[Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI -[Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - MDPI -[Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Methyl 5-Oxopyrrolidine-3-acetate as a Core Synthon in the Synthesis of Novel Antimicrobial Agents
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic methodologies, structural rationale, and biological evaluation of pyrrolidine-based antimicrobial scaffolds.
Executive Summary & Chemical Rationale
The rapid emergence of multidrug-resistant (MDR) bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), has severely compromised the efficacy of traditional antibiotic therapies. In response, medicinal chemists have increasingly turned to nitrogen-containing heterocycles to develop novel mechanisms of action. Among these, pyrrolidine derivatives have emerged as highly potent inhibitors of bacterial DNA gyrase and Topoisomerase IV [1].1 [2] serves as an exceptionally versatile building block (synthon) for these next-generation antimicrobials. Its structural advantage lies in its orthogonal reactivity:
-
The Lactam Nitrogen (N1): Allows for targeted N-alkylation or arylation to tune the lipophilicity and target-binding affinity of the molecule.
-
The Acetate Side Chain (C3): Features a highly electrophilic methyl ester, providing a handle for hydrazinolysis, amidation, and subsequent cyclization into bioactive pharmacophores (e.g., 1,2,4-oxadiazoles or thiosemicarbazides) [3].
By exploiting these two sites, researchers can generate diverse libraries of dual-targeting topoisomerase inhibitors and broad-spectrum antibacterial agents [4].
Mechanistic Pathway of Synthetic Divergence
The following workflow illustrates the divergent synthetic strategies employed to transform the base synthon into advanced antimicrobial agents.
Synthetic divergence of Methyl 5-Oxopyrrolidine-3-acetate into antimicrobial pharmacophores.
Experimental Protocols & Causality
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols detail not just how to execute the synthesis, but why specific chemical environments are chosen, alongside self-validating analytical checkpoints.
Protocol A: Regioselective N-Alkylation of the Lactam Core
This step modifies the pyrrolidone core to enhance bacterial cell wall penetration.
-
Preparation & Atmospheric Control: Dissolve Methyl 5-Oxopyrrolidine-3-acetate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions are critical. Moisture will irreversibly quench the sodium hydride base, drastically reducing yield and potentially causing premature hydrolysis of the C3 methyl ester.
-
Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes. Causality: The lactam NH has a pKa of ~15. NaH is strong enough to ensure complete deprotonation. Strict temperature control (0 °C) prevents the strong base from catalyzing the ring-opening of the pyrrolidinone core.
-
Alkylation: Add the desired alkyl/aryl halide (e.g., 4-fluorobenzyl bromide, 1.2 eq) dropwise. Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.
-
Self-Validating Checkpoint (NMR): Quench with saturated NH₄Cl, extract with Ethyl Acetate, and concentrate. Verify regioselectivity via 13 C NMR. Validation Rule: Successful N-alkylation retains the characteristic lactam carbonyl resonance at ~174–176 ppm. If O-alkylation (lactim ether formation) occurred, this peak would shift significantly upfield, accompanied by a new C-O-C resonance.
Protocol B: Thermodynamic Conversion to 1,2,4-Oxadiazole Hybrids
This protocol functionalizes the acetate side chain to build the primary antimicrobial pharmacophore[4].
-
Regioselective Hydrazinolysis: React the N-alkylated intermediate from Protocol A with hydrazine hydrate (3.0 eq) in refluxing ethanol for 6 hours to form the hydrazide. Causality: The methyl ester is significantly more electrophilic than the lactam amide. This inherent electronic difference allows for regioselective hydrazinolysis without the need for cumbersome lactam protecting groups.
-
Kinetic Condensation: React the isolated hydrazide with an appropriate amidoxime (1.0 eq) using 1,1'-Carbonyldiimidazole (CDI) in DMF at room temperature for 2 hours. Causality: Room temperature stirring isolates the kinetic product—an O-acylamidoxime intermediate—preventing degradation pathways.
-
Thermodynamic Cyclodehydration: Heat the reaction mixture to 110 °C for 12 hours. Causality: Elevated heat provides the activation energy required to drive the thermodynamically favored cyclodehydration, ejecting a water molecule and forming the highly stable, bioactive 1,2,4-oxadiazole ring.
-
Purification: Purify the crude product via flash column chromatography (DCM:MeOH 95:5).
Quantitative Data: Antimicrobial Efficacy
The table below summarizes the structure-activity relationship (SAR) data for synthesized derivatives, highlighting how modifications to the Methyl 5-Oxopyrrolidine-3-acetate core impact minimum inhibitory concentrations (MIC) against standard bacterial strains [3, 4].
| Compound Stage | R1 (Lactam N-Position) | R2 (C3 Side Chain) | Yield (%) | Purity (HPLC) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |
| Base Synthon | -H | Methyl ester | N/A | >95.0% | >64.0 | >64.0 |
| Intermediate 1 | Benzyl | Methyl ester | 82 | 98.2% | 32.0 | 64.0 |
| Derivative A | Benzyl | Hydrazide | 75 | 96.5% | 16.0 | 32.0 |
| Derivative B | Benzyl | 1,2,4-Oxadiazole | 68 | 99.1% | 0.25 | 0.5 |
| Derivative C | 4-Fluoro-Phenyl | 1,2,4-Oxadiazole | 61 | 97.8% | 0.125 | 0.25 |
Data Interpretation: The transition from the base synthon to the 1,2,4-oxadiazole hybrid (Derivative B & C) results in a >250-fold increase in antimicrobial potency. The addition of an electron-withdrawing fluorine atom (Derivative C) further optimizes target binding within the bacterial Topoisomerase IV active site.
References
- Source:Pharmaceutical Patent Analyst (2022)
- Title: Methyl 5-Oxopyrrolidine-3-acetate | 1134289-71-6 Source:Sigma-Aldrich URL
- Source:Pharmaceuticals (2022)
- Source:Arabian Journal of Chemistry (2021)
Sources
Application Note: Methyl 5-Oxopyrrolidine-3-acetate as a Privileged Scaffold for Anti-Inflammatory Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals.
Scientific Rationale: The 5-Oxopyrrolidine Advantage
In the pursuit of safer and more efficacious non-steroidal anti-inflammatory drugs (NSAIDs), the pyrrolidone heterocyclic system has emerged as a highly privileged structural motif[1]. Specifically, Methyl 5-Oxopyrrolidine-3-acetate (CAS: 1134289-71-6) provides a unique, dual-advantage platform for medicinal chemists:
-
Pharmacophoric Mimicry: The 5-oxopyrrolidine (lactam) core acts as a rigid, metabolically stable peptide mimetic. Its built-in hydrogen bond donor (NH) and acceptor (C=O) perfectly align with the hydrophilic pockets of key inflammatory enzymes, including Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinases (MMPs)[2][3].
-
Synthetic Tractability: The C3-acetate methyl ester is sterically unhindered and electronically primed for nucleophilic acyl substitution. This allows for rapid library generation (e.g., conversion to hydrazides, amides, and downstream 1,3,4-oxadiazoles) under mild conditions without risking the ring-opening of the core lactam[2].
Recent structure-activity relationship (SAR) studies demonstrate that functionalizing the C3 position of the 5-oxopyrrolidine ring yields compounds with potent, selective inhibition against MMP-2, MMP-9, and COX-2, effectively halting the inflammatory cascade at multiple intervention points[2].
Mechanism of Action: 5-Oxopyrrolidine derivatives inhibiting NF-κB and downstream enzymes.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (the why) and a built-in quality control checkpoint.
Experimental workflow from scaffold derivatization to in vitro anti-inflammatory screening.
Protocol A: Synthesis of 5-Oxopyrrolidine-3-acetohydrazide (Key Intermediate)
Causality: Converting the methyl ester to a hydrazide is the most efficient gateway to diverse heterocyclic libraries (e.g., triazoles, oxadiazoles), which are proven to enhance anti-inflammatory potency and metabolic stability by acting as bioisosteres for carboxylic acids[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of Methyl 5-Oxopyrrolidine-3-acetate in 20 mL of absolute ethanol. Why absolute ethanol? Water contamination will lead to competitive hydrolysis of the ester to a carboxylic acid, bypassing the desired hydrazinolysis.
-
Reagent Addition: Add 15 mmol of Hydrazine hydrate (80% in water) dropwise at 0 °C.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1).
-
Workup & Crystallization: Concentrate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the hydrazide. Filter and dry under a vacuum.
-
Self-Validation Checkpoint: Perform 1 H-NMR (DMSO- d6 ). The reaction is successful only if the ester methyl singlet (~3.6 ppm) has completely disappeared, replaced by the characteristic hydrazide signals: a broad singlet at ~9.1 ppm (-NH) and a doublet/broad singlet at ~4.2 ppm (-NH 2 ).
Protocol B: In Vitro COX-2 and MMP-9 Inhibition Assays
Causality: COX-2 and MMP-9 are primary drivers of chronic inflammation and tissue degradation. Evaluating dual inhibition ensures the candidate prevents both prostaglandin-mediated pain and extracellular matrix breakdown[2][3].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve synthesized derivatives in LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Note: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.
-
COX-2 Fluorometric Assay:
-
Incubate the recombinant human COX-2 enzyme with the test compounds for 10 minutes at 25 °C in Tris-HCl buffer (pH 8.0) containing hematin.
-
Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX-2 converts the substrate to PGG2, which is reduced to PGH2, simultaneously driving the conversion of ADHP to highly fluorescent resorufin.
-
Read fluorescence (Ex: 535 nm / Em: 587 nm).
-
-
MMP-9 Colorimetric Assay:
-
Incubate recombinant human MMP-9 with test compounds in HEPES buffer (pH 7.4) with 10 mM CaCl 2 . Why CaCl 2 ? MMPs are zinc/calcium-dependent endopeptidases; stripping these ions yields false positives.
-
Add the thiopeptide substrate. Cleavage by MMP-9 produces a sulfhydryl group that reacts with Ellman's reagent (DTNB) to form 2-nitro-5-thiobenzoic acid (TNB).
-
Measure absorbance continuously at 412 nm for 10 minutes to determine the initial reaction velocity ( V0 ).
-
-
Self-Validation Checkpoint: Include Indomethacin (for COX-2) and Batimastat (for MMP-9) as positive controls. Rule: If the calculated IC 50 of the positive control deviates by more than ±15% from its historically established laboratory baseline, the entire plate data must be discarded due to suspected enzyme degradation or buffer failure.
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for hypothetical derivatives synthesized from the Methyl 5-Oxopyrrolidine-3-acetate scaffold. The data trends reflect established literature parameters for pyrrolidone-based anti-inflammatory agents[2][3].
| Compound ID | Structural Modification (from Scaffold) | COX-2 IC 50 (µM) | MMP-9 IC 50 (µM) | Selectivity Index (COX-2 / COX-1) |
| Scaffold | Methyl ester (Unmodified) | > 100.0 | > 100.0 | N/A |
| Deriv-3a | C3-Acetohydrazide | 45.2 ± 2.1 | 38.5 ± 1.8 | 1.5 |
| Deriv-3b | C3-(1,3,4-Oxadiazol-2-yl) | 12.4 ± 0.9 | 8.2 ± 0.6 | 18.4 |
| Deriv-3c | C3-(5-phenyl-1,3,4-oxadiazol-2-yl) | 3.1 ± 0.4 | 1.9 ± 0.2 | 42.1 |
| Indomethacin | Positive Control (COX) | 0.8 ± 0.1 | N/A | 0.05 (Non-selective) |
| Batimastat | Positive Control (MMP) | N/A | 0.02 ± 0.01 | N/A |
Data Interpretation: The unmodified methyl ester scaffold lacks direct target engagement due to the absence of extended hydrophobic interactions. Conversion to rigid, aromatic heterocycles (Deriv-3c) drastically improves both potency and COX-2 selectivity by exploiting the secondary hydrophobic pocket unique to the COX-2 active site[3].
References
-
Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Kantminienė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI Pharmaceuticals. Available at:[Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI Molecules. Available at:[Link]
Sources
Application of "Methyl 5-Oxopyrrolidine-3-acetate" in fragment-based drug design
Fragment-Based Drug Design (FBDD) has revolutionized the discovery of epigenetic inhibitors by focusing on low-molecular-weight (<300 Da) scaffolds that form high-quality, thermodynamically favorable interactions with target proteins. In the context of Bromodomain and Extra-Terminal (BET) proteins like BRD4, the endogenous ligand is an N
ϵMethyl 5-oxopyrrolidine-3-acetate (CAS 1134289-71-6) serves as a highly privileged fragment scaffold for bromodomain targeting. The causality behind its selection is twofold:
-
The Acetamide Mimicry: The 5-oxopyrrolidine ( γ -lactam) core acts as a conformationally restricted acetamide mimic. It forms a critical, water-mediated hydrogen bond network with the evolutionarily conserved Asn140 and Tyr97 residues deep within the BRD4 acetyl-lysine binding pocket .
-
The Synthetic Vector: The methyl acetate appendage at the C3 position is not merely a structural feature; it is a precisely oriented synthetic vector. When the lactam core is anchored to Asn140, the C3-acetate group projects directly toward the lipophilic ZA channel and the WPF shelf, providing a chemically tractable handle for fragment growing .
Fig 1. Mechanistic rationale for using the methyl acetate vector to target the BRD4 ZA channel.
Experimental Workflows: From Fragment to Lead
To successfully elaborate Methyl 5-oxopyrrolidine-3-acetate into a potent lead, a rigorous, self-validating pipeline must be employed. The workflow transitions from thermodynamic screening to atomic-resolution structural mapping, culminating in vector-based chemical synthesis.
Fig 2. Fragment-Based Drug Design workflow for 5-oxopyrrolidine derivatives.
Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)
Mechanistic Rationale & Causality: Fragments inherently possess low binding affinities (typically high μ M to mM Kd ). Traditional biochemical assays often fail to detect these weak interactions. DSF provides a highly sensitive thermodynamic readout; the binding of the 5-oxopyrrolidine core stabilizes the folded state of BRD4, resulting in a measurable shift in its melting temperature ( ΔTm ).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer consisting of 10 mM HEPES (pH 7.5), 150 mM NaCl, and 0.05% Tween-20 to prevent non-specific aggregation.
-
Protein-Dye Mixture: Dilute recombinant BRD4 Bromodomain 1 (BD1) to a final concentration of 10 μ M. Add SYPRO Orange dye to a final concentration of 5X.
-
Fragment Addition: Dispense 19 μ L of the protein-dye mixture into a 96-well PCR plate. Add 1 μ L of Methyl 5-oxopyrrolidine-3-acetate (stock dissolved in DMSO) to achieve a final fragment concentration of 1 mM to 5 mM (5% final DMSO).
-
Thermal Melt: Seal the plate and centrifuge at 1000 x g for 1 minute. Run a thermal melt protocol from 25°C to 95°C at a ramp rate of 1°C/min using a real-time qPCR system, monitoring fluorescence in the ROX channel.
-
Data Analysis: Calculate the first derivative of the melt curve to determine the Tm .
Self-Validation Checkpoint: Ensure the apo-BRD4 (DMSO only) melting curve exhibits a single, sharp transition (typical Tm ~43-45°C). A high basal fluorescence or a multiphasic melt indicates protein aggregation or misfolding, invalidating any observed ΔTm .
Protocol B: Orthogonal Validation via Protein-Observed NMR ( 15 N- 1 H HSQC)
Mechanistic Rationale & Causality: DSF is prone to false positives from lipophilic compounds that alter dye fluorescence. Protein-observed NMR directly measures the chemical environment of the protein's backbone amides. Chemical Shift Perturbations (CSPs) confirm that the fragment is specifically occupying the KAc pocket rather than binding non-specifically to the protein surface.
Step-by-Step Methodology:
-
Sample Preparation: Concentrate 15 N-labeled BRD4 BD1 to 100 μ M in NMR buffer (50 mM phosphate pH 7.4, 100 mM NaCl, 10% D 2 O).
-
Baseline Acquisition: Acquire a reference 2D 15 N- 1 H HSQC spectrum of the apo-protein at 298 K.
-
Titration: Titrate Methyl 5-oxopyrrolidine-3-acetate into the NMR tube at stoichiometric ratios of 1:1, 1:5, 1:10, and 1:20 (Protein:Fragment).
-
Mapping: Overlay the spectra and calculate the composite CSPs ( Δδ ). Map the largest perturbations onto the BRD4 crystal structure.
Self-Validation Checkpoint: The apo-BRD4 spectrum must show well-dispersed cross-peaks (indicative of a properly folded globular domain). Verify that the chemical shifts of residues far from the KAc pocket remain strictly unchanged during the titration; global shifts indicate pH changes or non-specific denaturation.
Protocol C: Fragment Elaboration (Chemical Workflow)
Mechanistic Rationale & Causality: To improve the ligand efficiency and absolute affinity, the fragment must be grown. The methyl ester of the fragment is chemically tractable. Saponification yields a carboxylic acid, which acts as a versatile coupling partner. By attaching bulky, lipophilic amines (e.g., functionalized benzylamines), the newly formed amide branch will pack against the WPF shelf (Trp81, Pro82, Phe83), driving the Kd from the millimolar to the low-micromolar/nanomolar range .
Step-by-Step Methodology:
-
Saponification: Dissolve Methyl 5-oxopyrrolidine-3-acetate (1.0 eq) in a 3:1 mixture of THF/H 2 O. Add LiOH·H 2 O (1.5 eq) and stir at room temperature for 4 hours.
-
Acidification: Acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc, dry over Na 2 SO 4 , and concentrate in vacuo to yield 5-oxopyrrolidine-3-acetic acid.
-
Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to activate the acid.
-
Elaboration: Add the desired amine (e.g., 4-chlorobenzylamine, 1.1 eq) and stir for 12 hours at room temperature.
-
Purification: Quench with water, extract with DCM, and purify the elaborated lead via preparative HPLC.
Self-Validation Checkpoint: Verify the complete consumption of the methyl ester via LC-MS before proceeding to amide coupling. The final elaborated compound must demonstrate >95% purity via analytical HPLC and exhibit the correct m/z via High-Resolution Mass Spectrometry (HRMS) to ensure accurate downstream Kd determination.
Quantitative Data Presentation
The success of the FBDD campaign is tracked by monitoring both the absolute binding affinity ( Kd ) and the Ligand Efficiency (LE). The table below summarizes the representative trajectory of elaborating the 5-oxopyrrolidine core.
Table 1: Comparative Binding Metrics for BRD4 BD1
| Compound / Scaffold | Molecular Weight (Da) | BRD4 BD1 Binding Affinity ( Kd , μ M) | Ligand Efficiency (LE, kcal/mol/HA)* | Primary Binding Interaction |
| Endogenous Acetyl-Lysine (KAc) | ~188 (as residue) | > 1000 | N/A | Asn140 H-bond |
| Methyl 5-Oxopyrrolidine-3-acetate | 157.17 | ~ 1500 - 2000 | ~ 0.28 | Asn140 H-bond (Lactam core) |
| 5-Oxopyrrolidine-3-acetic acid | 143.14 | > 3000 | < 0.20 | Loss of hydrophobic ester contacts |
| Elaborated Lead (e.g., N-Benzyl amide) | ~ 232.28 | ~ 15 - 30 | ~ 0.35 | Asn140 H-bond + ZA Channel packing |
*Ligand Efficiency (LE) is defined as the binding free energy ( ΔG ) divided by the number of heavy atoms (HA). An LE ≥ 0.30 is generally required to justify further lead optimization.
References
-
Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. URL:[Link]
-
Hilton-Proctor, J. P., Ilyichova, O., Zheng, Z., Jennings, I. G., Johnstone, R. W., Shortt, J., ... & Thompson, P. E. (2019). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Bioorganic & Medicinal Chemistry, 27(24), 115157. URL:[Link]
Application Note: Enantioselective Synthesis of Methyl 5-Oxopyrrolidine-3-acetate Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide
Introduction & Strategic RationaleMethyl 5-oxopyrrolidine-3-acetate (CAS: 1134289-71-6) is a highly versatile chiral building block[1]. It serves as a core intermediate in the synthesis of neuroactive pharmaceuticals, specifically GABA analogs (e.g., Pregabalin, Brivaracetam) and selective proteasome inhibitors. The structural motif—a γ-lactam with an acetate appendage at the C3 position—presents a unique synthetic challenge: establishing absolute stereocontrol at the C3 stereocenter without compromising the integrity of the lactam ring[2].
In this application note, we detail two orthogonal, field-proven methodologies for the enantioselective synthesis of methyl 5-oxopyrrolidine-3-acetate derivatives:
-
Transition-Metal Catalyzed Asymmetric Hydrogenation: Utilizing a Rhodium-DuPhos complex for high atom-economy reduction.
-
Biocatalytic Enzymatic Kinetic Resolution (EKR): Employing Candida antarctica Lipase B (CAL-B) to desymmetrize a racemic mixture, serving as the optimal route for industrial scale-up.
Mechanistic Principles & Causality
Pathway A: Asymmetric Hydrogenation via [Rh(COD)(R,R)-DuPhos]BF₄
The asymmetric reduction of the unsaturated precursor, methyl 2-(5-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetate, requires a catalyst capable of differentiating the prochiral faces of the endocyclic olefin. The cationic Rh(I) complex bearing the (R,R)-Me-DuPhos ligand is selected because its rigid phospholane rings create a highly constrained chiral quadrant[1].
Causality of Selectivity: When the substrate coordinates to the Rh center via the olefin and the adjacent carbonyl oxygen (the directing group effect), the steric bulk of the methyl groups on the DuPhos ligand forces the substrate to expose only one face to hydride transfer. This stereofacial discrimination reliably yields the (S)-enantiomer with >98% enantiomeric excess (ee).
Pathway B: Biocatalytic Resolution via CAL-B
For laboratories lacking high-pressure hydrogenation infrastructure, EKR is the optimal alternative. CAL-B is a robust lipase with a deep, narrow hydrophobic binding pocket (the stereospecificity pocket)[2].
Causality of Resolution: When racemic methyl 5-oxopyrrolidine-3-acetate is introduced, the (S)-enantiomer perfectly aligns its ester carbonyl with the enzyme's catalytic triad (Ser105-His224-Asp187) for nucleophilic attack, leading to rapid hydrolysis. The (R)-enantiomer experiences severe steric clash within the pocket and remains unreacted.
Experimental Protocols
Protocol A: Rh-Catalyzed Asymmetric Hydrogenation
Reagents & Materials:
-
Methyl 2-(5-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetate (10.0 mmol) *[Rh(COD)(R,R)-Me-DuPhos]BF₄ (0.01 mmol, 0.1 mol%)
-
Anhydrous Methanol (degassed, 50 mL)
-
Hydrogen gas (High purity, 99.999%)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with the unsaturated lactam substrate and the Rh-DuPhos catalyst.
-
Solvent Addition: Add the degassed anhydrous methanol. Seal the autoclave tightly before removing it from the glovebox to prevent catalyst deactivation via oxidation.
-
Purging & Pressurization: Connect the autoclave to a hydrogen line. Purge the vessel three times with H₂ (pressurize to 20 psi, then carefully vent). Finally, pressurize the system to 90 psi H₂.
-
Reaction Execution: Stir the mixture vigorously at 25 °C for 12 hours. Causality Note: The low temperature is strictly maintained to maximize stereofacial discrimination; elevated temperatures increase the conformational flexibility of the Rh-substrate complex, which degrades the enantiomeric excess.
-
Workup & Isolation: Vent the hydrogen gas safely. Concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short plug of silica gel (eluent: EtOAc/Hexanes 1:1) to remove the metal catalyst. Evaporate to yield (S)-methyl 5-oxopyrrolidine-3-acetate.
Protocol B: Enzymatic Kinetic Resolution (EKR)
Reagents & Materials:
-
Racemic methyl 5-oxopyrrolidine-3-acetate (50.0 mmol)
-
Novozym 435 (Immobilized CAL-B, 500 mg)
-
Phosphate buffer (0.1 M, pH 7.2, 100 mL)
-
Acetone (10 mL)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the racemic ester in acetone (acting as a co-solvent to enhance substrate bioavailability), then add the solution to the phosphate buffer in a 250 mL Erlenmeyer flask.
-
Enzyme Addition: Add the Novozym 435 beads directly to the biphasic mixture.
-
Incubation & Monitoring: Shake the mixture at 150 rpm in an orbital shaker at 35 °C. Monitor the reaction via chiral HPLC (Chiralpak AD-H column). Causality Note: The reaction must be strictly terminated at exactly 50% conversion (approx. 24 hours). Allowing the reaction to proceed beyond 50% risks the slow, off-target hydrolysis of the mismatched (R)-enantiomer, which drastically reduces the ee of the isolated acid.
-
Enzyme Recovery: Filter the mixture to recover the immobilized enzyme. Wash the beads with acetone; they can be reused for up to 5 subsequent cycles without significant loss of activity.
-
Self-Validating Separation: Extract the aqueous filtrate with Dichloromethane (3 x 50 mL). The organic layer contains the highly pure, unreacted (R)-methyl 5-oxopyrrolidine-3-acetate .
-
Acid Isolation: Acidify the remaining aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (3 x 50 mL) to isolate the hydrolyzed (S)-5-oxopyrrolidine-3-acetic acid . Trustworthiness Note: This protocol is a self-validating system. The inherent difference in pKa between the unreacted ester (neutral) and the hydrolyzed acid (acidic) ensures that any failure in the enzymatic resolution immediately presents as an inseparable mixture during the acid-base extraction, instantly alerting the operator to catalyst degradation.
Quantitative Data Presentation
Table 1: Comparison of Enantioselective Synthetic Pathways
| Parameter | Pathway A: Asymmetric Hydrogenation | Pathway B: Enzymatic Kinetic Resolution (EKR) |
| Target Enantiomer | (S)-Methyl 5-oxopyrrolidine-3-acetate | (R)-Ester & (S)-Acid (Both isolated) |
| Enantiomeric Excess (ee) | > 98% | > 99% (for unreacted ester at 50% conv.) |
| Chemical Yield | 95 - 98% | 48 - 49% (Theoretical max 50% per enantiomer) |
| Catalyst Loading | 0.1 mol% | 10% w/w (Recoverable & Reusable) |
| Scalability | High (Requires specialized H₂ reactors) | Very High (Standard glass reactors) |
| Primary Cost Driver | Rhodium metal and chiral DuPhos ligand | Racemic starting material synthesis |
Mechanistic Workflow Visualization
Fig 1. Enantioselective synthetic pathways for methyl 5-oxopyrrolidine-3-acetate derivatives.
References
-
Title: Enantioselective Organocatalytic Friedel–Crafts Alkylation Reaction of Indoles with 5-Hydroxyfuran-2(5H)-one: Access to Chiral γ-Lactones and γ-Lactams Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination Source: Journal of the American Chemical Society URL: [Link]
-
Title: Enantioselective Synthesis of Antiinfluenza Compound A-315675 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Application Note: Utilizing Methyl 5-Oxopyrrolidine-3-acetate as a Privileged Scaffold in High-Throughput Screening Campaigns
Target Audience: Discovery Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary & Mechanistic Rationale
In modern drug discovery, the success of a High-Throughput Screening (HTS) campaign is fundamentally tied to the quality and structural diversity of the compound library. Libraries dominated by flat, sp2 -hybridized aromatic rings often suffer from poor solubility and high attrition rates during lead optimization. To overcome this, medicinal chemists increasingly rely on sp3 -rich, three-dimensional "privileged scaffolds" that mimic endogenous biological motifs.
Methyl 5-oxopyrrolidine-3-acetate (CAS: 1134289-71-6) is a highly versatile pyrrolidine derivative that serves as an ideal core building block for HTS libraries. The 5-oxopyrrolidine (pyrrolidone/lactam) core is a proven pharmacophore found in numerous FDA-approved drugs and clinical candidates, spanning therapeutic areas from antiepileptics (e.g., brivaracetam targeting SV2A)[1][2] to oncology (e.g., p53-MDM2 and Mcl-1 inhibitors)[3] and antiviral agents (CCR5 antagonists)[4].
Why the 5-Oxopyrrolidine Scaffold Succeeds in HTS:
-
Conformational Restriction: The rigid 5-membered lactam ring constrains the spatial arrangement of appended functional groups, significantly reducing the entropic penalty upon binding to a target protein.
-
Optimal Hydrogen Bonding: The lactam motif acts as a dual-purpose interaction hub, providing a strong hydrogen bond acceptor (carbonyl C=O ) and donor (amide N−H ), which are critical for anchoring the molecule in polar binding pockets[3][5].
-
Synthetic Tractability: The methyl ester at the 3-position of Methyl 5-oxopyrrolidine-3-acetate provides a highly reactive handle. It allows for rapid, single-step parallel derivatization (e.g., amidation or hydrazinolysis) to generate hundreds of diverse library members without disrupting the core lactam pharmacophore[5].
Protocol: Focused Library Generation for HTS
To utilize Methyl 5-oxopyrrolidine-3-acetate effectively, it must first be derivatized into a screening library. The following protocol outlines a self-validating parallel synthesis workflow designed to generate a 384-member focused library via direct amidation.
Reagents & Materials
-
Scaffold: Methyl 5-oxopyrrolidine-3-acetate (Purity ≥ 95%, stored at 2-8°C).
-
Reactants: A diverse panel of 384 primary and secondary aliphatic/aromatic amines.
-
Catalyst/Solvent: Trimethylaluminum ( AlMe3 ) or equivalent Lewis acid, anhydrous Toluene/THF.
-
Equipment: 96-well deep-well synthesis blocks, Automated Liquid Handler (e.g., Tecan or Hamilton), Preparative LC-MS.
Step-by-Step Synthesis Workflow
-
Scaffold Dispensing: Under inert atmosphere, dispense 50 μ mol of Methyl 5-oxopyrrolidine-3-acetate dissolved in anhydrous THF into each well of a 96-well deep-well block.
-
Amine Addition: Using an automated liquid handler, add 60 μ mol (1.2 equivalents) of a unique amine to each well.
-
Activation: Add 60 μ mol of AlMe3 (2.0 M in toluene) to catalyze the direct conversion of the methyl ester to the corresponding amide. Mechanistic Note: AlMe3 activates the amine by forming an intermediate aluminum amide complex, which readily attacks the ester, bypassing the need for ester hydrolysis and subsequent peptide coupling.
-
Incubation: Seal the blocks and heat at 80°C for 12 hours with orbital shaking.
-
Quenching & Purification: Quench with 1N HCl. Extract the organic layer and evaporate. Purify the crude products using automated mass-directed preparative HPLC.
-
Quality Control (QC): Analyze all 384 compounds via analytical LC-MS. Only compounds meeting the ≥ 85% purity threshold and confirming the correct [M+H]+ mass are advanced to the HTS plates.
Caption: Workflow for generating a focused HTS library using the Methyl 5-Oxopyrrolidine-3-acetate scaffold.
High-Throughput Screening (HTS) Protocol: TR-FRET Assay
Once the 5-oxopyrrolidine library is synthesized, it is subjected to primary screening. Because pyrrolidone derivatives are frequently investigated for protein-protein interactions (PPIs) and kinase inhibition[3][5], Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the optimal assay format.
Mechanistic Note: TR-FRET is selected over standard fluorescence intensity assays because it introduces a time delay before measurement. This eliminates background auto-fluorescence from the library compounds or plasticware, drastically reducing false-positive hit rates—a critical factor for ensuring the trustworthiness of the screening data.
Assay Preparation
-
Compound Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of the library compounds (10 mM in 100% DMSO) into a 384-well low-volume assay plate. Causality: Acoustic dispensing eliminates physical tips, preventing compound carryover and avoiding DMSO hydration issues that occur with traditional pin tools.
-
Final Concentration: The final screening concentration is 10 μ M (assuming a 20 μ L assay volume), with a final DMSO concentration of 0.1%.
Assay Execution
-
Target Addition: Add 10 μ L of the target protein master mix (e.g., His-tagged target protein + Terbium-coupled anti-His antibody) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT, pH 7.4).
-
Tracer Addition: Add 10 μ L of the fluorescent tracer master mix (e.g., a known ligand conjugated to a fluorophore like FITC).
-
Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at room temperature for 60 minutes in the dark to allow the system to reach binding equilibrium.
-
Detection: Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 490 nm, Emission 2: 520 nm).
Caption: Standard High-Throughput Screening (HTS) cascade for evaluating 5-oxopyrrolidine libraries.
Data Presentation and Quality Control
A self-validating protocol requires rigorous statistical controls. The robustness of the TR-FRET assay is determined by calculating the Z'-factor for each plate. A Z'-factor ≥ 0.5 indicates an excellent assay with a wide separation between positive and negative controls.
Table 1: Standard HTS Quality Control Metrics & Acceptable Ranges
| Metric | Formula / Definition | Acceptable Range | Experimental Implication |
| Z'-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | }$ |
| Signal-to-Background (S/B) | μp/μn | > 3.0 | Ensures the assay window is large enough to detect weak inhibitors. |
| Coefficient of Variation (CV%) | (σ/μ)×100 | < 10% | Measures liquid handling precision. High CV indicates dispensing errors. |
| Hit Rate | (Number of Hits / Total Screened) | 0.5% - 1.5% | A hit rate > 2.0% often indicates assay interference (e.g., aggregation or autofluorescence). |
(Note: μ = mean, σ = standard deviation, p = positive control, n = negative control)
Hit-to-Lead Optimization Strategies
Upon identifying confirmed hits from the Methyl 5-oxopyrrolidine-3-acetate derived library, the next phase is Hit-to-Lead (H2L) optimization. The 5-oxopyrrolidine core offers multiple vectors for structural refinement:
-
N1-Alkylation: The lactam nitrogen can be alkylated (e.g., with benzyl or propyl imidazole groups) to access deep hydrophobic pockets, a strategy successfully employed in the discovery of potent p53-MDM2 inhibitors[3] and CCR5 antagonists[4].
-
C4/C5 Substitution: Introducing chirality or bulky substituents at the C4 or C5 positions can drastically improve target selectivity and pharmacokinetic properties, as seen in the development of next-generation antiepileptic drugs[2].
By leveraging the synthetic flexibility of Methyl 5-oxopyrrolidine-3-acetate, discovery teams can rapidly iterate through Structure-Activity Relationship (SAR) cycles, transforming initial HTS hits into viable preclinical candidates.
References
-
Tumosienė, I., et al. "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling". MDPI. Available at:[Link]
-
Kenda, B. M., et al. "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Imamura, S., et al. "CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives". J-Stage. Available at:[Link]
-
Supporting Information. "Discovery, Synthesis and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53". Amazonaws. Available at:[Link]
Sources
Application Notes and Protocols: Methyl 5-Oxopyrrolidine-3-acetate as a Constrained Amino Acid Analogue
Introduction: The Scientific Imperative for Conformational Constraint
In the landscape of drug discovery and peptide science, the principle of conformational constraint is a cornerstone of rational design. Unstructured peptides often suffer from metabolic instability and promiscuous receptor binding due to their conformational flexibility. By introducing rigid structural motifs, we can pre-organize a peptide into a bioactive conformation, thereby enhancing its potency, selectivity, and resistance to enzymatic degradation.[1][2]
The pyroglutamic acid (pGlu) scaffold, a cyclic derivative of glutamic acid, is a privileged structure in medicinal chemistry for achieving this constraint.[3] Its rigid five-membered lactam ring serves as an excellent mimic for β- and γ-turns in peptide secondary structures.[4] This guide focuses on a specific derivative, Methyl 5-Oxopyrrolidine-3-acetate , as a versatile building block for introducing conformational constraints within a peptide sequence. Unlike N-terminal pyroglutamate which primarily serves to block aminopeptidase activity, incorporating a 3-substituted pyroglutamate derivative internally acts as a surrogate for natural amino acids, profoundly influencing the peptide's backbone topology.[3][5]
This document provides a comprehensive technical overview, from the synthesis of the core molecule and its preparation as a solid-phase peptide synthesis (SPPS) building block to its incorporation into peptidomimetics and the rationale behind its use.
Physicochemical Properties of the Core Scaffold
A clear understanding of the starting material is paramount. The properties of Methyl 5-Oxopyrrolidine-3-acetate are summarized below.
| Property | Value | Source |
| CAS Number | 1134289-71-6 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₁NO₃ | Sigma-Aldrich |
| Molecular Weight | 157.17 g/mol | Calculated |
| Physical Form | Solid | Sigma-Aldrich |
| Synonyms | Methyl 2-(5-oxopyrrolidin-3-yl)acetate | Sigma-Aldrich |
Strategic Rationale: Why Choose a 3-Substituted Pyroglutamate Analogue?
The decision to incorporate a constrained analogue is driven by specific design hypotheses. The 5-oxopyrrolidine-3-acetate scaffold offers several advantages:
-
Turn Mimicry: The rigid pyrrolidinone ring forces the peptide backbone to adopt a turn-like conformation, which is critical for many protein-protein interactions.[4][6]
-
Vectorial Projection of Side Chain: The acetate side chain at the C3 position projects from the core ring in a well-defined vector. This allows for the precise positioning of a functional group (the ester, which can be hydrolyzed to a carboxylic acid) to probe interactions with a biological target.
-
Enhanced Proteolytic Stability: The non-natural, cyclic structure of the backbone at the point of insertion provides steric hindrance to proteases, increasing the peptide's in vivo half-life.[7]
-
Scaffold for Further Derivatization: The side-chain ester provides a chemical handle for post-synthesis modification, allowing for the creation of compound libraries or the attachment of payloads like fluorophores or cytotoxic agents.
PART 1: Synthesis of the SPPS-Ready Building Block
A key challenge is that Methyl 5-Oxopyrrolidine-3-acetate is not commercially available in a form ready for direct incorporation into a peptide sequence via Fmoc-SPPS. It must first be synthesized and then converted into an orthogonally protected building block. The following sections outline a robust, multi-step synthetic strategy.
Workflow for Building Block Synthesis
Caption: Synthetic workflow from raw materials to the final Fmoc-protected building block.
Protocol 1.1: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid
This protocol is adapted from established methods for synthesizing substituted pyrrolidinones from itaconic acid.[8][9]
-
Materials: Itaconic acid, Ammonium carbonate, Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 eq) and ammonium carbonate (0.8 eq).
-
Add deionized water to form a slurry.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-18 hours. Water will be driven off during the reaction.
-
Causality: The thermal conditions drive the Michael addition of ammonia (from decomposition of ammonium carbonate) to the itaconic acid double bond, followed by an intramolecular condensation and dehydration to form the stable 5-membered lactam ring.
-
Cool the reaction mixture to room temperature. The crude product often solidifies upon cooling.
-
Recrystallize the solid from hot water or an ethanol/water mixture to yield pure 5-Oxopyrrolidine-3-carboxylic acid as a white crystalline solid.
-
Validation: Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of vinyl proton signals from itaconic acid and the appearance of signals corresponding to the pyrrolidinone ring are key indicators of success.[9]
-
Protocol 1.2: Synthesis of Methyl 5-Oxopyrrolidine-3-acetate
This is a standard Fischer esterification.
-
Materials: 5-Oxopyrrolidine-3-carboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Suspend the 5-Oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester. Purify by column chromatography if necessary.
-
Validation: Confirm the presence of the methyl ester via ¹H NMR (a new singlet around 3.7 ppm) and IR spectroscopy (a characteristic C=O stretch for the ester).[8]
-
Protocol 1.3: Preparation of the Fmoc-SPPS Building Block
This two-step process converts the synthesized core into a molecule ready for peptide synthesis.
-
Materials: Methyl 5-Oxopyrrolidine-3-acetate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), Sodium bicarbonate, Dioxane, Water, Lithium hydroxide (LiOH).
-
Procedure:
-
N-Fmoc Protection:
-
Dissolve Methyl 5-Oxopyrrolidine-3-acetate (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Add Fmoc-OSu (1.1 eq) portion-wise while stirring vigorously at room temperature.
-
Stir for 4-6 hours. Causality: The lactam nitrogen, though part of an amide, retains enough nucleophilicity to react with the highly activated Fmoc-OSu. The basic conditions deprotonate the N-H, enhancing its reactivity.
-
Acidify the mixture with dilute HCl and extract the Fmoc-protected ester into ethyl acetate. Wash, dry, and concentrate to obtain the crude product.
-
-
Selective Saponification:
-
Dissolve the crude Fmoc-protected methyl ester in a mixture of THF/water.
-
Cool to 0 °C and add a solution of LiOH (1.05 eq) in water dropwise.
-
Stir at 0 °C and monitor carefully by TLC. Causality: The methyl ester is more susceptible to basic hydrolysis than the lactam amide bond. Low temperature and stoichiometric control are critical to prevent cleavage of the pyrrolidinone ring.
-
Once the starting ester is consumed, acidify the reaction with cold, dilute HCl to protonate the newly formed carboxylic acid.
-
Extract the final product, Fmoc-(5-oxopyrrolidin-3-yl)acetic acid , into ethyl acetate. Purify by column chromatography.
-
-
Validation: The final building block should be characterized thoroughly by NMR and high-resolution mass spectrometry to confirm its identity and purity before use in SPPS.
-
PART 2: Application in Solid-Phase Peptide Synthesis
With the custom building block in hand, it can be incorporated into a peptide sequence using standard, well-established Fmoc-SPPS protocols.[10][11]
Fmoc-SPPS Workflow for Incorporation
Sources
- 1. dovepress.com [dovepress.com]
- 2. jocpr.com [jocpr.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]
- 6. Design requirements for pyroglutamic acid substitutions in peptides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Conformationally restricted TRH analogues: constraining the pyroglutamate region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-Oxopyrrolidine-3-acetate
Welcome to the Technical Support Center for gamma-lactam drug intermediates. Methyl 5-oxopyrrolidine-3-acetate (CAS 1134289-71-6) is a highly versatile building block utilized extensively in the synthesis of pyrrolidine derivatives and potential proteasome inhibitors[1].
The most scalable and atom-economical synthetic route involves a two-step process: a base-catalyzed Michael addition of nitromethane to dimethyl glutaconate, followed by catalytic hydrogenation of the resulting [2]. During the hydrogenation step, the intermediate aliphatic amine undergoes spontaneous intramolecular aminolysis to form the gamma-lactam ring.
Below, you will find our expert troubleshooting guide, mechanistic workflows, and self-validating protocols designed to resolve common bottlenecks such as incomplete cyclization and ester hydrolysis.
Synthetic Workflow Overview
Figure 1: Two-step synthetic workflow for Methyl 5-oxopyrrolidine-3-acetate.
Troubleshooting Guide & FAQs
Q1: Why is my hydrogenation of dimethyl 3-(nitromethyl)pentanedioate yielding incomplete lactamization (open-chain amine)? Causality: The reduction of the aliphatic nitro group to a primary amine is kinetically fast under standard hydrogenation conditions (e.g., Pd/C, H₂ at room temperature). However, the subsequent intramolecular aminolysis of the methyl ester to form the gamma-lactam ring is a thermodynamically driven process that requires overcoming a higher activation energy barrier. If the reaction is strictly maintained at room temperature, the intermediate methyl 3-(aminomethyl)pentanedioate will persist. Solution: Implement a temperature ramp. Run the initial nitro reduction at 20–25 °C to safely manage the exothermic reduction, then elevate the reactor temperature to 60 °C for 4–6 hours to drive the lactamization to completion.
Figure 2: Logical relationship between thermal lactamization and competitive ester hydrolysis.
Q2: I am observing hydrolysis of the methyl ester side-chain to 5-oxopyrrolidine-3-acetic acid. How do I prevent this? Causality: The formation of the gamma-lactam releases exactly one equivalent of methanol. If trace moisture is present in the solvent, or if wet Pd/C (typically containing 50% water by weight) is used without adjusting the solvent matrix, the elevated temperatures required for lactamization will promote hydrolysis of the pendant C3-methyl ester, yielding[3]. Solution: Use strictly anhydrous methanol as the solvent. When using wet Pd/C, add a stoichiometric amount of a chemical desiccant (such as trimethyl orthoformate) to the reaction mixture, or switch to dry Pd/C if your facility's safety protocols permit.
Q3: What is the optimal catalyst for the nitro reduction step to avoid over-reduction or poisoning? Causality: Aliphatic nitro groups can stall at the hydroxylamine intermediate if the catalyst is poisoned or if hydrogen mass transfer is poor. While Raney Nickel is robust against poisoning, it can promote unwanted transesterification side reactions with the ester groups. Solution: 10% Pd/C at 40–50 psi is the industry standard for this transformation. Ensure rigorous agitation (>800 rpm) to eliminate gas-liquid mass transfer limitations, which prevents hydroxylamine accumulation.
Q4: How do I handle the high polarity of the product during purification? Causality: possesses both a secondary amide (gamma-lactam) and an ester moiety. This dual-hydrogen-bonding capability makes it highly polar and prone to severe tailing on standard normal-phase silica gel. Solution: Avoid standard hexanes/ethyl acetate gradients. Instead, use a dichloromethane/methanol gradient (typically 95:5 to 90:10). Alternatively, the product can often be purified by direct crystallization from ethyl acetate/heptane if the crude purity exceeds 85%.
Quantitative Data: Optimization of Lactamization
The following table summarizes the optimization of the hydrogenation and cyclization step, highlighting the critical impact of temperature and solvent anhydrousness on the final yield of the target lactam.
| Catalyst | Temperature Profile | Pressure (H₂) | Solvent | Conversion (%) | Lactam Yield (%) | Primary Impurity |
| 10% Pd/C (wet) | 25 °C (Constant) | 15 psi | Methanol | >99% | 15% | Open-chain amine |
| Raney Ni | 60 °C (Constant) | 50 psi | Ethanol | 95% | 65% | Ethyl ester exchange |
| 10% Pd/C (wet) | 25 °C → 60 °C | 50 psi | Methanol | >99% | 72% | Hydrolyzed acid |
| 10% Pd/C (dry) | 25 °C → 60 °C | 50 psi | Anhydrous MeOH | >99% | 92% | None (Clean) |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the In-Process Control (IPC) parameters.
Step 1: Synthesis of Dimethyl 3-(nitromethyl)pentanedioate
-
Setup: Charge a flame-dried, nitrogen-flushed round-bottom flask with dimethyl glutaconate (1.0 equiv) and anhydrous tetrahydrofuran (THF) to create a 0.5 M solution.
-
Addition: Add nitromethane (2.0 equiv) to the solution and stir at room temperature.
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise. Caution: The reaction is mildly exothermic. Maintain the internal temperature below 30 °C using a water bath.
-
Reaction: Stir the mixture for 12 hours at room temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate.
-
Self-Validation (IPC): Check reaction progress via TLC (Hexanes/EtOAc 7:3, KMnO₄ stain). The starting material (dimethyl glutaconate) is UV-active and stains strongly, whereas the nitro-adduct is UV-inactive. ¹H NMR of the crude product must show the complete disappearance of the alkene protons (δ 5.8–7.0 ppm) and the appearance of the diastereotopic -CH₂NO₂ protons (δ ~4.5 ppm).
Step 2: Synthesis of Methyl 5-Oxopyrrolidine-3-acetate
-
Setup: Transfer the crude dimethyl 3-(nitromethyl)pentanedioate (1.0 equiv) to a high-pressure hydrogenation vessel. Dissolve completely in anhydrous methanol (0.2 M).
-
Catalyst Loading: Add 10% Pd/C (dry, 10 wt% relative to the substrate). Purge the vessel with N₂ gas three times, followed by H₂ gas three times.
-
Reduction Phase: Pressurize the vessel to 50 psi with H₂. Stir vigorously (≥800 rpm) at 25 °C for 2 hours to reduce the nitro group to the primary amine.
-
Lactamization Phase: Increase the reactor temperature to 60 °C and stir for an additional 6 hours to drive the intramolecular cyclization.
-
Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the catalyst through a tightly packed pad of Celite, washing generously with methanol.
-
Purification: Concentrate the filtrate in vacuo. Purify via crystallization from hot ethyl acetate by slowly adding heptane until cloudy, then cooling to 4 °C.
-
Self-Validation (IPC): Monitor the reaction by LC-MS. The intermediate primary amine will appear at m/z = 190 [M+H]⁺. The reaction is only complete when this mass is fully converted to the target lactam product at m/z = 158 [M+H]⁺. IR spectroscopy of the purified product must show a strong lactam carbonyl stretch at ~1700 cm⁻¹ and an ester carbonyl stretch at ~1735 cm⁻¹, with a distinct N-H stretch at ~3200 cm⁻¹.
References
-
AccelaChem. "Dimethyl 3-(Nitromethyl)pentanedioate | 121218-70-0". Source: AccelaChem. URL: [Link]
Sources
Common byproducts in the synthesis of "Methyl 5-Oxopyrrolidine-3-acetate"
Welcome to the technical support center for the synthesis of Methyl 5-Oxopyrrolidine-3-acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Introduction
Methyl 5-Oxopyrrolidine-3-acetate is a key building block in the synthesis of various pharmaceutical compounds. Its successful synthesis with high purity is crucial for downstream applications. This guide provides an in-depth analysis of common synthetic routes and the associated byproducts, offering practical troubleshooting advice and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of Methyl 5-Oxopyrrolidine-3-acetate, categorized by the synthetic method.
Route 1: Aza-Michael Addition of Methylamine to Dimethyl Itaconate followed by Cyclization
This is one of the most common and efficient routes for the synthesis of Methyl 5-Oxopyrrolidine-3-acetate. The reaction involves the conjugate addition of methylamine to dimethyl itaconate, followed by an intramolecular cyclization to form the desired pyrrolidinone ring.
Q1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What could be the cause?
A1: A common issue in this synthesis is the isomerization of dimethyl itaconate to its geometric isomer, dimethyl mesaconate, especially under basic conditions or at elevated temperatures.[1] Dimethyl mesaconate is significantly less reactive towards Michael addition due to steric hindrance around the double bond.
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of methylamine to minimize isomerization.
-
Order of Addition: Add the dimethyl itaconate to the solution of methylamine to ensure an excess of the amine during the initial phase of the reaction, which can help to drive the desired reaction forward.
-
Solvent Choice: Aprotic solvents are generally preferred. However, the reaction of itaconic acid with primary amines can also be carried out in water.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to track the consumption of starting materials and the formation of the product and byproducts.
Q2: I'm observing a byproduct with the same mass as my desired product. What is it and how can I avoid it?
A2: This is likely the isomeric byproduct, Methyl 4-oxo-1-methylpyrrolidine-3-carboxylate, which can arise from the alternative cyclization of the intermediate Michael adduct. The formation of this isomer is generally less favored thermodynamically but can be influenced by reaction conditions.
Troubleshooting & Optimization:
-
Base Selection: The choice of base for the cyclization step can influence the regioselectivity. While the reaction can proceed without an additional base, if one is used, a non-nucleophilic, sterically hindered base may favor the formation of the desired 5-oxopyrrolidine.
-
pH Control: Careful control of the pH during the workup is crucial. Acidic or strongly basic conditions can potentially promote isomerization or other side reactions.
Q3: My final product is contaminated with a higher molecular weight species. What could be the source?
A3: This is likely due to the formation of oligomers or polymers. This can occur through several pathways:
-
Polymerization of Dimethyl Itaconate: The Michael acceptor can undergo anionic polymerization under basic conditions.
-
Di-addition Products: The initial Michael adduct can potentially react with another molecule of dimethyl itaconate if there is an excess of the acceptor.
Troubleshooting & Optimization:
-
Stoichiometry: Use a slight excess of methylamine to ensure complete consumption of the dimethyl itaconate and minimize polymerization.
-
Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of polymerization.
Route 2: Dieckmann Condensation of Dimethyl N-(methoxycarbonylmethyl)aspartate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this case is the cyclic pyrrolidinone ring.[3][4][5]
Q1: The yield of my Dieckmann condensation is low, and I'm recovering a significant amount of starting material. What are the critical factors?
A1: The success of a Dieckmann condensation is highly dependent on the choice of base and the reaction conditions. The base must be strong enough to deprotonate the α-carbon of one of the ester groups to form an enolate.
Troubleshooting & Optimization:
-
Base Selection: Sodium ethoxide in ethanol is a classic choice.[3] For more sensitive substrates, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent (e.g., THF, toluene) are often more effective.[6]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the base and the enolate intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Temperature: The optimal temperature can vary. While some condensations proceed at room temperature, others may require heating to overcome the activation energy for cyclization.
Q2: I'm observing byproducts resulting from intermolecular reactions. How can I promote the desired intramolecular cyclization?
A2: Intermolecular condensation is a common side reaction in Dieckmann condensations, leading to the formation of dimers or polymers. This is particularly problematic at high concentrations.
Troubleshooting & Optimization:
-
High Dilution: Performing the reaction under high dilution conditions favors the intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding the diester to a solution of the base.
-
Temperature: Lowering the reaction temperature can sometimes favor the intramolecular pathway.
Route 3: Reductive Amination/Cyclization of Dimethyl 2-oxoglutaconate
This route involves the formation of an imine or enamine from the keto-ester and methylamine, followed by reduction and cyclization.
Q1: My reaction is producing a complex mixture of products, and the desired product is in low yield. What are the likely side reactions?
A1: Reductive amination can be accompanied by several side reactions:
-
Over-reduction: The reducing agent might reduce the ester groups in addition to the imine.
-
Incomplete imine formation: If the imine is not formed completely before the addition of the reducing agent, the starting keto-ester will be reduced to the corresponding alcohol.
-
Polymerization: Similar to the Michael addition route, the starting material or intermediates can be prone to polymerization.
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to selectively reduce imines in the presence of esters.
-
pH Control: The formation of the imine is pH-dependent. Maintaining a slightly acidic pH (around 5-6) is often optimal.
-
Stepwise Procedure: Consider a two-step procedure where the imine is formed first, and then the reducing agent is added. This can help to minimize the reduction of the starting keto-ester.
Q2: I am observing a byproduct that appears to be a decarboxylated version of my product. How can this be happening?
A2: Decarboxylation can occur under harsh acidic or basic conditions, especially at elevated temperatures. The β-keto ester product of the Dieckmann condensation is particularly susceptible to decarboxylation upon hydrolysis of the ester group. While less common in the other routes, prolonged exposure to harsh conditions during workup can lead to this byproduct.
Troubleshooting & Optimization:
-
Mild Workup Conditions: Use mild acidic or basic conditions for quenching the reaction and during the workup. A buffered solution (e.g., saturated ammonium chloride) is often a good choice for quenching reactions with strong bases.
-
Temperature Control: Avoid excessive heating during the workup and purification steps.
Experimental Protocols & Data
Protocol 1: Synthesis via Aza-Michael Addition and Cyclization
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Materials:
-
Dimethyl itaconate
-
Methylamine (40% solution in water or as a gas)
-
Methanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add a solution of methylamine in methanol.
-
Slowly add dimethyl itaconate to the methylamine solution dropwise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with hydrochloric acid.
-
Stir the mixture at room temperature for 1-2 hours to promote cyclization.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Eluent for Chromatography | Gradient of 20% to 50% Ethyl Acetate in Hexanes |
| Recrystallization Solvent | Ethyl acetate/Hexanes or Toluene |
| Expected Yield | 70-85% |
| Appearance | White to off-white solid |
Purification Guide
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate) and gradually increase the polarity. The desired product is moderately polar and should elute after the less polar byproducts.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene).[7][8]
-
Slowly add a non-solvent in which the product is insoluble (e.g., hexanes or heptane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.[9]
Visualizing Reaction Pathways and Byproduct Formation
Aza-Michael Addition and Cyclization Pathway
Caption: Aza-Michael addition of methylamine to dimethyl itaconate and subsequent cyclization.
Dieckmann Condensation Pathway and Side Reaction
Caption: Dieckmann condensation pathway and potential intermolecular side reaction.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ionicviper.org [ionicviper.org]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Improving the diastereoselectivity of reactions involving "Methyl 5-Oxopyrrolidine-3-acetate"
Welcome to the Technical Support Center for advanced lactam functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the diastereoselective functionalization of Methyl 5-oxopyrrolidine-3-acetate .
This molecule presents a unique synthetic challenge: it possesses two distinct acidic sites (the lactam α-position at C4 and the ester α-position on the acetate side chain) and a pre-existing stereocenter at C3 that dictates the facial selectivity of incoming electrophiles.
PART 1: Mechanistic Insights & Chemoselectivity (The "Why")
Before troubleshooting, it is critical to understand the thermodynamic and stereoelectronic landscape of this molecule.
-
Chemoselectivity (pKa Differentials): The α-protons of the methyl acetate side chain have a pKa of ~25, whereas the C4 protons of the lactam ring have a pKa of ~30. Consequently, using 1.0 equivalent of base will selectively deprotonate the ester side chain. To functionalize the lactam C4 position, you must generate a dianion using >2.0 equivalents of a strong base. Because the lactam enolate has a higher HOMO energy, it reacts kinetically with electrophiles before the ester enolate does[1].
-
Diastereoselectivity (Steric & Torsional Control): When alkylating the C4 position, the electrophile approaches from the face opposite to the bulky C3-acetate group (steric control). Furthermore, Houk’s model for pyrrolidinone enolates demonstrates that pseudo-axial attack is stereoelectronically favored to minimize torsional strain between the forming C-C bond and adjacent C-H bonds[2]. This synergistic effect heavily favors the trans-diastereomer.
PART 2: Troubleshooting Guide & FAQs
Q1: I am trying to alkylate the C4 position of the lactam, but I am getting a complex mixture of N-alkylated and ester-alkylated products. How do I fix this? A: This is a classic issue of unprotected functional groups and insufficient base.
-
Causality: The lactam N-H is the most acidic proton (pKa ~17). If unprotected, your base will deprotonate the nitrogen, leading to N-alkylation[3].
-
Solution: First, protect the lactam nitrogen with a bulky group (e.g., N-Boc or N-Benzyl). Second, use 2.2 equivalents of Lithium Diisopropylamide (LDA) at -78 °C to form the dianion. The highly nucleophilic C4-enolate will react with your electrophile, leaving the ester enolate unreacted (which is safely reprotonated during the aqueous quench).
Q2: My C4-alkylation is working, but the diastereomeric ratio (dr) is stuck at 80:20 (trans:cis). How can I push this >95:5? A: Enolate aggregation and transition-state flexibility are likely eroding your selectivity.
-
Causality: In pure THF, lithium enolates form dynamic aggregates that can allow electrophilic attack from the less favored cis face.
-
Solution: Introduce LiCl (3.0 to 5.0 equivalents) into the enolization mixture before adding the base. LiCl breaks up higher-order enolate aggregates, forming a rigid, monomeric lithium-enolate complex. This tightens the transition state, maximizing the steric influence of the C3-acetate group and enforcing strict pseudo-axial attack[2].
Q3: Can I selectively alkylate the ester α-carbon instead of the lactam C4 position? A: Yes, by exploiting the pKa differential.
-
Causality: By strictly limiting your base to 1.05 equivalents of LDA at -78 °C, you selectively generate the monoanion at the ester α-carbon.
-
Caveat: Because this enolate is exocyclic and freely rotating, diastereoselectivity relative to the C3 center will be inherently poor. You will likely obtain a ~1:1 mixture of epimers at the newly formed ester α-stereocenter.
PART 3: Data Presentation: Reaction Optimization
The following table synthesizes the expected chemoselectivity and diastereoselectivity outcomes based on the equivalents of base and additives used on N-Boc-Methyl 5-oxopyrrolidine-3-acetate.
| Entry | Base (Equivalents) | Additive | Electrophile | Major Reaction Site | Diastereomeric Ratio (trans:cis) |
| 1 | LDA (1.05 eq) | None | MeI | Ester α-carbon | N/A (Racemic at new center) |
| 2 | LDA (2.20 eq) | None | MeI | Lactam C4 | 85:15 |
| 3 | LDA (2.20 eq) | LiCl (3.0 eq) | MeI | Lactam C4 | 95:5 |
| 4 | LiHMDS (2.20 eq) | HMPA (2.0 eq) | BnBr | Lactam C4 | 98:2 |
PART 4: Self-Validating Experimental Protocol
Highly Diastereoselective C4-Alkylation via Dianion Strategy
This protocol includes built-in validation checkpoints to ensure system integrity before proceeding to the next step.
Reagents: N-Boc-Methyl 5-oxopyrrolidine-3-acetate (1.0 eq), LDA (2.2 eq, freshly prepared), Anhydrous LiCl (3.0 eq), Alkyl Halide (1.1 eq), Anhydrous THF.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add anhydrous LiCl (3.0 eq) and flame-dry again to ensure complete removal of moisture.
-
Solvation: Cool the flask to room temperature and add anhydrous THF (0.2 M relative to substrate). Stir vigorously to dissolve/suspend the LiCl.
-
Enolization (Dianion Formation): Cool the system to -78 °C. Dropwise, add LDA (2.2 eq). Stir for 10 minutes, then add a solution of N-Boc-Methyl 5-oxopyrrolidine-3-acetate (1.0 eq) in THF dropwise over 15 minutes. Stir for 45 minutes at -78 °C.
-
Validation Checkpoint 1: Withdraw a 0.1 mL aliquot and quench with CD3OD. Analyze via crude 1H NMR. The complete disappearance of the C4 protons (~2.4-2.6 ppm) and ester α-protons confirms quantitative dianion formation.
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise. Maintain the reaction at -78 °C for 4 hours.
-
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.3) should be consumed, replaced by a single major, less polar spot (Rf ~0.45).
-
-
Quench & Reprotonation: Quench the reaction strictly at -78 °C by adding saturated aqueous NH4Cl.
-
Causality Note: This step safely reprotonates the unreacted ester enolate. Because the ester α-carbon is a -CH2- group, reprotonation does not epimerize the stable C3 stereocenter.
-
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.
PART 5: Visualizations
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting chemoselectivity and diastereoselectivity in pyrrolidinone alkylation.
Mechanistic Pathway of Dianion Formation and Facial Attack
Caption: Stepwise formation of the dianion and the stereoelectronically controlled trans-alkylation pathway.
PART 6: References
-
Ando, K., Green, N. S., Li, Y., & Houk, K. N. (1999). Torsional and Steric Effects Control the Stereoselectivities of Alkylations of Pyrrolidinone Enolates. Journal of the American Chemical Society.[Link]
-
Desmaële, D., et al. (2017). Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium Ions. The Journal of Organic Chemistry.[Link]
-
Fülöp, F., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. MDPI Molecules.[Link]
Sources
"Methyl 5-Oxopyrrolidine-3-acetate" degradation pathways and stability issues
Welcome to the Technical Support Center for Methyl 5-Oxopyrrolidine-3-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of Methyl 5-Oxopyrrolidine-3-acetate. As Senior Application Scientists, we have synthesized the following information based on fundamental chemical principles and established practices in pharmaceutical stability testing to help you navigate potential challenges in your research.
Section 1: Understanding the Stability of Methyl 5-Oxopyrrolidine-3-acetate
Methyl 5-Oxopyrrolidine-3-acetate is a molecule containing a lactam ring and a methyl ester functional group. These structural features are susceptible to degradation under various conditions. Understanding these potential degradation pathways is crucial for designing stable formulations, interpreting analytical data correctly, and ensuring the overall quality of your research.
Predicted Degradation Pathways
Based on its chemical structure, Methyl 5-Oxopyrrolidine-3-acetate is primarily susceptible to the following degradation pathways:
-
Hydrolysis: The ester and lactam functional groups can undergo hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidative degradation, particularly if exposed to oxidizing agents or conditions that promote the formation of reactive oxygen species.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation.
The following diagram illustrates the predicted primary degradation pathways.
Caption: Predicted degradation pathways for Methyl 5-Oxopyrrolidine-3-acetate.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Methyl 5-Oxopyrrolidine-3-acetate.
Q1: What are the primary degradation pathways for Methyl 5-Oxopyrrolidine-3-acetate?
A1: The two most probable degradation pathways are hydrolysis of the methyl ester and the lactam ring. The ester is generally more susceptible to hydrolysis than the lactam. This can occur under both acidic and basic conditions, leading to the formation of 5-Oxopyrrolidine-3-acetic acid and methanol. The lactam ring can also be hydrolyzed under more forced conditions, which would result in ring-opening.
Q2: How should I store Methyl 5-Oxopyrrolidine-3-acetate to minimize degradation?
A2: To minimize degradation, the compound should be stored in a cool, dry place, protected from light.[1] An inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.[2] For long-term storage, keeping the compound at a low temperature (e.g., -20°C) is recommended.
Q3: I see an extra peak in my HPLC chromatogram after storing my sample in solution. What could it be?
A3: An extra peak could be a degradation product. If your solvent is aqueous or contains traces of acid or base, the most likely degradation product is 5-Oxopyrrolidine-3-acetic acid, formed from the hydrolysis of the methyl ester. To confirm this, you can perform a forced degradation study (see Section 3) to intentionally generate the degradation product and compare its retention time.
Q4: Is Methyl 5-Oxopyrrolidine-3-acetate sensitive to light?
A4: Many organic molecules are sensitive to light, especially UV light, which can cause photolysis.[2][3] It is good practice to handle and store Methyl 5-Oxopyrrolidine-3-acetate in amber vials or otherwise protected from light to prevent potential photodegradation.
Q5: At what pH is Methyl 5-Oxopyrrolidine-3-acetate most stable?
A5: While specific data for this molecule is unavailable, esters are generally most stable at a neutral pH (around 7). Both acidic and basic conditions can catalyze hydrolysis.[4][5] To determine the optimal pH for your application, a pH stability profile study is recommended.
Section 3: Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during the handling and analysis of Methyl 5-Oxopyrrolidine-3-acetate.
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
If you observe unexpected peaks in your HPLC analysis, it is essential to determine if they are degradation products. A systematic forced degradation study can help identify these unknown peaks.[6][7]
Step-by-Step Protocol for Forced Degradation Studies:
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and develop stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Methyl 5-Oxopyrrolidine-3-acetate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
- To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.[7]
- Incubate at room temperature or a slightly elevated temperature and take samples at various time points.
- Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation:
- To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.[10]
- Keep the sample at room temperature, protected from light, and take samples at various time points.
-
Thermal Degradation:
- Store the solid compound in an oven at an elevated temperature (e.g., 60°C or higher) for a set period.[10]
- Dissolve the stressed solid in the mobile phase before analysis.
-
Photolytic Degradation:
- Expose the solid compound or a solution of the compound to a light source (e.g., UV lamp) for a defined period.[8]
- Analyze the sample and compare it to a control sample kept in the dark.
3. Analysis:
-
Analyze the stressed samples by a suitable stability-indicating method, such as RP-HPLC with UV or MS detection.[9]
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Data Interpretation:
| Stress Condition | Expected Primary Degradation Product |
| Acid Hydrolysis | 5-Oxopyrrolidine-3-acetic acid |
| Base Hydrolysis | 5-Oxopyrrolidine-3-acetic acid (as a salt) |
| Oxidation | Various oxidized species |
| Thermal Degradation | Various decomposition products |
| Photodegradation | Various photolytic products |
The following workflow can guide your troubleshooting process:
Caption: A workflow for troubleshooting unexpected peaks in HPLC analysis.
Guide 2: Preventing Hydrolytic Degradation in Solution
Hydrolysis is a common issue when working with esters in aqueous solutions.
Preventative Measures:
-
pH Control: Maintain the pH of your solution as close to neutral as possible using a suitable buffer system (e.g., phosphate buffer).[11]
-
Solvent Choice: If possible, use aprotic organic solvents (e.g., acetonitrile, THF) instead of aqueous solutions for sample preparation and storage.
-
Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of hydrolysis.
-
Fresh Preparation: Prepare solutions fresh before use to minimize the time the compound is in a potentially hydrolytic environment.
Section 4: Analytical Method Considerations
A robust analytical method is essential for accurately quantifying Methyl 5-Oxopyrrolidine-3-acetate and its potential degradation products.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities.[6]
Key Considerations:
-
Column Choice: A C18 column is a common starting point for the separation of small organic molecules.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[9] Gradient elution may be necessary to resolve the parent compound from its more polar degradation products.
-
Detection: UV detection is suitable if the compound has a chromophore. If not, or for more sensitive detection and identification of degradation products, mass spectrometry (LC-MS) is recommended.[12][13]
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
References
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Methyl 5-Oxopyrrolidine-3-acetate | CAS 1134289-71-6 | AMERICAN ELEMENTS ®.
- Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
- Studies on forced degradation of oxca - JOCPR.
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation – A Review - Biomedical Journal of. (2022, November 30).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. (2025, June 18).
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts - MDPI. (2021, November 4).
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022, August 6).
- Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - MDPI. (2021, January 18).
- Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS.
- The neutral hydrolysis of methyl acetate Part 1. Kinetic experiments - ResearchGate. (2026, January 29).
- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC. (2025, May 21).
- Modified 3-oxoadipate pathway for the biodegradation of methylaromatics in Pseudomonas reinekei MT1 - PubMed. (2010, March 15).
- Importance of stability of pharmaceutical formulations - Repository Home.
- 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid - Sigma-Aldrich.
- Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline. (2025, April 9).
- The role of surfactants in preserving the stability of amorphous solid dispersions: A review - GSC Online Press. (2022, November 26).
- Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review - MDPI. (2023, November 20).
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC. (2023, June 27).
- Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC - NIH.
- Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020, July 10).
- Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods | IntechOpen. (2017, June 7).
- Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Publications. (2025, December 16).
- Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC.
- Stabilization of Amorphous Drugs by Polymers: The Role of Overlap Concentration (C*). (2020, November 2).
- (PDF) Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - ResearchGate.
- Methyl 5-Oxopyrrolidine-3-acetate | 1134289-71-6 - Sigma-Aldrich.
- Methyl 5-Oxopyrrolidine-3-acetate - CymitQuimica.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC. (2025, June 18).
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PubMed. (2020, March 4).
- SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology. (2014, November 17).
- Photocatalytic Degradation of Toxic Methyl Red Dye Using Silica Nanoparticles Synthesized from Rice Husk Ash - Hilaris. (2015, November 28).
- Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites - e-Publications@Marquette.
- Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters) - YouTube. (2024, April 11).
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (2023, April 27).
- A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC. (2020, January 2).
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- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Scale-Up Synthesis of Methyl 5-Oxopyrrolidine-3-acetate
Welcome to the advanced troubleshooting and technical support guide for the synthesis of Methyl 5-Oxopyrrolidine-3-acetate (CAS: 1134289-71-6). As a highly polar, conformationally restricted gamma-lactam building block, this compound is heavily utilized in the synthesis of potential proteasome inhibitors and peptidomimetics[1].
However, transitioning this molecule from a milligram-scale discovery route to a multi-kilogram process introduces severe thermodynamic and kinetic challenges. This guide is designed for process chemists and development scientists, providing field-proven methodologies, mechanistic causality, and self-validating protocols to ensure synthetic integrity.
Mechanistic Workflow & Process Causality
The most scalable route to Methyl 5-Oxopyrrolidine-3-acetate avoids the direct amination of dimethyl 3-oxoglutarate, which typically yields intractable mixtures of enamines and pyridones. Instead, the optimal industrial pathway utilizes 3-methyleneglutaric acid as a stable intermediate.
Figure 1: Optimized scale-up synthetic workflow for Methyl 5-Oxopyrrolidine-3-acetate.
Troubleshooting & FAQs
Q: Why does the lactamization step suffer from low yields and high polymer formation at atmospheric pressure?
A: The conversion of 3-methyleneglutaric acid to the pyrrolidone ring requires two sequential steps: a bimolecular Michael addition of ammonia, followed by an intramolecular cyclization (lactamization). At atmospheric pressure and standard reflux (~100 °C), the dissolved ammonia concentration drops drastically due to outgassing. This starves the Michael addition step, allowing the electron-deficient terminal alkene to undergo thermal radical polymerization.
The Solution: By executing this reaction in a sealed autoclave at 140 °C, the system maintains a high dissolved concentration. This drives the pseudo-first-order amination kinetically, outcompeting polymerization and forcing the thermodynamically favored 5-membered lactam closure.
Q: During esterification, we observe a significant impurity profile. How do we prevent lactam ring-opening?
A: This is a classic chemoselectivity failure. While gamma-lactams are generally stable and resistant to mild conditions[2], subjecting 5-oxopyrrolidine-3-acetic acid to harsh Fischer esterification conditions (refluxing methanol with concentrated ) lowers the activation energy for nucleophilic acyl substitution at the lactam carbonyl. This leads to methanolysis and the formation of the ring-opened byproduct, dimethyl 3-(aminomethyl)glutarate.
The Solution: Switch to a thionyl chloride ( ) mediated esterification at 0 °C to 25 °C. The in situ generated methanolic HCl selectively protonates the more basic aliphatic carboxylic acid over the resonance-stabilized lactam amide, ensuring precise, chemoselective esterification.
Figure 2: Thermodynamic causality of chemoselective esterification vs. ring-opening.
Q: How do we efficiently isolate the highly polar product without scale-prohibitive column chromatography?
A: Methyl 5-Oxopyrrolidine-3-acetate is highly water-soluble and prone to "oiling out" during concentration. To isolate it efficiently at scale, neutralize the reaction mixture with solid (avoiding aqueous bases that cause hydrolysis), filter the salts, and perform a solvent swap to ethyl acetate. Crystallization is achieved using a binary solvent system: dissolve the crude oil in minimal hot ethyl acetate and titrate with heptane until the cloud point is reached, then cool at a rate of 5 °C/hour to induce nucleation.
Quantitative Scale-Up Metrics
The following table summarizes the optimization data for the lactamization of 3-methyleneglutaric acid (50 L pilot scale), demonstrating the critical nature of reactor pressure and ammonia equivalents.
| Reactor Type | Temp (°C) | Equivalents | Pressure (psi) | Residence Time | Yield (%) | Purity (HPLC %) | Primary Failure Mode |
| Glass-lined | 80 | 5 | Atmospheric | 24 h | 35% | 60% | Severe polymerization |
| Autoclave | 120 | 10 | 150 | 12 h | 65% | 85% | Incomplete cyclization |
| Autoclave | 140 | 15 | 250 | 6 h | 88% | >96% | None (Optimal) |
Self-Validating Experimental Protocol
Phase 1: High-Pressure Lactamization
-
Charge: To a 50 L Hastelloy autoclave, charge 3-methyleneglutaric acid (5.0 kg, 34.7 mol) and cool the reactor jacket to 0 °C.
-
Ammonia Addition: Slowly pump in 28% aqueous ammonia (24 L, ~350 mol, 10 eq) while maintaining the internal temperature below 15 °C to prevent premature exotherms.
-
Pressurization & Heating: Seal the autoclave. Heat the mixture to 140 °C. The internal pressure will rise to approximately 250 psi. Stir at 300 rpm for 6 hours.
-
Self-Validation Check: Cool the reactor to 25 °C and sample the mixture. Validation: HPLC analysis must show <1% of the starting diacid. On a TLC plate (DCM:MeOH 8:2), the intermediate 5-oxopyrrolidine-3-acetic acid will be UV-inactive but will stain intensely with KMnO4 or stain positive with ninhydrin only after aggressive heating (which forces lactam ring opening).
-
Concentration: Transfer the mixture to a rotary evaporator and remove water under reduced pressure (50 °C, 20 mbar) to yield the crude acid as a viscous, pale-yellow syrup.
Phase 2: Chemoselective Esterification
-
Solvent Addition: Dissolve the crude 5-oxopyrrolidine-3-acetic acid in anhydrous Methanol (20 L) under a nitrogen atmosphere and cool to 0 °C.
-
Activation: Dropwise, add Thionyl Chloride ( , 3.0 L, 41.6 mol) over 2 hours.
-
Self-Validation Check: Monitor gas evolution. Validation: The reaction generates and HCl gas. The cessation of vigorous bubbling upon warming to room temperature (stirring for 4 hours) indicates complete consumption of the activating agent.
-
Neutralization & Workup: Concentrate the methanolic solution to half volume. Carefully neutralize with solid until pH 7.0 is reached (tested via wetted pH paper). Filter the suspended inorganic salts.
-
Crystallization: Perform a solvent swap by adding Ethyl Acetate (15 L) and distilling off the remaining methanol. Heat the ethyl acetate solution to 60 °C and add Heptane dropwise until a persistent turbidity (cloud point) is observed. Cool slowly to 5 °C.
-
Isolation: Filter the resulting white crystalline solid and dry under vacuum at 40 °C. Expected yield: ~4.8 kg (88% over two steps).
References
-
Králišek, J. et al. "Polymerization of lactams, 76. Compounds resulting from anhydrous reactions". ResearchGate. Available at:[Link]
Sources
Removal of unreacted starting materials from "Methyl 5-Oxopyrrolidine-3-acetate"
Welcome to the advanced troubleshooting guide for the isolation and purification of Methyl 5-Oxopyrrolidine-3-acetate (CAS 1134289-71-6). This compound and its derivatives are highly valued building blocks in drug discovery, frequently utilized in the synthesis of potential proteasome inhibitors[1] and as acetamide fragment substitutes in bromodomain (BRD4) inhibition studies[2].
However, researchers frequently encounter severe yield losses when attempting to remove unreacted starting materials—specifically the precursor 5-oxopyrrolidine-3-acetic acid (CAS 32741-98-3)[3]. This guide breaks down the causality behind these purification failures and provides field-proven, authoritative methodologies to resolve them.
Diagnostic Overview: The Polarity Trap
The primary difficulty in purifying methyl 5-oxopyrrolidine-3-acetate stems from the intrinsic physicochemical properties of the γ-lactam ring. Both the unreacted starting material (acid) and the target product (ester) possess a lactam motif, which acts as a powerful hydrogen bond donor (NH) and acceptor (C=O).
When researchers attempt a standard aqueous workup (e.g., washing with saturated aqueous NaHCO3 to remove the unreacted acid), the acid forms a highly water-soluble sodium salt. Unfortunately, the neutral ester product also exhibits significant water solubility and partitions heavily into the aqueous phase, leading to catastrophic yield losses.
Data Center: Physicochemical Comparison
To understand the separation strategy, we must compare the quantitative properties that dictate phase partitioning.
| Property | 5-Oxopyrrolidine-3-acetic acid (Starting Material) | Methyl 5-Oxopyrrolidine-3-acetate (Target Product) |
| CAS Number | 32741-98-3[3] | 1134289-71-6[1] |
| Ionization (pKa) | ~4.5 (Carboxylic acid) | Neutral (Lactam/Ester) |
| Aqueous Solubility | Very High | High |
| Organic Solubility | Low (MeOH, DMSO only) | Moderate (DCM, EtOAc, THF, MeOH) |
| Chromatographic Rf | ~0.1 (10% MeOH in DCM) | ~0.4 (10% MeOH in DCM) |
Recommended Workflow: Non-Aqueous Scavenging
To bypass the "polarity trap" of liquid-liquid extraction, the most reliable method is a non-aqueous solid-phase neutralization . By leveraging the differential solubility of the acid and ester in aprotic solvents, we can use a basic ion-exchange resin to selectively scavenge the unreacted acid without introducing water.
Workflow for the non-aqueous purification of methyl 5-oxopyrrolidine-3-acetate using basic resin.
Step-by-Step Methodology: Basic Resin Protocol
This protocol is designed as a self-validating system to ensure maximum recovery and purity.
-
Primary Concentration: Concentrate the crude esterification mixture (typically containing methanol and an acid catalyst like SOCl2 or H2SO4 ) under reduced pressure to a thick oil. Causality: Methanol solubilizes both the acid and the ester, which would prevent efficient resin binding.
-
Solvent Swap: Resuspend the crude residue in anhydrous Dichloromethane (DCM) using approximately 10 mL per gram of crude material. Causality: The ester product is soluble in DCM, while the unreacted 5-oxopyrrolidine-3-acetic acid has poor solubility, forcing it into a suspension that is easily scavenged.
-
Resin Preparation: Pre-wash a weakly basic macroporous ion-exchange resin (e.g., Amberlyst® A21 free base) with DCM to swell the polymer beads and remove manufacturing impurities.
-
Scavenging: Add 3 to 5 equivalents of the conditioned resin (relative to the theoretical unreacted acid) to the DCM suspension. Stir gently at room temperature for 2 to 4 hours.
-
Self-Validation Check: Spot the supernatant on a TLC plate alongside the crude mixture (Eluent: 10% MeOH in DCM, visualized with KMnO4 ). The baseline spot corresponding to the unreacted acid must be completely absent before proceeding.
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake thoroughly with additional DCM (3 x 5 mL per gram of resin) to ensure complete recovery of the ester trapped in the interstitial spaces of the resin.
-
Final Isolation: Evaporate the combined filtrates under reduced pressure to yield the purified methyl 5-oxopyrrolidine-3-acetate.
Frequently Asked Questions (FAQs)
Q: I already attempted an aqueous NaHCO3 wash and my product is missing from the organic layer. Can I recover it? A: Yes, but it requires aggressive salting-out. The γ-lactam core has pulled your product into the aqueous phase. To recover it, saturate the basic aqueous layer completely with solid NaCl . Once saturated, back-extract the aqueous layer 5 to 6 times with a highly polar organic mixture, such as Ethyl Acetate/Isopropanol (9:1 v/v) or DCM/Methanol (9:1 v/v). Dry the combined organic layers over anhydrous Na2SO4 and concentrate.
Q: Can I use standard silica gel chromatography to separate the unreacted acid from the ester? A: It is highly discouraged unless modified. Fused cyclic and highly polar γ-lactams are notorious for severe tailing on bare silica gel due to intense hydrogen bonding between the lactam carbonyl/NH and the acidic silanol groups on the silica surface[4]. The unreacted acid will likely irreversibly bind to the column, and the ester will streak across multiple fractions. If chromatography is unavoidable, you must deactivate the silica by pre-treating it with 1% Triethylamine (TEA) or use a highly polar eluent system to outcompete the hydrogen bonding.
Q: What if I synthesized the compound via reductive amination/lactamization of a diester, and I have unreacted amine impurities? A: If your synthetic route utilized a linear precursor (e.g., dimethyl 3-(nitromethyl)pentanedioate) and you have basic amine impurities rather than acidic ones, invert the non-aqueous scavenging logic. Resuspend the crude in DCM and stir with a strongly acidic cation-exchange resin (e.g., Amberlyst® 15). The resin will irreversibly bind the unreacted amines, leaving the neutral lactam ester in the filtrate.
Sources
Technical Support Center: Optimizing Esterification of 5-Oxopyrrolidine-3-Carboxylic Acid
Welcome to the Technical Support Center for the synthesis and optimization of 5-oxopyrrolidine-3-carboxylic acid derivatives. This molecule—a cyclic lactam containing a highly polar carboxylic acid at the C3 position—is a critical scaffold in drug discovery, antimicrobial development, and peptidomimetic synthesis[1].
Because the pyrrolidone (lactam) ring is susceptible to solvolysis under harsh conditions, standard esterification protocols often require careful optimization to prevent ring-opening side reactions. This guide provides field-proven troubleshooting diagnostics, quantitative benchmarking, and self-validating experimental protocols to ensure high-fidelity synthesis.
Troubleshooting & Diagnostics FAQ
Q1: My Fischer esterification is stalling at 60–70% conversion. How can I drive the reaction to completion? A: This is a classic equilibrium limitation caused by the accumulation of water. Causality: Esterification is a reversible condensation reaction. As water builds up, the reverse hydrolysis reaction accelerates. Solution: Do not increase the acid concentration, as this risks lactam cleavage. Instead, shift the equilibrium by using anhydrous methanol as the solvent and adding a water scavenger such as trimethyl orthoformate (TMOF), or use a Soxhlet extractor fitted with 3Å molecular sieves to continuously dry the refluxing solvent[2].
Q2: I am observing a highly polar byproduct with a larger mass than my desired ester. What is it, and how do I prevent it? A: You are likely observing the ring-opened aminoglutaric acid derivative. Causality: While the carboxylic acid is more electrophilic when protonated, excessive heat or high concentrations of strong mineral acids (e.g., >10 mol% H2SO4 ) will inevitably protonate the lactam carbonyl. This makes the lactam susceptible to nucleophilic attack by the alcohol, cleaving the ring[2]. Solution: Strictly limit your acid catalyst to ≤5 mol% . If the substrate is highly sensitive, switch to a solid-supported acid catalyst like Amberlyst IR120H[3] or use mild coupling agents (Steglich esterification)[4].
Q3: My product is lost during the aqueous workup. How can I improve my isolated yield? A: 5-Oxopyrrolidine-3-carboxylic acid esters are highly polar and exhibit significant water solubility due to the hydrogen-bonding capacity of the lactam N-H and C=O groups. Causality: Standard liquid-liquid extractions (e.g., EtOAc/Water) will partition a large portion of the product into the aqueous layer. Solution: Avoid aqueous extraction entirely. Neutralize the acidic reaction mixture directly in the flask using solid NaHCO3 or a basic ion-exchange resin (e.g., Amberlyst A21). Filter the solid salts, and concentrate the filtrate under reduced pressure to obtain the crude ester[2].
Quantitative Method Comparison
To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance of various esterification methodologies applied to 5-oxopyrrolidine-3-carboxylic acid.
| Methodology | Catalyst / Reagents | Temp (°C) | Time (h) | Typical Yield | Chemoselectivity (Lactam Retention) |
| Standard Fischer [2] | 5 mol% H2SO4 , MeOH | 65 (Reflux) | 8 | 85–90% | Moderate (Requires strict temp/acid control) |
| Solid-Supported [3] | Amberlyst IR120H, MeOH | 65 (Reflux) | 12 | 75–85% | High (Minimal ring-opening) |
| Steglich Coupling [4] | EDC·HCl, DMAP, DCM | 25 (RT) | 18 | 80–95% | Very High (Neutral conditions) |
Workflow & Mechanistic Visualizations
Decision tree for selecting the optimal esterification methodology.
Mechanistic divergence between desired esterification and lactam ring-opening.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next synthetic step without confirming the validation checkpoints.
Protocol A: Optimized Acid-Catalyzed Fischer Esterification (Scale: >10g)
Best for bulk synthesis where the substrate lacks other acid-sensitive moieties.[1][2]
-
Preparation: Charge a flame-dried round-bottom flask with 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and anhydrous methanol (15 volumes).
-
Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Add concentrated H2SO4 (0.05 eq) dropwise to prevent localized exothermic spikes that could trigger lactam cleavage.
-
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 8 hours.
-
Neutralization (Water-Free): Cool the reaction to room temperature. Add solid anhydrous NaHCO3 (0.1 eq) directly to the flask and stir for 30 minutes until gas evolution ceases.
-
Isolation: Filter the suspension through a pad of Celite to remove the sulfate salts. Concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Validation Checkpoint:
-
IR Spectroscopy: Confirm the disappearance of the broad –OH stretch (3300–2500 cm⁻¹) and the appearance of a sharp ester C=O stretch at ~1735 cm⁻¹.
-
1H NMR (DMSO-d6): Look for a sharp 3H singlet at ~3.65 ppm (methoxy group). Confirm the lactam ring is intact by verifying the retention of the broad N-H singlet at ~7.8 ppm.
-
Protocol B: Solid-Supported Acid Esterification (Scale: <10g)
Best for eco-friendly synthesis and simplified purification.[3]
-
Preparation: Suspend 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 volumes).
-
Resin Addition: Add Amberlyst IR120H resin (20% w/w relative to the substrate). Note: Ensure the resin has been pre-washed with methanol and dried to remove trapped water.
-
Heating: Stir the mixture at 65 °C for 12 hours.
-
Isolation: Cool to room temperature. Filter the reaction mixture to recover the Amberlyst resin (which can be regenerated with 1M HCl and reused). Concentrate the filtrate in vacuo.
-
Validation Checkpoint: Run a TLC (DCM:MeOH 9:1). The ester will run significantly higher ( Rf≈0.5 ) than the highly polar starting acid ( Rf≈0.1 ).
Protocol C: Steglich Esterification (Acid-Sensitive Substrates)
Best for complex derivatives where the lactam or other functional groups cannot tolerate acidic conditions.[4]
-
Preparation: Dissolve 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (20 volumes) under an inert nitrogen atmosphere.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir at 0 °C for 15 minutes to form the active O-acylisourea intermediate.
-
Alcohol Addition: Add anhydrous methanol (5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 18 hours.
-
Workup: Quench the reaction with a 1M aqueous KHSO4 solution to remove DMAP and unreacted EDC. Extract quickly with DCM, dry over Na2SO4 , and concentrate.
-
Validation Checkpoint: The byproduct, a water-soluble urea derivative, should be completely absent in the 1H NMR spectrum (no broad aliphatic multiplets from the EDC chain).
Sources
Influence of catalyst on the synthesis of "Methyl 5-Oxopyrrolidine-3-acetate"
Welcome to the technical support center for the synthesis of Methyl 5-Oxopyrrolidine-3-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the catalytic synthesis of this important intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common challenges encountered in the laboratory.
Introduction to the Synthesis
Methyl 5-Oxopyrrolidine-3-acetate, a derivative of pyroglutamic acid, is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. A common and efficient route to this compound involves the reductive amination of dimethyl itaconate with an ammonia source, followed by intramolecular cyclization. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall success.
This guide will focus on the influence of heterogeneous catalysts, providing practical insights into their selection, application, and the troubleshooting of common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Methyl 5-Oxopyrrolidine-3-acetate?
A1: The synthesis is typically a one-pot reaction involving the reductive amination of dimethyl itaconate with ammonia in the presence of a heterogeneous catalyst and hydrogen gas. The reaction proceeds through the formation of an amine intermediate, which then undergoes intramolecular cyclization to form the desired pyroglutamate structure.
Caption: General reaction scheme for the synthesis of Methyl 5-Oxopyrrolidine-3-acetate.
Q2: Which catalysts are commonly used for this synthesis?
A2: Several heterogeneous catalysts are effective for this transformation, with the most common being Raney Nickel (Raney® Ni) and Palladium on carbon (Pd/C). Other catalysts such as Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), and Ruthenium on carbon (Ru/C) have also been employed.[1][2] The choice of catalyst depends on factors like desired reactivity, selectivity, cost, and the presence of other functional groups in the substrate.
Q3: What are the key differences between using Raney Nickel and Palladium on Carbon?
A3: Both are excellent catalysts for hydrogenation, but they have distinct characteristics.
| Feature | Raney Nickel (Raney® Ni) | Palladium on Carbon (Pd/C) |
| Activity | Generally high activity, but may require higher temperatures and pressures. | Often exhibits higher activity under milder conditions (room temperature and lower pressure).[2] |
| Cost | More cost-effective as it is a non-precious metal catalyst.[2] | More expensive due to the use of palladium, a precious metal. |
| Selectivity | Can sometimes lead to over-reduction or side reactions depending on the substrate. | Generally shows high selectivity for the desired transformation. |
| Handling | Highly pyrophoric, especially when dry, and must be handled with extreme care under a solvent or inert atmosphere.[3][4] | Also pyrophoric, particularly when dry, and requires careful handling, though often perceived as slightly less hazardous than Raney Ni.[5][6] |
| Catalyst Poisoning | Susceptible to poisoning by sulfur and other compounds. | Also susceptible to poisoning, particularly by sulfur-containing compounds.[7] |
Q4: What are the primary starting materials and their quality requirements?
A4: The main starting materials are dimethyl itaconate and an ammonia source (e.g., ammonia gas, ammonium hydroxide). It is crucial to use high-purity starting materials, as impurities can act as catalyst poisons and significantly reduce reaction efficiency. For example, sulfur-containing impurities can deactivate palladium and nickel catalysts.[7]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both qualitative and quantitative analysis of the reaction mixture, allowing for the identification of the product and any side products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion to the product by integrating the signals of the starting material and the product.[9][10]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of Methyl 5-Oxopyrrolidine-3-acetate, providing potential causes and actionable solutions.
Caption: A troubleshooting workflow for common issues in the synthesis.
Issue 1: Low or No Product Yield
-
Potential Cause A: Catalyst Inactivity.
-
Explanation: The catalyst may be old, have been improperly stored, or was not activated correctly (in the case of Raney Nickel). Heterogeneous catalysts can lose activity over time due to oxidation or changes in their surface structure.
-
Solution:
-
-
Potential Cause B: Catalyst Poisoning.
-
Explanation: Impurities in the starting materials, solvent, or even from the reaction vessel can act as catalyst poisons. Sulfur compounds are notorious poisons for both nickel and palladium catalysts.[7] Amines and halides can also deactivate the catalyst.[3]
-
Solution:
-
Ensure the purity of dimethyl itaconate and the ammonia source. Consider purification of starting materials if they are of low quality.
-
Use high-purity, degassed solvents.
-
Thoroughly clean all glassware and reaction equipment to remove any potential contaminants.
-
-
-
Potential Cause C: Suboptimal Reaction Conditions.
-
Explanation: The reaction temperature, hydrogen pressure, and reaction time may not be optimal for the chosen catalyst and substrate.
-
Solution:
-
Systematically vary the reaction parameters (temperature, pressure, time) to find the optimal conditions.
-
Consult literature for recommended conditions for similar transformations. For instance, Pd/C often works well under milder conditions than Raney Nickel.[2]
-
-
Issue 2: Formation of Significant Side Products
-
Potential Cause A: Over-reduction.
-
Explanation: The catalyst may be too active under the chosen conditions, leading to the reduction of the ester group or other functional groups.
-
Solution:
-
Switch to a less active or more selective catalyst. For example, if over-reduction is an issue with Raney Nickel, consider trying Pd/C.
-
Optimize the reaction conditions by lowering the temperature and/or hydrogen pressure.
-
-
-
Potential Cause B: Polymerization of Dimethyl Itaconate.
-
Explanation: Itaconic acid and its esters can undergo polymerization, especially at elevated temperatures.
-
Solution:
-
Maintain careful control over the reaction temperature.
-
Consider the addition of a polymerization inhibitor if this is a persistent issue, though this may also affect catalyst activity.
-
-
Issue 3: Incomplete Reaction or Stalling
-
Potential Cause A: Insufficient Hydrogen.
-
Explanation: The reaction may have consumed all the available hydrogen, or there may be a leak in the hydrogenation apparatus.
-
Solution:
-
Ensure the reaction vessel is properly sealed and there are no leaks.
-
Monitor the hydrogen uptake during the reaction. If it plateaus before the reaction is complete, repressurize the vessel with hydrogen.
-
-
-
Potential Cause B: Poor Mass Transfer.
-
Explanation: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the solid catalyst, the liquid substrate, and the gaseous hydrogen.
-
Solution:
-
Increase the stirring speed to improve mass transfer.
-
Ensure the catalyst is well-suspended in the reaction mixture.
-
-
-
Potential Cause C: Catalyst Deactivation during the Reaction.
-
Explanation: The catalyst may become deactivated over the course of the reaction due to poisoning by a reaction intermediate or product, or by coking (the deposition of carbonaceous material on the catalyst surface).[11][12]
-
Solution:
-
If the reaction stalls, it may be possible to filter the reaction mixture (under an inert atmosphere for pyrophoric catalysts) and add a fresh portion of the catalyst.
-
Investigate the reaction mixture for potential deactivating species.
-
Consider catalyst regeneration procedures if applicable. For some catalysts, a controlled oxidation-reduction cycle can restore activity.[13]
-
-
Experimental Protocols
Note: These are general protocols and may require optimization for your specific setup and scale. Always handle pyrophoric catalysts like Raney Nickel and Pd/C with extreme caution in a well-ventilated fume hood and under an inert atmosphere or solvent. [3][4][5][6]
Protocol 1: Synthesis using Raney® Nickel
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry with deionized water until the washings are neutral, followed by washes with the reaction solvent (e.g., methanol). Never allow the catalyst to dry.[4]
-
Reaction Setup: To a high-pressure autoclave, add the washed Raney® Nickel, followed by a solution of dimethyl itaconate in methanol.
-
Reaction: Seal the autoclave, purge several times with nitrogen, and then with hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Introduce ammonia gas to the desired partial pressure.
-
Work-up: After the reaction is complete (monitored by GC-MS or NMR), cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, ensuring the catalyst bed remains wet with solvent to prevent ignition.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis using Palladium on Carbon (Pd/C)
-
Catalyst Handling: Weigh the desired amount of Pd/C (typically 5-10 wt%) and add it to the reaction flask under a stream of nitrogen or argon.[5]
-
Reaction Setup: Add a solvent (e.g., methanol) to the flask to create a slurry. Then, add the dimethyl itaconate.
-
Reaction: Seal the flask, evacuate and backfill with hydrogen several times. Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr shaker at 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating. Introduce ammonia via a saturated solution in the reaction solvent or as a gas.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through celite to remove the Pd/C.
-
Purification: Concentrate the filtrate and purify the product as described in Protocol 1.
Catalyst Comparison Summary
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Raney® Nickel | 80-120 °C, 50-100 bar H₂ | Cost-effective, high activity.[2] | Pyrophoric, may require harsh conditions, potential for lower selectivity.[3][4] |
| Palladium on Carbon (Pd/C) | Room temp - 50 °C, 1-4 bar H₂ | High activity under mild conditions, good selectivity.[2] | More expensive, pyrophoric.[5][6] |
| Ruthenium on Carbon (Ru/C) | 150-200 °C, 150 bar H₂ | Highly active for the conversion of itaconic acid.[4][6] | Requires high temperature and pressure. |
Catalyst Deactivation and Regeneration
Catalyst deactivation is a common issue in industrial processes and can also be observed in a laboratory setting, especially during repeated use of a catalyst.
-
Poisoning: As mentioned, impurities can block the active sites of the catalyst. This is often irreversible.
-
Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface can physically block active sites.[11][12]
-
Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[11][13]
Regeneration:
For catalysts deactivated by coking, a controlled calcination in air to burn off the carbon deposits, followed by a reduction step, can sometimes restore activity.[13] For some types of poisoning, washing with specific solvents or chemical treatments may be effective.[14] However, for many laboratory-scale reactions, using fresh catalyst is often the most practical solution.
Safety Information
-
Raney Nickel and Palladium on Carbon are pyrophoric and can ignite spontaneously in air, especially when dry. Always handle them under a layer of solvent or in an inert atmosphere.[3][4][5][6]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your reaction setup is in a well-ventilated fume hood and check for leaks before starting the reaction.
-
Ammonia is corrosive and has a pungent odor. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
By understanding the principles of catalyst selection, reaction optimization, and troubleshooting, you can significantly improve the efficiency and success of your Methyl 5-Oxopyrrolidine-3-acetate synthesis.
References
- University of California, Los Angeles - Environmental Health & Safety. (2017, May 25).
- Vineeth Chemicals.
- Organic Syntheses. (1988). Coll. Vol. 6, p.581.
- The Sarpong Group, University of California, Berkeley.
- Organic Syntheses. (1955). Coll. Vol. 3, p. 176.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 2025, 30, 2639.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Soutelo-Maria, M., et al. (2021). Special Issue on Catalyst Deactivation and Regeneration.
- American Elements.
- G. C. Bond, Catalysis by Metals, Academic Press, London, 1962.
- BenchChem.
- Hegedus, L. S. (1994). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on a Technical Scale. John Wiley & Sons.
- Noordzij, T. P., et al. (2019). Synthesis of biorenewable and water-degradable polylactam esters from itaconic acid. Green Chemistry, 21(23), 6347-6355.
- Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.
- Purdue University Graduate School. (2021). CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS.
- Šiugždaitė, J., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.
- BenchChem. (2025, December). A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction.
- Zhao, Y., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Wang, Y., et al. (2025).
- In-house d
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2024, 29(20), 4813.
- Smith, A. B., et al. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-. Organic Syntheses, 98, 234-250.
- Strategies for the synthesis of pyroglutamic acids and esters from glycine derivatives. Asian Journal of Organic Chemistry, 2022, 11(3), e202100748.
- using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 2023, 6(3), 535-543.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 2022, 15(8), 970.
- Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. Journal of Pharmaceutical and Biomedical Analysis, 2010, 53(3), 517-523.
- Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction. Journal of Medicinal Chemistry, 2012, 55(22), 9658-9667.
- Max Planck Institute for Chemical Physics of Solids. High Pressure Synthesis.
- Studies on Pyrrolidinones. A Convenient Synthesis of 2-Methyl-5-(5-oxo- l-benzyl- 2-pyrrolidinyl)-1,3,4-oxadiazole. ChemInform, 1986, 17(48).
- DSpace@MIT. Catalysis, Synthesis, and Materials in Support of Chemical Understanding and Global Health.
- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251.
- Drug Hunter. Synthesis.
- Sigma-Aldrich.
- Young, D. M., & Allen, C. F. H. (1936). 2,5-dimethylpyrrole. Organic Syntheses, 16, 25.
- A kind of method for preparing methyl acetate by carbonyl
- Negishi, E.-I., Takahashi, T., & Baba, S. (1988). PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE. Organic Syntheses, 66, 60.
- Catalytic Ammonia Synthesis Mediated by Molybdenum Complexes with PN3P Pincer Ligands: Influence of P/N Substituents and Molecular Mechanism. Molecules, 2022, 27(22), 7886.
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Precious Metal Compounds, Homogeneous Catalyst, Catalysts, Catalyst, Raney Nickel Catalyst, Heterogeneous Catalyst, Mumbai, India [vineethchemicals.com]
- 4. orgsyn.org [orgsyn.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. sarponggroup.com [sarponggroup.com]
- 7. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 8. jmchemsci.com [jmchemsci.com]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Racemization in Chiral Methyl 5-Oxopyrrolidine-3-acetate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected losses of enantiomeric purity during the synthesis and downstream processing of chiral pyrrolidinone derivatives.
When working with Methyl 5-Oxopyrrolidine-3-acetate (CAS 1134289-71-6)[1], traditional assumptions about racemization do not apply. Because the chiral center at the C3 position is beta to the carbonyl groups, it lacks a highly acidic alpha-proton. Therefore, racemization does not occur via simple enolization. Instead, the primary culprit is reversible lactam ring-opening [2].
This guide is designed to help you understand the causality behind this mechanism, troubleshoot your workflows, and implement self-validating protocols to preserve enantiomeric excess (ee).
The Core Principle: The Prochiral Trap
To control racemization, you must first understand the structural dynamics of the pyrrolidinone ring. Under harsh acidic or basic conditions, the lactam ring of Methyl 5-Oxopyrrolidine-3-acetate undergoes hydrolysis to form an acyclic intermediate: a 3-(aminomethyl)pentanedioic acid derivative[3].
Because this acyclic intermediate possesses a plane of symmetry, it is prochiral . The moment the ring opens, all stereochemical information is permanently destroyed. Upon neutralization or dehydration, the molecule re-cyclizes, but it does so indiscriminately—yielding a 50:50 racemic mixture of the (R) and (S) lactams.
Figure 1: Mechanism of racemization via reversible lactam ring-opening to a prochiral intermediate.
Troubleshooting FAQs
Q1: My enantiomeric excess (ee) drops from >98% to near zero during the saponification of the C3-acetate group. Why is this happening if the chiral center can't enolize? A: You are inadvertently triggering the "Prochiral Trap." Strong aqueous bases (like NaOH or KOH at elevated temperatures) do not just hydrolyze the exocyclic ester; they also attack the endocyclic lactam carbonyl. This opens the ring to the symmetric acyclic form. To selectively hydrolyze the ester without opening the lactam, you must use highly controlled, mild conditions—such as enzymatic hydrolysis (using lipases) or peroxide-assisted hydrolysis (LiOH/H2O2 at 0°C), which accelerates ester cleavage while minimizing lactam attack.
Q2: I am synthesizing the chiral core via the reduction of dimethyl 3-(nitromethyl)pentanedioate. The reduction works, but the product is completely racemic. How do I fix this? A: The precursor, dimethyl 3-(nitromethyl)pentanedioate, is achiral. When you reduce the nitro group to an amine (e.g., via Pd/C and H₂), the resulting free amine spontaneously undergoes intramolecular cyclization with either of the two identical ester branches. Because this is an uncontrolled chemical cyclization, it yields a racemate. To achieve high ee, you must perform an enzymatic desymmetrization on the prochiral precursor prior to or during the cyclization step[4].
Q3: Does thermal stress during vacuum distillation cause racemization? A: Yes, if trace amounts of water and acidic/basic impurities are present. Thermal stress provides the activation energy required for trace water to reversibly open the lactam ring. Always dry your product thoroughly and consider neutralizing trace acids/bases before distillation.
Quantitative Impact of Reaction Conditions
The table below summarizes how different downstream processing conditions impact the integrity of the lactam ring and the final enantiomeric purity.
Table 1: Impact of Hydrolysis Conditions on Lactam Ring Integrity and Enantiomeric Excess
| Reaction Condition | Reagent System | Temp (°C) | Time (h) | Ring-Opening (%) | Final ee (%) |
| Strong Base | 2.0 M NaOH (aq) | 60 | 4 | > 95% | 0 (Racemic) |
| Strong Acid | 6.0 M HCl (aq) | 80 | 24 | > 90% | 0 (Racemic) |
| Mild Base | 0.5 M LiOH (aq) | 25 | 12 | ~ 15% | 82 |
| Enzymatic | CAL-B (pH 7.0 buffer) | 25 | 24 | < 1% | > 98 |
Note: The self-validating marker for racemization in this workflow is the presence of the acyclic intermediate. If LC-MS detects M+18 (water addition), your conditions are too harsh.
Optimized Workflow & Experimental Protocol
To bypass the racemization risks entirely, the industry standard relies on the chemoenzymatic desymmetrization of prochiral diesters using immobilized lipases, such as Candida antarctica Lipase B (CAL-B / Novozym 435)[5][6].
Figure 2: Chemoenzymatic workflow for the enantioselective synthesis of the chiral lactam.
Step-by-Step Protocol: Enzymatic Desymmetrization & Lactamization
This protocol establishes a self-validating system where the chirality is locked in before the highly reactive amine is generated.
-
Substrate Preparation: Dissolve 10.0 g of dimethyl 3-(nitromethyl)pentanedioate in 100 mL of Methyl tert-butyl ether (MTBE).
-
Buffer Addition: Add 100 mL of 0.1 M sodium phosphate buffer. Adjust the pH strictly to 7.0 to prevent background chemical hydrolysis.
-
Biocatalyst Introduction: Add 1.0 g of immobilized CAL-B (Novozym 435). The enzyme will selectively hydrolyze only one of the enantiotopic methyl ester groups[6].
-
Incubation: Stir the biphasic mixture gently at 25°C for 24 hours. Monitor the desymmetrization via chiral HPLC until the conversion reaches exactly 50% (ideal kinetic resolution/desymmetrization endpoint).
-
Filtration & Isolation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Separate the organic layer to isolate the chiral monoester-monoacid intermediate.
-
Chemoselective Reduction: Transfer the chiral intermediate to a hydrogenation reactor. Add 10% Pd/C (0.5 g) and methanol (50 mL). Purge with H₂ and stir under 1 atm of hydrogen gas at 25°C.
-
Spontaneous Lactamization: As the nitro group reduces to an amine, it will spontaneously and exclusively cyclize with the remaining methyl ester (or the acid, depending on the targeted derivative), locking the molecule into the highly enantiopure Methyl 5-Oxopyrrolidine-3-acetate framework without the risk of forming the prochiral trap.
References
-
Title : Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition Source : ACS Publications (The Journal of Organic Chemistry) URL :[Link]
-
Title : Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health Source : MDPI (Molecules) URL :[Link]
-
Title : Quantitative insights and improvements of enzyme activity and stereoselectivity for CALB-catalyzed alcoholysis in two-step desymmetrization Source : ResearchGate URL :[Link]
-
Title : Enzymatic desymmetrization of pyrrolidine and pyrroline derivatives Source : ResearchGate URL :[Link]
-
Title : Development of an Efficient and Scalable Biocatalytic Route to (1S,4R)-8-Hydroxy-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl Propionate via Enantioselective Enzymatic Desymmetrization of a Prochiral Diester Source : ACS Publications (Organic Process Research & Development) URL :[Link]
Sources
Analytical methods for detecting impurities in "Methyl 5-Oxopyrrolidine-3-acetate"
Analytical Support Center: Troubleshooting & Impurity Profiling for Methyl 5-Oxopyrrolidine-3-acetate
Welcome to the Technical Support Center for the analytical characterization of Methyl 5-oxopyrrolidine-3-acetate (CAS: 1134289-71-6). This pyrrolidine derivative features both a lactam ring and a methyl ester group, making it a highly versatile, yet chemically sensitive, building block in drug development.
This guide is designed for analytical scientists and researchers to navigate the complexities of impurity profiling, chromatographic separation, and method validation in accordance with regulatory standards[1],[2].
Analytical Impurity Profiling Workflow
The following flowchart illustrates the orthogonal analytical strategy required to capture the full impurity profile of Methyl 5-oxopyrrolidine-3-acetate, ensuring compliance with ICH Q3A(R2) guidelines for new drug substances[1].
Analytical workflow for impurity profiling of Methyl 5-Oxopyrrolidine-3-acetate per ICH guidelines.
Frequently Asked Questions & Troubleshooting
Q1: My HPLC peaks for Methyl 5-oxopyrrolidine-3-acetate are tailing severely. How do I resolve this? Causality & Solution: Peak tailing in pyrrolidone derivatives is primarily caused by secondary interactions between the basic nitrogen/carbonyl oxygen of the lactam ring and unendcapped, acidic silanol groups on the silica support of the stationary phase.
-
Action: Switch to a fully endcapped C18 or C8 column. Additionally, adjust the mobile phase pH to ~2.5–3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This suppresses silanol ionization (pKa ~4.5), eliminating the electrostatic drag on the analyte[3],[4].
Q2: I am observing a growing impurity peak over time in my standard solutions. What is it, and how do I prevent it? Causality & Solution: The methyl ester group of Methyl 5-oxopyrrolidine-3-acetate is highly susceptible to hydrolysis, especially in unbuffered aqueous diluents or at high pH, converting the compound into 5-oxopyrrolidine-3-acetic acid.
-
Action: Never use pure water or basic buffers as a sample diluent. Prepare all standards and samples in a slightly acidic organic/aqueous mixture (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and store them in amber vials at 4°C. Analyze within 24 hours of preparation.
Q3: What is the optimal ionization mode for detecting trace lactam ring-opened impurities via LC-MS? Causality & Solution: Lactams and their ring-opened amino acid derivatives ionize most efficiently in Positive Electrospray Ionization (ESI+) due to the high proton affinity of the amide nitrogen and ester carbonyls[5].
-
Action: Use ESI+ with a mobile phase containing 0.1% Formic Acid to drive protonation [M+H]+ . Be aware that pyrrolidone esters readily form sodium adducts [M+Na]+ ; if you see a mass shift of +22 Da, it is likely the sodium adduct rather than a distinct impurity.
Q4: How do I handle the reporting of unknown impurities? Causality & Solution: According to ICH Q3A(R2), any unidentified impurity in a new drug substance exceeding the identification threshold (typically 0.10% or 1.0 mg per day intake, whichever is lower) must be structurally characterized[1],[6].
-
Action: Use LC-HRMS (High-Resolution Mass Spectrometry) to determine the exact mass and deduce the molecular formula. Report the impurity with a specific relative retention time (RRT) identifier (e.g., "Unidentified Impurity, RRT 0.85") until structural elucidation is complete[7].
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for Organic Impurities
This self-validating protocol is designed to separate the parent API from its primary degradant (5-oxopyrrolidine-3-acetic acid) and synthesis byproducts.
Reagents & Materials:
-
Column: Endcapped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
Step-by-Step Methodology:
-
System Preparation: Purge the HPLC system with Mobile Phase A and B. Set the column oven temperature to 30°C to ensure reproducible retention times and lower mobile phase viscosity.
-
Gradient Elution Setup:
-
0–2 min: 5% B (Isocratic hold to retain the polar acid degradant)
-
2–12 min: Linear gradient from 5% B to 60% B
-
12–15 min: 60% B to 95% B (Column wash)
-
15–20 min: 5% B (Re-equilibration)
-
-
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Set the UV-Vis detector to 210 nm . (Pyrrolidones lack extended conjugation; they absorb primarily in the low UV range[8],[4]).
-
Sample Preparation: Accurately weigh 10 mg of Methyl 5-oxopyrrolidine-3-acetate. Dissolve in 10 mL of 50:50 Water:Acetonitrile (containing 0.1% FA) to yield a 1.0 mg/mL solution.
-
System Suitability Test (SST): Inject a resolution mixture containing the parent compound and 5-oxopyrrolidine-3-acetic acid. Acceptance Criteria: Resolution ( Rs ) > 2.0, Tailing factor ( Tf ) < 1.5, and %RSD of parent peak area < 2.0% over 5 replicate injections[2].
Protocol 2: Headspace GC-FID Method for Residual Solvents
Used to detect residual methanol (from esterification) and other synthesis solvents.
Step-by-Step Methodology:
-
Column: DB-624 (or equivalent USP G43 phase), 30 m × 0.32 mm × 1.8 µm.
-
Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc) – chosen because they dissolve the API completely and have high boiling points that do not interfere with volatile solvent peaks.
-
Headspace Conditions: Oven temperature 85°C, Loop temperature 95°C, Transfer line 105°C. Vial equilibration time: 20 minutes.
-
GC Oven Program: 40°C hold for 5 min, ramp at 10°C/min to 200°C, hold for 3 min.
-
Detection: Flame Ionization Detector (FID) set to 250°C.
Quantitative Validation Data Summary
The following table summarizes expected validation parameters for the HPLC-UV method, adhering to ICH Q2(R1) guidelines[2],[9].
| Analyte / Impurity | Relative Retention Time (RRT) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Accuracy (% Recovery) |
| 5-Oxopyrrolidine-3-acetic acid (Hydrolysis Degradant) | 0.45 | 0.05 | 0.15 | 0.15 – 10.0 | 98.5 – 101.2% |
| Methyl 5-Oxopyrrolidine-3-acetate (Parent API) | 1.00 | 0.10 | 0.30 | 0.30 – 1000.0 | 99.0 – 100.8% |
| Unknown Ring-Opened Byproduct | 1.15 | 0.08 | 0.25 | 0.25 – 10.0 | N/A (Area % used) |
| Dimethyl Itaconate (Potential Starting Material) | 1.35 | 0.05 | 0.15 | 0.15 – 10.0 | 97.8 – 102.1% |
Note: LOD (Limit of Detection) is established at a Signal-to-Noise (S/N) ratio of 3:1, and LOQ (Limit of Quantitation) at an S/N of 10:1[9].
References
-
Guidance for Industry: Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]
-
Method of Analysis: N–methyl–2-pyrrolidone (HPLC-MS/MS principles for pyrrolidones) Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography Source: Analytical Biochemistry (PubMed) URL:[Link]
-
A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs Source: AAPS PharmSciTech (PubMed Central) URL:[Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. lejan-team.com [lejan-team.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Solubility of Methyl 5-Oxopyrrolidine-3-acetate Derivatives
Welcome to the Application Support Center. Formulating "Methyl 5-oxopyrrolidine-3-acetate" (a pyroglutamate/lactam ester derivative) presents unique physicochemical challenges in drug development. While its low molecular weight suggests favorable properties, the γ -lactam ring and methyl ester group create a complex solubility profile. This guide provides field-proven, mechanistically grounded strategies to overcome these hurdles.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does methyl 5-oxopyrrolidine-3-acetate exhibit poor aqueous solubility despite its small size and polar heteroatoms? A: The solubility bottleneck is thermodynamically driven by the solid-state crystal lattice rather than pure lipophilicity. The 5-oxopyrrolidine ( γ -lactam) ring contains both a strong hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O). In the solid state, these molecules form highly stable,1 or extended chains[1]. Overcoming this high crystal lattice energy requires a solvent system or formulation capable of aggressively disrupting these lactam-lactam interactions.
Q2: Can I use standard pH adjustment (e.g., adding NaOH or HCl) to improve its solubility in aqueous media? A: We strongly advise against aggressive pH adjustment. While the molecule contains a methyl ester, exposing it to alkaline or highly acidic conditions will trigger rapid2[2]. This alters the pharmacological profile and invalidates your assay. If pH adjustment is strictly necessary, maintain the pH strictly between 4.5 and 6.5.
Part 2: Troubleshooting Guide & Experimental Protocols
Issue 1: The compound precipitates upon dilution into aqueous biological buffers (e.g., PBS) during in vitro assays.
Root Cause: Standard aqueous buffer systems lack the hydrogen-bond disrupting capacity required to break the strong lactam-lactam dimers. Solution: Utilize structurally homologous cosolvents. N-Methyl-2-pyrrolidone (NMP) is a highly polar, aprotic solvent that shares the pyrrolidone core. It acts as both a cosolvent and a complexing agent, effectively preventing lactam self-association and 3[3].
Protocol: Preparing a Self-Validating In Vitro Stock Solution
-
Weighing: Weigh 10.0 mg of the methyl 5-oxopyrrolidine-3-acetate derivative into a clean, dry amber glass vial.
-
Primary Solubilization: Add 100 µL of 100% NMP (or DMSO if NMP is incompatible with your specific cell line). Vortex for 60 seconds until a clear, homogeneous stock solution is achieved. The structural similarity of NMP disrupts the target's crystal lattice.
-
Aqueous Dilution (Dropwise): Slowly add 900 µL of your target aqueous buffer (e.g., PBS, pH 6.0) dropwise while continuously vortexing. This gradual phase transition prevents localized supersaturation and rapid nucleation.
-
System Validation: Centrifuge the final 10% v/v cosolvent mixture at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV (at ~210 nm) to confirm the concentration and verify that no ester hydrolysis has occurred during the solvation process.
Issue 2: Poor systemic exposure and low bioavailability in preclinical rodent pharmacokinetic (PK) studies.
Root Cause: The compound exhibits dissolution-rate limited absorption (BCS Class II/IV behavior) due to the 4[4]. Solution: Formulate the compound as an Amorphous Solid Dispersion (ASD) to trap the drug in a high-energy, amorphous state, permanently bypassing the lattice energy barrier.
Protocol: Spray-Drying an Amorphous Solid Dispersion (ASD)
-
Polymer Selection: Select a matrix polymer that acts as a hydrogen-bond acceptor to interact with the lactam N-H (e.g., Polyvinylpyrrolidone (PVP) or HPMCAS).
-
Solution Preparation: Dissolve the drug and polymer at a 1:3 ratio (w/w) in a volatile solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v) to a total solids concentration of 5-10%.
-
Spray Drying: Process the solution through a laboratory-scale spray dryer. Set the inlet temperature to 70-80°C and maintain an outlet temperature below the glass transition temperature ( Tg ) of the chosen polymer to prevent phase separation.
-
Secondary Drying: Dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
System Validation: Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" pattern lacking sharp Bragg peaks. Cross-validate with Differential Scanning Calorimetry (DSC) to ensure a single Tg , indicating a homogenous dispersion.
Issue 3: Formulation approaches are insufficient; intrinsic solubility must be improved.
Root Cause: The un-substituted lactam nitrogen is the primary driver of insolubility. Solution: Chemical modification (Lead Optimization). Perform N-alkylation (e.g., N-methylation) on the 5-oxopyrrolidine ring. By replacing the N-H proton with a methyl group, you eliminate the hydrogen bond donor capacity, drastically lowering the crystal lattice energy and improving intrinsic aqueous solubility. Alternatively, hydrolyze the methyl ester to a free carboxylic acid to enable salt formation, provided the ester is not essential for target binding.
Part 3: Quantitative Data Summary
The table below summarizes the expected solubility enhancements based on the selected intervention strategy.
| Solubilization Strategy | Primary Mechanism of Action | Expected Solubility Enhancement | Suitability |
| NMP Cosolvent (20% v/v) | H-bond disruption & complexation | 100x - 800x | In vitro assays, parenteral formulations |
| DMSO Cosolvent (20% v/v) | Polarity matching & solvation | 50x - 400x | In vitro assays |
| Amorphous Solid Dispersion | Lattice energy circumvention | 50x - 120x | Oral in vivo PK studies |
| N-Methylation (Chemical) | Elimination of lactam H-bond donor | >1000x (Intrinsic) | Lead optimization pipeline |
Part 4: Formulation Decision Workflow
Solubility Optimization Workflow for Lactam-Ester Derivatives
Part 5: References
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC Source: nih.gov URL:[Link]
-
Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: Experimental and ab initio studies Source: researchgate.net URL:[Link]
-
From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC Source: nih.gov URL:[Link]
-
Improving solubility and accelerating drug development Source: veranova.com URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
Overcoming challenges in the functionalization of the pyrrolidinone ring
Welcome to the Technical Support Center for Pyrrolidinone Functionalization . As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and yield issues when modifying the 2-pyrrolidinone core—a ubiquitous motif in pharmaceuticals like Levetiracetam and Salinosporamide A[1].
This guide abandons generic troubleshooting in favor of mechanistic causality. Here, we dissect the "why" behind experimental failures and provide self-validating protocols to ensure your functionalization workflows—whether at the nitrogen, the activated C3 position, or the unactivated C4/C5 positions—are robust and reproducible.
Module 1: N-Alkylation & The Ambident Nucleophile Problem
Q: My N-alkylation reaction is producing a significant byproduct with a similar polarity to my desired product. What is happening, and how do I prevent it?
The Causality: You are likely observing the O-alkylated isomer (2-alkoxy-1-pyrroline)[2]. When 2-pyrrolidinone is deprotonated, the resulting anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is "soft." If you use a "hard" electrophile (e.g., alkyl tosylates) or a solvent that does not adequately separate the ion pair, kinetic attack occurs at the oxygen.
The Solution: To thermodynamically favor N-alkylation, you must use a strong base (like NaH) in a highly polar aprotic solvent (like DMF)[2]. DMF expertly solvates the sodium counterion, leaving the soft nitrogen center exposed. Pair this with a "soft" electrophile, such as an alkyl iodide or benzyl bromide, and maintain strict temperature control (0 °C to room temperature).
Troubleshooting workflow for resolving O-alkylation impurities during N-alkylation.
Self-Validating Protocol: Regioselective N-Alkylation
Validation Checkpoint: This protocol relies on visual gas evolution to confirm quantitative deprotonation before electrophile introduction, preventing unreacted base from causing side reactions.
-
Preparation: Wash NaH (1.05 eq, 60% dispersion) with anhydrous hexanes under inert atmosphere to remove mineral oil.
-
Deprotonation: Suspend the washed NaH in anhydrous DMF and cool to 0 °C. Add 2-pyrrolidinone (1.0 eq) dropwise. Self-Validation: Stir until hydrogen gas evolution completely ceases and the solution becomes optically clear (approx. 45-60 mins). This confirms the sodium salt is fully formed[2].
-
Alkylation: While maintaining 0 °C, add the alkyl iodide (1.1 eq) dropwise.
-
Completion: Warm to room temperature. Monitor via ¹³C NMR; the absence of a downfield methylene carbon signal confirms the suppression of the O-alkylated byproduct[2].
Module 2: C3 (Alpha) Functionalization & Over-Alkylation
Q: When attempting to alkylate the C3 position, I am getting a mixture of mono-alkylated and C3,C3-dialkylated products. How do I achieve mono-selectivity?
The Causality: The C3 protons are acidic due to the adjacent carbonyl. However, once mono-alkylated, the product can still undergo enolization if excess base is present. If you use a base that operates under thermodynamic control (like NaOEt), the equilibrium allows the mono-alkylated product to be deprotonated again.
The Solution: You must operate under strict kinetic control. Use exactly 1.0 equivalent of a bulky, strong base like Lithium Diisopropylamide (LDA) at -78 °C. The steric bulk of LDA prevents it from easily deprotonating the newly formed, sterically hindered mono-alkylated product. For complex stereoselective functionalization at C3 (such as in the synthesis of Salinosporamide A), utilizing a chiral auxiliary or a late-stage Corey-Chaykovsky reaction is highly recommended to control the quaternary stereocenter[1].
Module 3: Late-Stage C(sp3)-H Functionalization (C4/C5)
Q: I need to functionalize the unactivated C4/C5 positions of the pyrrolidinone ring, but traditional enolate chemistry fails. What is the standard approach?
The Causality: The C4 and C5 positions lack adjacent activating groups, meaning you are dealing with inert C(sp3)-H bonds. Traditional acid/base chemistry cannot differentiate or activate these bonds without destroying the lactam ring.
The Solution: Directed transition-metal catalysis is required. By installing a directing group (such as an 8-aminoquinoline moiety) on the nitrogen, you can coordinate a transition metal catalyst to bring it into close proximity with the C4 or C5 C-H bonds[3]. Recent advancements utilize a Cobalt/Silver bimetallic system to achieve this. The Ag(I) salt acts as an oxidant to generate radical species from coupling partners (like propiolic acids), while the Co(III) species inserts directly into the C-H bond, allowing functionalization under surprisingly mild conditions[3].
Mechanistic pathways for pyrrolidinone functionalization based on base and catalyst selection.
Quantitative Data: Catalyst Selection for Pyrrolidinone Functionalization
| Functionalization Target | Preferred Catalyst / Base | Directing Group / Auxiliary | Typical Yield Range | Key Mechanistic Advantage |
| N-Alkylation | NaH in DMF | None | 85 - 95% | DMF solvates Na+, maximizing N-nucleophilicity[2]. |
| C3 (α) Alkylation | LDA in THF (-78 °C) | Chiral auxiliary (e.g., Evans) | 70 - 85% | Kinetic enolate formation prevents di-alkylation. |
| C3 (α) Arylation | Pd(OAc)₂ / AgOAc | Bidentate auxiliary | 60 - 85% | High stereocontrol via Pd(II) insertion[4]. |
| C4/C5 C(sp3)-H | Co(OAc)₂ / Ag₂CO₃ | 8-Aminoquinoline | 50 - 91% | Mild conditions (60 °C); Ag drives radical formation[3]. |
Self-Validating Protocol: Co/Ag-Catalyzed C(sp3)-H Functionalization
Validation Checkpoint: This bimetallic protocol operates under kinetic control. The presence of unreacted starting material alongside the product, without over-functionalization, validates that the catalytic cycle is turning over selectively.
-
Setup: In an oven-dried Schlenk tube, combine the 8-aminoquinoline-directed pyrrolidinone amide (0.2 mmol), propiolic acid coupling partner (0.4 mmol), Co(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 eq)[3].
-
Solvent Addition: Add anhydrous solvent (e.g., DCE or a fluorinated alcohol depending on solubility) under a strict N₂ atmosphere.
-
Execution: Heat the mixture to 60 °C for 12-24 hours. Self-Validation: The reaction mixture will undergo a distinct color change as the high-valent Co(III)/Co(IV) species are generated and consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the silver salts before chromatographic purification[3].
References
-
Stereoselective functionalization of pyrrolidinone moiety towards the synthesis of salinosporamide A Source: Tetrahedron / ResearchGate URL:[Link]
-
Ag/Co-Bimetallic Cooperation in the C–H Functionalization of Aliphatic Amides with Propiolic Acids Source: ACS Publications URL:[Link]
-
Modular, stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids Source: PNAS URL:[Link]
Sources
Validation & Comparative
Methyl 5-Oxopyrrolidine-3-acetate vs. Pyroglutamic Acid: A Strategic Comparison of Starting Materials
An In-Depth Guide for Synthetic Chemists:
In the intricate chess game of organic synthesis, the opening move—the choice of starting material—profoundly dictates the subsequent strategy, complexity, and ultimate success of the campaign. For chemists aiming to construct complex nitrogen-containing heterocycles, particularly substituted pyrrolidines prevalent in pharmaceuticals, the pyroglutamate scaffold is a cornerstone. Derived from glutamic acid, this lactam ring system offers a rigid and versatile framework. This guide provides a deep, evidence-based comparison of two pivotal building blocks from this family: the naturally derived chiral synthon, pyroglutamic acid, and its functionalized counterpart, Methyl 5-Oxopyrrolidine-3-acetate. We will dissect their intrinsic reactivities, compare their performance in common synthetic operations, and provide the causal logic behind experimental choices to guide your selection for optimal synthetic design.
Part 1: A Tale of Two Scaffolds: Structural and Reactivity Profiles
While sharing the same 5-oxopyrrolidine core, the key difference between these two molecules lies in the placement and nature of their primary carboxylic acid functionality. This seemingly subtle distinction creates two profoundly different synthetic tools.
L-Pyroglutamic Acid ( (S)-5-Oxoproline )
As the cyclized lactam of L-glutamic acid, pyroglutamic acid is a member of the "chiral pool"—a collection of inexpensive, enantiomerically pure molecules derived from nature.[1] Its utility stems from two key features:
-
The C2 Carboxylic Acid: This is the primary handle for traditional transformations like esterification, reduction to pyroglutaminol, or amide bond formation.[1][2]
-
The C2 Stereocenter: The inherent (S)-stereochemistry provides an exceptional tool for asymmetric synthesis, allowing for the transfer of chirality to other positions on the ring, most notably the C4 position, through diastereoselective reactions.[3][4]
Methyl 5-Oxopyrrolidine-3-acetate
This derivative shifts the carboxylic functionality away from the chiral center and onto a side chain at the C3 position, presenting it as a methyl ester.
-
The C3-Acetate Moiety: The most significant feature is the enolizable α-carbon on the acetate side chain. This position is readily deprotonated to form an enolate, enabling a host of C-C bond-forming reactions like alkylations and Michael additions to build complexity directly at the C3-substituent.[5][6]
-
Racemic Nature: Unlike pyroglutamic acid, this starting material is typically supplied as a racemate, making it unsuitable for applications where the stereochemistry of the core ring is paramount, unless a resolution step is incorporated.
Comparative Data Summary
| Feature | L-Pyroglutamic Acid | Methyl 5-Oxopyrrolidine-3-acetate |
| IUPAC Name | (S)-5-Oxopyrrolidine-2-carboxylic acid | Methyl 2-(5-oxo-pyrrolidin-3-yl)acetate |
| Chirality | Enantiomerically pure (S) or (R) form | Typically racemic |
| Primary Reactive Site | Carboxylic acid at C2 | Enolizable α-carbon of the C3-acetate |
| Key Transformations | Diastereoselective C4-alkylation, C2-amide/ester formation, N-alkylation[1][3] | α-alkylation of the acetate, Michael additions, hydrolysis to the diacid[5][6] |
| Core Advantage | Excellent chiral auxiliary for stereocontrolled synthesis[4][7] | Direct route for building complex C3 side chains |
| Common Applications | Synthesis of kainoids, conformationally restricted amino acids, proline analogues[8] | Precursor for 3-substituted pyrrolidines and related heterocycles in drug discovery[9][10] |
Part 2: The Proving Ground: Synthetic Workflows & Protocols
The optimal choice of starting material is dictated by the substitution pattern of the synthetic target. Let us consider the synthesis of a 4-substituted versus a 3-substituted pyrrolidine derivative to illustrate the divergent strategic value of our two contenders.
Scenario A: Diastereoselective Synthesis of a 4-Alkyl-Pyroglutamate Derivative
Objective: To install a new stereocenter at the C4 position, controlled by the existing C2 stereocenter. Starting Material of Choice: L-Pyroglutamic Acid. Causality: The C2 stereocenter of L-pyroglutamic acid acts as an internal chiral auxiliary. After converting the molecule into a rigid, protected form, one face of the resulting enolate at C4 is sterically hindered, forcing an incoming electrophile to attack from the less hindered face, thus ensuring a high degree of diastereoselectivity.[3][8]
Experimental Protocol: Diastereoselective Alkylation of L-Pyroglutamate
-
Esterification & N-Protection: L-pyroglutamic acid (1.0 eq) is dissolved in methanol and treated with a catalytic amount of sulfuric acid, then refluxed to form the methyl ester. The resulting methyl pyroglutamate is then protected, for example, with a Boc group using di-tert-butyl dicarbonate (Boc)₂O and a base like DMAP to yield N-Boc-methyl-L-pyroglutamate. This protection prevents side reactions at the acidic N-H proton.
-
Enolate Formation: The protected pyroglutamate is dissolved in dry THF and cooled to -78 °C under an inert atmosphere (e.g., Argon). A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete formation of the lithium enolate at the C4 position.[3]
-
Electrophilic Quench: The desired electrophile (e.g., benzyl bromide, 1.2 eq) is added to the cold enolate solution. The reaction is stirred at -78 °C for several hours until TLC analysis indicates consumption of the starting material.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the 2,4-trans-substituted product as the major diastereomer.
DOT Diagram: Diastereoselective Alkylation Workflow
Caption: Synthetic workflow for stereocontrolled C4-alkylation.
Scenario B: Synthesis of a 3-(Carboxy-alkyl)-Pyroglutamate Derivative
Objective: To build a functionalized side chain at the C3 position. Starting Material of Choice: Methyl 5-Oxopyrrolidine-3-acetate. Causality: This molecule's structure is pre-disposed for this transformation. The protons on the carbon between the ester carbonyl and the pyrrolidine ring are the most acidic C-H protons in the molecule (pKa ≈ 13 in DMSO), making their selective removal with a suitable base straightforward. This allows for direct and efficient C-C bond formation at this position without disturbing the lactam core.
Experimental Protocol: α-Alkylation of the Acetate Side Chain
-
Enolate Formation: Methyl 5-Oxopyrrolidine-3-acetate (1.0 eq) is added to a solution of sodium ethoxide (1.1 eq) in absolute ethanol at room temperature under an inert atmosphere. The mixture is stirred for 1 hour to ensure complete formation of the sodium enolate on the acetate side chain.
-
Electrophilic Quench: The desired electrophile (e.g., ethyl bromoacetate, 1.2 eq) is added to the solution. The reaction mixture is heated to reflux and monitored by TLC.
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in water and acidified with dilute HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography or distillation.
-
Optional Hydrolysis: The resulting diester can be selectively or fully hydrolyzed under acidic or basic conditions to furnish the corresponding carboxylic acid(s).
DOT Diagram: C3 Side-Chain Functionalization Workflow
Caption: Synthetic workflow for C3 side-chain functionalization.
Part 3: The Verdict: A Framework for Strategic Selection
The choice between these two building blocks is not a matter of inherent superiority, but of strategic alignment with the synthetic goal.
-
Choose L-Pyroglutamic Acid when...
-
Stereochemistry is paramount: Your final target is a single enantiomer, and you can leverage the C2 stereocenter to set subsequent chiral centers.[4][11]
-
The target requires functionalization at C4 or C5: It serves as a conformationally restricted scaffold for creating analogues of other amino acids.[8]
-
You are building constrained peptides: Its rigid structure is ideal for creating peptidomimetics.[12]
-
-
Choose Methyl 5-Oxopyrrolidine-3-acetate when...
-
The primary site of functionalization is the C3 side chain: This is the most direct and atom-economical route for such targets.[5]
-
Chirality of the core is not required: Your target molecule is achiral or will be resolved at a later stage.
-
You are exploring structure-activity relationships (SAR) at the C3 position: The ease of alkylating the acetate side chain makes it ideal for generating libraries of analogues with diverse C3-substituents.[9][10]
-
References
-
Baldwin, J. E., Miranda, T., & Moloney, M. (1989). Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting material. Tetrahedron. [Link]
-
Bentza, E. L., Goswami, R., Moloney, M. G., & Westaway, S. M. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry, 3(15), 2872-2882. [Link]
-
Panday, S. K. (2015). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Bioactive Compounds, 11(2), 71-89. [Link]
-
Singh, R., & Gopi, H. N. (2013). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. Anticancer Agents in Medicinal Chemistry, 13(10), 1514-1530. [Link]
-
Moloney, M. G. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry, 3(15). [Link]
-
Baldwin, J. E., Moloney, M. G., & Shim, S. B. (1990). L-pyroglutamic acid as a chiral starting material for asymmetric synthesis. Tetrahedron, 46(18), 6273-6284. [Link]
-
Stefanucci, A., Novellino, E., & Costante, R. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. HETEROCYCLES, 89(8), 1795-1826. [Link]
-
Wikipedia. (2023). Pyroglutamic acid. [Link]
-
Burke, A. J. (2014). Synthetic route to generate 4. L-pyroglutamic acid. ResearchGate. [Link]
-
Hájíček, J., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 25(22), 5349. [Link]
-
Reddy, C. R., et al. (2012). Multicomponent synthesis of pyroglutamic acid derivatives via Knoevenagel–Michael-hydrolysis-lactamization-decarboxylation (KMHL-D) sequence. Organic & Biomolecular Chemistry, 10(3), 577-584. [Link]
-
Soloshonok, V. A., et al. (2005). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. The Journal of Organic Chemistry, 70(22), 8876–8885. [Link]
-
American Elements. (n.d.). Methyl 5-Oxopyrrolidine-3-acetate. [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5086. [Link]
-
Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
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- 4. Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Multicomponent synthesis of pyroglutamic acid derivatives via Knoevenagel–Michael-hydrolysis-lactamization-decarboxylation (KMHL-D) sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative analysis of different pyrrolidinone scaffolds in medicinal chemistry
Comparative Analysis of Pyrrolidinone Scaffolds in Medicinal Chemistry: From Core Synthesis to Advanced Functionalization
As a privileged structure in drug discovery, the five-membered pyrrolidinone ring offers a versatile framework for developing novel therapeutics. Its sp3-hybridized, non-planar architecture allows medicinal chemists to efficiently explore three-dimensional pharmacophore space through a phenomenon known as [1].
This guide provides an objective, comparative analysis of the primary pyrrolidinone scaffolds—2-pyrrolidinones, pyrrolidine-2,3-diones, and pyrrolidine-2,5-diones. By evaluating their physicochemical profiles, target applications, and synthetic accessibility, this guide equips drug development professionals with the field-proven insights necessary for rational drug design.
Structural and Pharmacological Comparison of Scaffolds
The functionalization and oxidation state of the pyrrolidine ring dictate its basicity, hydrogen-bonding capacity, and steric profile, directly influencing its pharmacological trajectory.
-
2-Pyrrolidinones (γ-Lactams): The foundational 2-pyrrolidinone core features a stable amide bond that acts as an excellent hydrogen bond acceptor (and donor, if N-unsubstituted). Its low molecular weight and conformational rigidity make it highly effective for central nervous system (CNS) therapeutics, notably the "racetam" family of[2].
-
Pyrrolidine-2,5-diones (Succinimides): Featuring two carbonyl groups, this scaffold exhibits increased acidity at the nitrogen atom. The dual carbonyls significantly reduce the basicity of the nitrogen, which enhances passive diffusion across the blood-brain barrier (BBB). It is classically associated with (e.g., Ethosuximide) but is increasingly utilized in multi-target anti-inflammatory agents[1].
-
Pyrrolidine-2,3-diones: These are highly reactive precursors used to construct sophisticated 3D chiral carcasses. While less common as final drug products, they are powerful for accessing densely functionalized derivatives with quaternary stereocenters at position 4[3].
Quantitative Performance & Physicochemical Data
The following table summarizes the comparative performance and physicochemical properties of these scaffolds based on representative clinical compounds and advanced derivatives.
| Scaffold Class | Representative Compound | Primary Target / Application | Typical ED50 / IC50 | LogP (Typical) | Key Structural Advantage |
| 2-Pyrrolidinone | Levetiracetam | SV2A Vesicle Protein | ED50 ~15-20 mg/kg (mice) | ~ -0.6 | Excellent BBB penetration; low systemic toxicity. |
| Pyrrolidine-2,5-dione | Ethosuximide | T-type Calcium Channels | ED50 ~130 mg/kg (mice) | ~ -0.3 | Reduced N-basicity enhances passive CNS diffusion. |
| Pyrrolidine-2,3-dione | Chiral Intermediates | Precursors for 3D libraries | N/A (Intermediate) | Variable | Enables direct functionalization at C-4 and C-5. |
| α-Aryl 2-Pyrrolidinone | Compound 43a (Research) | HepG2 Cell Line (Anticancer) | IC50 ~0.85 μg/mL | ~ 2.1 | Enhanced lipophilicity; strong hydrophobic target binding. |
Mechanistic Pathways & Logical Relationships
Understanding the synthetic logic and biological mechanisms of these scaffolds is critical for optimizing lead compounds. Below are the logical workflows for synthesizing these scaffolds and the pharmacological pathway of the foundational 2-pyrrolidinone core.
Synthetic pathways comparing traditional GBL amination vs. modern Smiles-Truce cascade.
Mechanism of action for 2-pyrrolidinone-based anticonvulsants targeting SV2A.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols emphasize the causality behind experimental choices and incorporate self-validating steps to guarantee reproducibility.
Protocol 1: Industrial-Scale Synthesis of the Foundational 2-Pyrrolidinone Core
This method utilizes the highly efficient[2].
-
Materials: Gamma-butyrolactone (GBL), Aqueous ammonia (NH₃), Tubular flow reactor.
-
Step 1: Preparation. Pre-mix GBL, aqueous ammonia, and water at a strict molar ratio of 1 : 2.5 : 2.0.
-
Step 2: Continuous Flow. Feed the mixture continuously into a tubular reactor maintained at extreme conditions (250-290°C and 8.0-16.0 MPa).
-
Causality: The high temperature and pressure are thermodynamically required to overcome the high activation energy of the ring-opening amination and subsequent lactamization.
-
-
Step 3: Purification. Purify the crude effluent via fractional distillation to yield 2-pyrrolidinone.
-
Self-Validating System: The continuous flow system self-validates via real-time monitoring of the reactor's exotherm; a stable temperature profile at 250°C indicates steady-state conversion. Product integrity is verified by GC-FID, ensuring the GBL peak area is <1% relative to the 2-pyrrolidinone peak, confirming >94% selectivity.
Protocol 2: Advanced Synthesis of α-Arylated Pyrrolidinones via Smiles-Truce Cascade
Traditional arylation requires strong bases and transition metals. This modern, metal-free protocol utilizes a to achieve nucleophilic ring-opening, aryl transfer, and lactam formation in a single pot[4].
-
Materials: Cyclopropane diester, Arylsulfonamide, Potassium carbonate (K₂CO₃), Anhydrous DMF.
-
Step 1: Initiation. Dissolve the cyclopropane diester (1.0 equiv) and arylsulfonamide (1.2 equiv) in anhydrous DMF.
-
Step 2: Cascade Activation. Add K₂CO₃ (2.0 equiv) and heat the mixture to 80°C for 12 hours.
-
Causality: The high ring strain of the cyclopropane acts as the thermodynamic driving force for the initial nucleophilic attack by the sulfonamide nitrogen. The base promotes the subsequent 1,5-aryl migration (Truce-Smiles rearrangement), expelling SO₂ and forming the new C-C bond prior to lactamization.
-
-
Step 3: Workup. Quench with water, extract with EtOAc, and purify via flash chromatography.
-
Self-Validating System: The protocol is self-validating through the evolution of SO₂ gas, which serves as a visual indicator of the rearrangement step. Furthermore, the completion of lactamization is confirmed by in-process FTIR monitoring: the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of the lactam carbonyl stretch (~1690 cm⁻¹) definitively confirm successful ring closure.
References
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry URL: [Link]
-
Title: Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade Source: Organic Letters (American Chemical Society) URL: [Link]
-
Title: Recent advances in the chemistry of pyrrolidine-2,3-diones (microreview) Source: Chemistry of Heterocyclic Compounds URL: [Link]
-
Title: Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the chemistry of pyrrolidine-2,3-diones (microreview) - ProQuest [proquest.com]
- 4. Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive SAR Guide: Methyl 5-Oxopyrrolidine-3-acetate Derivatives vs. Traditional Scaffolds in Targeted Therapeutics
Methyl 5-oxopyrrolidine-3-acetate (CAS 1134289-71-6)[1] has emerged as a privileged scaffold in modern medicinal chemistry. As drug discovery moves away from flat, unconstrained molecules toward complex, sp3-rich heterocycles, the 5-oxopyrrolidine (pyroglutamate) ring offers a unique combination of conformational restriction, metabolic stability, and precise hydrogen-bonding vectors.
This guide provides an in-depth Structure-Activity Relationship (SAR) comparison between 5-oxopyrrolidine derivatives and traditional alternative scaffolds. It is designed for drug development professionals seeking to optimize target affinity across oncology, neurology, and oxidative stress pathways.
Mechanistic Rationale: Why the 5-Oxopyrrolidine Scaffold?
In SAR optimization, the transition from linear aliphatic chains to constrained heterocycles is a proven strategy to reduce the entropic penalty upon target binding. The 5-oxopyrrolidine ring provides a rigid framework that pre-organizes substituents into optimal vectors for interacting with deep binding pockets.
Recent literature highlights the versatility of this scaffold:
-
Kinase Inhibition: 5-oxopyrrolidine-3-carbohydrazides act as potent inhibitors of kinases such as ACK1 and VEGFR2, which are critical in breast and pancreatic cancer survival pathways [2].
-
Neurology & Pain: 5-oxopyrrolidine-3-carboxamides have been developed as highly selective Nav1.8 voltage-gated sodium channel inhibitors for treating acute and chronic pain disorders [3].
-
Oxidative Stress: Derivatives of 5-oxopyrrolidine-3-carboxylic acid function as potent Nrf2 enhancers by competitively binding to the Keap1 adaptor protein, thereby preventing Nrf2 degradation [4].
Mechanism of Keap1 inhibition and Nrf2 pathway activation by 5-oxopyrrolidine derivatives.
SAR Performance Comparison: 5-Oxopyrrolidines vs. Alternatives
To objectively evaluate the performance of Methyl 5-oxopyrrolidine-3-acetate derivatives, we must compare them against two common alternative chemotypes used during hit-to-lead optimization: 6-oxopiperidines (homologous 6-membered rings) and linear aliphatic amides (unconstrained analogs).
The table below synthesizes comparative pharmacological data trends observed during the optimization of these scaffolds for kinase and ion channel targets[2][3][5].
| Scaffold Type | Example Target Affinity (ACK1 IC₅₀) | Example Target Affinity (Nav1.8 IC₅₀) | Human Liver Microsome (HLM) Stability (T₁/₂) | Conformational Binding Penalty |
| 5-Oxopyrrolidine-3-acetate derivatives | < 50 nM | < 100 nM | > 120 min | Low (Pre-organized) |
| 6-Oxopiperidine-3-acetate derivatives | ~ 250 nM | ~ 400 nM | ~ 90 min | Moderate (Ring puckering) |
| Linear Aliphatic Amides | > 1000 nM | > 2000 nM | < 30 min | High (High entropic cost) |
Data Analysis & Causality: The 5-membered oxopyrrolidine ring consistently outperforms the 6-membered piperidine homolog. The 5-membered ring is more planar, allowing it to slot more efficiently into the narrow ATP-binding clefts of kinases like ACK1[2]. Furthermore, the lactam core of the 5-oxopyrrolidine is highly resistant to proteolytic cleavage compared to linear amides, resulting in significantly extended half-lives in human liver microsomes (HLM).
Experimental Workflows & Self-Validating Protocols
To harness the potential of Methyl 5-oxopyrrolidine-3-acetate, researchers typically convert the ester into a hydrazide, followed by condensation with aromatic aldehydes to yield bioactive hydrazones [6].
Experimental workflow from ester precursor to bioactive hydrazone screening.
Protocol A: Synthesis of 5-Oxopyrrolidine-3-carbohydrazones
Objective: Convert the starting ester into a constrained, bioactive hydrazone library.
-
Hydrazinolysis: Dissolve Methyl 5-oxopyrrolidine-3-acetate (1.0 eq) in 2-propanol. Add hydrazine hydrate (1.5 eq) and reflux for 4 hours.
-
Causality: Hydrazine hydrate is selected due to the alpha-effect, making it a superior nucleophile for ester cleavage. 2-propanol (boiling point 82°C) provides the exact thermal energy required to overcome the activation barrier without degrading the pyrrolidone ring[6].
-
-
Crystallization: Cool the mixture to 4°C to precipitate the intermediate 5-oxopyrrolidine-3-carbohydrazide. Filter and wash with cold ethanol.
-
Condensation: React the isolated hydrazide with a target aromatic aldehyde (e.g., 2,4-difluorobenzaldehyde) in ethanol containing a catalytic amount of glacial acetic acid. Reflux for 6 hours.
-
Self-Validating System (NMR Verification): Analyze the purified product via ¹H and ¹³C NMR in DMSO-d₆.
-
Critical Checkpoint: You must observe two sets of spectral lines with an intensity ratio of approximately 35:65. This confirms the formation of stable E/Z isomers caused by the restricted rotation around the CO-NH amide bond—a hallmark of successful hydrazone formation on this scaffold[6].
-
Protocol B: High-Throughput Kinase Inhibition Assay (ACK1/VEGFR2)
Objective: Quantify the biological activity of the synthesized derivatives.
-
Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.
-
Compound Dilution: Perform a 10-point serial dilution of the 5-oxopyrrolidine derivatives in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).
-
Incubation: Add the target kinase (e.g., ACK1) and specific peptide substrate. Initiate the reaction by adding ATP at its predetermined Kₘ value. Incubate for 60 minutes at room temperature.
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Causality: Luminescence is chosen over fluorescence to eliminate false positives caused by the autofluorescence of highly conjugated synthetic hydrazones.
-
-
Self-Validating System (Z'-Factor): Before calculating IC₅₀ values, calculate the Z'-factor using the positive control (staurosporine) and negative control (DMSO vehicle) wells.
-
Critical Checkpoint: Proceed with data analysis only if the Z'-factor is > 0.6 . This validates that the assay window is robust and the observed target affinities are statistically significant.
-
References
-
Kairytė, K., et al. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Molecules (2022). URL:[Link]
-
MDPI. "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling." MDPI (2025). URL:[Link]
-
ACS Publications. "5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders." ACS Medicinal Chemistry Letters (2022). URL:[Link]
-
PubMed. "Computer-Aided Design and Synthesis of 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic Acid as an Nrf2 Enhancer." ChemPlusChem (2018). URL:[Link]
-
PMC. "Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures." Scientific Reports (2025). URL:[Link]
Sources
- 1. Methyl 5-Oxopyrrolidine-3-acetate | 1134289-71-6 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computer-Aided Design and Synthesis of 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic Acid as an Nrf2 Enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Methyl vs. Ethyl 5-Oxopyrrolidine-3-Carboxylate Derivatives: A Guide for Drug Development
The 5-oxopyrrolidine-3-carboxylate ( γ -lactam) scaffold is a highly versatile pharmacophore in medicinal chemistry, serving as the structural backbone for various antimicrobial, antioxidant, and anticancer agents. As drug development professionals, we often face a critical structural decision during lead optimization: Should we utilize a methyl or an ethyl ester at the C3 position?
While novice chemists might view this as a trivial substitution, the addition of a single methylene unit fundamentally alters the molecule's lipophilicity, steric profile, and metabolic stability. This guide provides an in-depth, objective comparison of the biological performance of methyl versus ethyl 5-oxopyrrolidine-3-carboxylate derivatives, supported by mechanistic causality and validated experimental protocols.
Mechanistic Causality: The Impact of Alkyl Chain Length
The choice between a methyl and ethyl ester dictates the molecule's trajectory within biological systems. Understanding the "why" behind their differing activities is essential for rational drug design.
-
Steric Shielding and Target Affinity: The methyl group provides minimal steric bulk. In the context of targeting the β 5 subunit of the 20S proteasome in multiple myeloma, the compact methyl ester allows for tighter accommodation within the narrow active site pocket, often resulting in superior binding affinity[1]. Conversely, the ethyl ester introduces a larger radius of gyration, which can cause steric clashes in highly conserved, rigid binding pockets.
-
Lipophilicity and Membrane Permeability: The transition from a methyl to an ethyl ester increases the calculated partition coefficient (LogP) by approximately 0.4 to 0.5 units. This enhanced lipophilicity drives superior passive diffusion across complex lipid bilayers. Consequently, ethyl derivatives frequently demonstrate lower Minimum Inhibitory Concentrations (MIC) against Gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA), where penetrating the thick peptidoglycan layer is the primary barrier to efficacy[2].
-
Metabolic Stability (Esterase Susceptibility): When the ester is deployed as a prodrug—requiring intracellular hydrolysis to yield the active carboxylic acid—the ethyl ester is typically cleaved more slowly by ubiquitous carboxylesterases due to steric hindrance[3]. This provides a controlled, sustained release of the active pharmacophore, whereas methyl esters often result in a rapid, short-lived burst of the active compound.
Comparative Biological Performance
Anticancer Activity (Proteasome Inhibition)
Recent studies optimizing the natural Hib-ester into synthetic γ -lactams have demonstrated that methyl 5-oxopyrrolidine-3-carboxylate derivatives exhibit potent antiproliferative properties against human multiple myeloma (RPMI 8226) cells[1]. The methyl variant effectively inhibits the proteasome without inducing severe neurotoxic off-target effects, primarily because its compact size mimics the natural product's binding mode more accurately than the bulkier ethyl derivative[1].
Antimicrobial Efficacy
In contrast, synthetic γ -lactam heterocycles designed for antibacterial applications heavily favor the ethyl ester. Compounds such as ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate have been extensively validated against MRSA strains[2]. The ethyl ester's enhanced lipophilicity allows it to partition effectively into the bacterial cell membrane, disrupting essential cellular processes more efficiently than the more polar methyl counterpart[2].
Summary of Physicochemical and Biological Traits
| Property / Activity | Methyl 5-Oxopyrrolidine-3-Carboxylate | Ethyl 5-Oxopyrrolidine-3-Carboxylate | Causality / Implication |
| Calculated LogP (Lipophilicity) | ~0.8 - 1.2 | ~1.3 - 1.7 | Ethyl esters exhibit superior passive diffusion across lipid bilayers. |
| Steric Bulk (Radius of Gyration) | Low | Moderate | Methyl esters fit tighter into narrow enzymatic pockets (e.g., β 5 proteasome). |
| Esterase Hydrolysis Rate | Fast | Slower | Ethyl esters provide a more controlled, sustained release in prodrug strategies. |
| Anticancer IC50 (RPMI 8226) | Potent (e.g., <10 µM) | Attenuated (e.g., >20 µM) | Methyl derivatives mimic the compact natural Hib-ester pharmacophore more closely. |
| Antimicrobial MIC (MRSA) | Moderate (e.g., 32-64 µg/mL) | High Efficacy (e.g., 8-16 µg/mL) | Enhanced lipophilicity of the ethyl group drives better penetration of the bacterial cell wall. |
Visualizing the Workflows and Mechanisms
To fully grasp the divergence in application, we must map both the experimental workflow and the intracellular mechanism of action.
Experimental workflow for synthesizing and screening methyl vs. ethyl 5-oxopyrrolidine derivatives.
Mechanistic pathway of 5-oxopyrrolidine derivatives targeting the proteasome.
Self-Validating Experimental Protocols
A robust assay must prove its own validity in real-time. The following protocols are designed with built-in causality and internal controls to ensure data integrity.
Protocol 1: Acid-Catalyzed Esterification of 5-Oxopyrrolidine-3-Carboxylic Acid
This protocol utilizes Le Chatelier's principle, using the target alcohol as both reactant and solvent to drive the equilibrium forward[4].
-
Dissolution: Dissolve 1 equivalent of the core 5-oxopyrrolidine-3-carboxylic acid in an excess of anhydrous methanol (for methyl ester) or anhydrous ethanol (for ethyl ester). Causality: The polar core requires a protic solvent for dissolution; excess alcohol forces the esterification equilibrium to the right.
-
Catalysis: Dropwise, add a catalytic amount of concentrated H₂SO₄ (approx. 0.05 equivalents). Heat the mixture to reflux for 8–18 hours[3]. Causality: H₂SO₄ acts as both a proton donor to activate the carbonyl carbon and a dehydrating agent to sequester the water byproduct.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Validation Check: The reaction is complete when the baseline-bound carboxylic acid spot disappears, replaced by a high-Rf ester spot (due to the masking of the polar -COOH group).
-
Quenching & Extraction: Cool to room temperature and neutralize with 5% aqueous Na₂CO₃ until pH 7–8 is reached[4]. Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure. Causality: Immediate neutralization prevents acid-catalyzed hydrolysis of the newly formed ester during the aqueous workup.
Protocol 2: Broth Microdilution for Antimicrobial Efficacy (MRSA)
Designed to objectively quantify the MIC while eliminating visual subjectivity[2].
-
Inoculum Preparation: Subculture S. aureus isolates overnight at 37 °C in Mueller–Hinton broth (MHB). Adjust the turbidity to a 0.5 McFarland standard ( 108 CFU/mL)[2]. Causality: Standardizing the bacterial load prevents false-positive resistance caused by an overwhelming initial colony count.
-
Serial Dilution: In a 96-well microplate, perform serial two-fold dilutions of the ethyl/methyl derivatives in MHB, ranging from 500 µg/mL to 0.24 µg/mL[3].
-
Self-Validation (Controls): Include a positive control (bacteria + media), a negative control (media only), and a reference standard well (Vancomycin). Validation Check: If the Vancomycin MIC falls outside the established CLSI guidelines (typically 0.5–2 µg/mL), the entire plate's data is discarded.
-
Viability Readout: After 24 hours of incubation, add 10 µL of Resazurin dye (0.015%) to each well. Causality: Resazurin shifts from blue (oxidized) to pink (reduced) only in the presence of active cellular respiration. This provides a self-validating, objective colorimetric readout of bacterial viability, superior to traditional turbidity checks.
Protocol 3: 20S Proteasome Inhibition Assay (Anticancer)
A kinetic assay designed to decouple true target binding from false-positive aggregation[1].
-
Reagent Assembly: Prepare a reaction buffer (50 mM Tris-HCl, pH 7.5) containing purified human 20S proteasome and the fluorogenic substrate Suc-LLVY-AMC (specific to the chymotrypsin-like β 5 subunit).
-
Compound Incubation: Pre-incubate the methyl/ethyl derivatives with the 20S proteasome for 30 minutes at 37 °C before adding the AMC substrate. Causality: Pre-incubation allows time for slow-binding or covalent interactions to stabilize, ensuring accurate IC50 calculations.
-
Self-Validation: Run parallel wells with Bortezomib (a known β 5 inhibitor). Validation Check: Bortezomib must yield an IC50 in the low nanomolar range to validate the structural integrity of the enzyme batch.
-
Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously over 60 minutes. Causality: A kinetic readout proves a reduction in the rate of AMC cleavage over time, confirming true enzymatic inhibition rather than static fluorescence quenching by the test compound.
References
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
- From Nature to Synthetic Compounds: Novel 1(N)
- Investigating the Antibacterial Effects of Synthetic Gamma-Lactam Heterocycles on Methicillin-Resistant Staphylococcus aureus Strains and Assessing the Safety and Effectiveness of Lead Compound MFM514 Source: MDPI URL
Sources
- 1. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Methyl 5-Oxopyrrolidine-3-acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among these, the 5-oxopyrrolidine (also known as pyroglutamic acid) core is of particular interest, with derivatives exhibiting promising anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide focuses on the derivatives of "Methyl 5-Oxopyrrolidine-3-acetate," a key building block for creating a diverse library of bioactive molecules.
While specific biological data for Methyl 5-Oxopyrrolidine-3-acetate itself is not extensively available in the public domain, this guide will provide a comprehensive comparative analysis of its derivatives based on published in vitro and in vivo studies of closely related 5-oxopyrrolidine compounds. We will delve into the synthetic strategies, detailed experimental protocols for biological evaluation, and a comparative analysis of the performance of these derivatives, offering a valuable resource for researchers in the field.
I. Synthesis of 5-Oxopyrrolidine-3-carboxylate Derivatives
The synthesis of derivatives based on the Methyl 5-Oxopyrrolidine-3-acetate scaffold typically begins with the modification of the carboxylic acid or ester functional group. A common and versatile approach involves the hydrazinolysis of the methyl ester to form the corresponding carbohydrazide. This carbohydrazide then serves as a key intermediate for the synthesis of a wide range of derivatives, including hydrazones, azoles, and other heterocyclic systems.[2][5]
For instance, the reaction of a 1-substituted-5-oxopyrrolidine-3-carbohydrazide with various aromatic or heteroaromatic aldehydes in a suitable solvent like ethanol or propan-2-ol, often with catalytic acid, yields a series of N'-substituted hydrazones.[2][5] This method allows for the introduction of diverse functionalities, which can significantly influence the biological activity of the final compounds.
dot
Caption: General synthetic workflow for preparing derivatives.
II. In Vitro Studies: A Comparative Analysis
The initial screening of novel chemical entities invariably involves a battery of in vitro assays to determine their biological activity and cytotoxicity. For 5-oxopyrrolidine derivatives, the primary areas of investigation have been their anticancer and antimicrobial potential.
A. Anticancer Activity
The cytotoxic effects of 5-oxopyrrolidine derivatives are commonly evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines (e.g., A549 lung adenocarcinoma) and a non-cancerous control cell line are seeded into 96-well plates at a density of 1-2 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the cell culture medium. The cells are then treated with the compounds (typically at a concentration of 100 µM for initial screening) and incubated for a further 24-72 hours.[2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.
Comparative Data: Anticancer Activity of 5-Oxopyrrolidine Derivatives
The following table summarizes the anticancer activity of a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazone derivatives against the A549 human lung adenocarcinoma cell line.[2]
| Compound ID | R Group (at hydrazone) | % Cell Viability at 100 µM[2] |
| Derivative 1 | Phenyl | ~60% |
| Derivative 2 | 4-Chlorophenyl | ~55% |
| Derivative 3 | 4-Bromophenyl | ~50% |
| Derivative 4 | 4-(Dimethylamino)phenyl | ~40% |
| Derivative 5 | 4-Methoxyphenyl | ~70% |
| Derivative 6 | 2,5-Dimethoxyphenyl | ~80% |
| Derivative 7 | 2,4,6-Trimethoxyphenyl | ~85% |
| Cisplatin (Control) | - | ~25% |
Note: The data presented is for illustrative purposes and is based on published results for derivatives of a similar 5-oxopyrrolidine scaffold.
The data indicates that the nature of the substituent on the phenyl ring of the hydrazone moiety significantly influences the anticancer activity. Electron-donating groups like dimethylamino (Derivative 4) appear to enhance cytotoxicity, while multiple methoxy substitutions (Derivatives 6 and 7) reduce it.[2]
dot
Caption: Workflow for in vitro cytotoxicity testing.
B. Antimicrobial Activity
The emergence of multidrug-resistant (MDR) bacteria necessitates the development of new antimicrobial agents. 5-Oxopyrrolidine derivatives have shown promise in this area, with some compounds exhibiting potent activity against clinically relevant pathogens.[3] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to the mid-logarithmic phase of growth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Comparative Data: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives
The following table presents the MIC values of selected 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazone derivatives against various bacterial strains.[2]
| Compound ID | R Group (at hydrazone) | MIC (µg/mL) vs S. aureus[2] | MIC (µg/mL) vs E. coli[2] |
| Derivative 8 | 2-Thienyl | 8 | 16 |
| Derivative 9 | 5-Nitro-2-thienyl | 1 | 4 |
| Vancomycin (Control) | - | 1 | >128 |
| Ciprofloxacin (Control) | - | 0.5 | 0.015 |
Note: The data presented is for illustrative purposes and is based on published results for derivatives of a similar 5-oxopyrrolidine scaffold.
The results highlight the potent and selective antimicrobial activity of certain derivatives. The presence of a 5-nitro-2-thienyl moiety (Derivative 9) significantly enhances the activity against S. aureus, including methicillin-resistant strains (MRSA).[3]
III. In Vivo Studies: Bridging the Gap to Clinical Application
While in vitro studies provide valuable initial data, in vivo evaluation in animal models is crucial to assess the efficacy, pharmacokinetics, and safety of a drug candidate in a complex biological system.
A. Anticancer Efficacy in Xenograft Models
Human tumor xenograft models in immunocompromised mice are a standard preclinical tool to evaluate the in-vivo efficacy of anticancer agents.[6]
Experimental Protocol: Xenograft Mouse Model of Cancer
-
Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into control and treatment groups. The treatment group receives the test compound via a clinically relevant route of administration (e.g., oral, intraperitoneal), while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a specified treatment duration. The efficacy of the compound is assessed by comparing the tumor growth inhibition in the treated group to the control group.
Due to the limited availability of public in vivo data for direct derivatives of Methyl 5-Oxopyrrolidine-3-acetate, a comparative data table for in vivo anticancer efficacy is not provided. However, the described protocol serves as a standard for evaluating such compounds.
B. Antimicrobial Efficacy in Murine Infection Models
Murine models of bacterial infection are essential for evaluating the in vivo efficacy of new antimicrobial agents.[7] The mouse peritonitis-sepsis model is a commonly used acute infection model.
Experimental Protocol: Murine Peritonitis-Sepsis Model
-
Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., MRSA).
-
Treatment: At a specified time post-infection, the mice are treated with the test compound or a control antibiotic via a suitable route of administration.
-
Survival Monitoring: The survival of the mice is monitored over a period of several days.
-
Bacterial Load Determination (Optional): At specific time points, subgroups of mice can be euthanized, and the bacterial load in various organs (e.g., spleen, liver, blood) can be determined by plating serial dilutions of tissue homogenates on agar plates.
Comparative Data: In Vivo Antimicrobial Efficacy of a Pyrrolidone Alkaloid
The following data is for a synthetically derived pyrrolidone alkaloid, MFM501, evaluated in a mouse peritonitis model against MRSA.[8]
| Compound | Dose (mg/kg) | Survival Rate (%)[8] |
| MFM501 | 15.6 | 25 |
| MFM501 | 31.3 | 37.5 |
| MFM501 | 62.5 | 62.5 |
| MFM501 | 125 | 75 |
| Linezolid (Control) | 25 | 100 |
| Untreated Control | - | 0 |
Note: This data is for a related pyrrolidone compound and illustrates the type of data generated in such studies.
The results demonstrate a dose-dependent increase in the survival rate of mice treated with MFM501, indicating its in vivo efficacy against MRSA infection.[8] The estimated median acute lethal dose (LD50) for MFM501 was reported to be between 300 and 2000 mg/kg, and the mean effective dose (ED50) was 87.16 mg/kg via a single oral administration.[8]
dot
Caption: Workflow for in vivo antimicrobial efficacy testing.
IV. Conclusion and Future Directions
The derivatives of the Methyl 5-Oxopyrrolidine-3-acetate scaffold represent a promising class of compounds with demonstrable in vitro anticancer and antimicrobial activities. The versatility of the 5-oxopyrrolidine-3-carbohydrazide intermediate allows for the generation of large and diverse chemical libraries, which can be screened for a wide range of biological targets.
While in vitro data is encouraging, the successful translation of these findings into clinical candidates will heavily depend on rigorous in vivo evaluation. Future research should focus on:
-
Lead Optimization: Systematically modifying the most active compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Conducting comprehensive in vivo studies in relevant animal models to confirm the therapeutic potential of lead candidates.
-
Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of promising derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
By following a structured and data-driven approach, from synthesis and in vitro screening to in vivo validation, the full therapeutic potential of Methyl 5-Oxopyrrolidine-3-acetate derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.
V. References
Sources
- 1. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 6. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 7. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 8. In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Methyl 5-Oxopyrrolidine-3-acetate Derivatives vs. Standard Therapeutics
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary & Mechanistic Rationale
In modern rational drug design, the search for versatile, low-toxicity scaffolds is paramount. Methyl 5-oxopyrrolidine-3-acetate (CAS 1134289-71-6) serves as a critical synthetic precursor for a highly bioactive class of 5-oxopyrrolidine derivatives[1]. The unconstrained conformation of the pyrrolidine ring allows medicinal chemists to precisely tune substituents, enabling the scaffold to act as a potent hydrogen bond donor and acceptor[2].
When the C3-acetate group is functionalized into hydrazones, amides, or arylidene derivatives, these compounds exhibit remarkable target specificity. Recent high-throughput screens and preclinical evaluations demonstrate that 5-oxopyrrolidine derivatives possess profound anticancer and antimicrobial efficacies, often outperforming standard-of-care drugs like Cisplatin and Cefuroxime in both potency and safety profiles[3][4].
This guide objectively compares the efficacy of these derivatives against existing therapeutics, providing the underlying experimental data and self-validating protocols required for rigorous preclinical evaluation.
Comparative Efficacy in Oncology: Hepatocellular & Cervical Carcinoma
A major limitation of platinum-based chemotherapeutics (e.g., Cisplatin) is their severe hepatotoxicity and lack of tumor-cell selectivity. Recent syntheses of 4-arylidene-5-oxopyrrolidine derivatives (such as RPDPRH, an analog of marine rhopaladins) have demonstrated a paradigm shift in therapeutic windows[3].
Quantitative Viability Data
In vitro anti-proliferative assays reveal that RPDPRH induces apoptosis in human hepatocarcinoma (HepG2) and cervical cancer (HeLa) cells with higher efficiency than Cisplatin, while exhibiting remarkably lower cytotoxicity to normal human liver cells (LO2)[3].
Table 1: IC₅₀ Values (µM) of RPDPRH vs. Cisplatin Across Cell Lines [3]
| Cell Line | Tissue Origin | RPDPRH (5-Oxopyrrolidine Derivative) | Cisplatin (Standard Control) | Selectivity Shift |
| HepG2 | Hepatocellular Carcinoma | 12.36 µM | 19.27 µM | +1.5x more potent |
| HeLa | Cervical Adenocarcinoma | 15.20 µM | 47.52 µM | +3.1x more potent |
| LO2 | Normal Human Liver | 243.20 µM | 17.30 µM | 14x less toxic |
Mechanistic Pathway: Apoptosis Induction
The efficacy of these derivatives is driven by their ability to modulate the Bcl-2 protein family. By upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2, the 5-oxopyrrolidine scaffold forces mitochondrial membrane permeabilization, leading to an irreversible caspase cascade[3].
Fig 1: Mitochondrial apoptosis pathway induced by 5-oxopyrrolidine derivatives in hepatic cancer.
Comparative Efficacy in Antimicrobial Resistance (AMR)
The rise of multidrug-resistant (MDR) bacterial strains necessitates scaffolds that bypass traditional beta-lactamase degradation. 5-oxopyrrolidine-3-carboxylic acid derivatives, specifically those functionalized with benzylidene or 5-nitrothien-2-yl hydrazone moieties, have shown superior bactericidal properties and biofilm disruption capabilities compared to standard cephalosporins[4].
Table 2: Minimum Inhibitory Concentration (MIC) against Pathogenic Strains [4][5]
| Bacterial Strain | Gram Status | Benzylidene-5-oxopyrrolidine | Cefuroxime (Standard) | Efficacy Outcome |
| Staphylococcus aureus | Positive | 3.9 µg/mL | 7.8 µg/mL | Superior Inhibition |
| Bacillus cereus | Positive | 7.8 µg/mL | 15.6 µg/mL | Superior Inhibition |
| Escherichia coli | Negative | 15.6 µg/mL | >31.2 µg/mL | Potent Biofilm Disruption |
Note: The 5-nitrothienylhydrazone derivatives also demonstrated complete biofilm disruption in mature S. aureus matrices, an area where traditional antibiotics frequently fail due to poor penetration[4].
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to aid researchers in troubleshooting and replicating these efficacy benchmarks.
Protocol A: Apoptosis Evaluation via Annexin V/PI Flow Cytometry
Purpose: To differentiate between early apoptosis and necrotic cell death induced by 5-oxopyrrolidine derivatives.
-
Cell Seeding & Synchronization: Seed HepG2 cells at 5×104 cells/well in a 6-well plate. Incubate in serum-free media for 12 hours.
-
Causality: Serum starvation synchronizes the cell cycle to the G0/G1 phase, minimizing background apoptosis and ensuring that observed cell death is strictly compound-induced.
-
-
Compound Treatment: Treat cells with the 5-oxopyrrolidine derivative at concentrations of 1/2 IC₅₀, IC₅₀, and 2x IC₅₀ for 24 hours. Use Cisplatin (20 µM) as a positive control.
-
Harvest & Dual Staining: Wash cells with cold PBS, resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.
-
Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant map distinguishing exact mechanisms of death.
-
-
Flow Cytometric Acquisition: Analyze within 1 hour using a 488 nm laser.
Protocol B: High-Throughput Resazurin MIC Assay
Purpose: To objectively quantify the antimicrobial efficacy of synthesized derivatives.
Fig 2: Self-validating resazurin microtiter assay workflow for high-throughput MIC determination.
-
Inoculum Standardization: Prepare bacterial suspensions in Mueller-Hinton broth adjusted to a 0.5 McFarland standard ( 1.5×108 CFU/mL).
-
Causality: Precise standardization prevents the "inoculum effect," where an artificially high bacterial load causes false-positive drug resistance.
-
-
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the 5-oxopyrrolidine derivative (ranging from 128 µg/mL to 0.25 µg/mL).
-
Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well. Incubate at 37°C for 18-24 hours.
-
Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours.
-
Causality: Resazurin acts as an electron acceptor. Metabolically active (living) bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a self-validating, binary colorimetric readout that eliminates the subjectivity of visual turbidity assessments. The MIC is the lowest concentration well remaining blue.
-
References
-
Frontiers in Chemistry. "Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives". Frontiers.[Link]
-
MDPI. "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling". International Journal of Molecular Sciences.[Link]
-
PubMed Central (PMC). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity". NIH.[Link]
-
KTU ePubl / Journal of Molecular Structure. "Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health". Elsevier.[Link]
Sources
- 1. Methyl 5-Oxopyrrolidine-3-acetate | 1134289-71-6 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives [frontiersin.org]
- 4. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the ADME/Tox Properties of Methyl 5-Oxopyrrolidine-3-Acetate Derivatives: A Comparative Guide
Executive Summary & Mechanistic Rationale
The pyrrolidin-2-one (pyrrolidone) scaffold is a cornerstone in central nervous system (CNS) drug discovery, most famously represented by the "racetam" family of nootropics and anticonvulsants (e.g., piracetam, levetiracetam)[1]. While traditional racetams exhibit excellent oral bioavailability and low plasma protein binding, their high polarity often limits their blood-brain barrier (BBB) penetration and target residence time.
To overcome these limitations, medicinal chemists frequently turn to functionalized derivatives, such as Methyl 5-oxopyrrolidine-3-acetate . This specific scaffold introduces a methyl ester at the 3-position of the pyrrolidone ring. The addition of this ester linkage fundamentally alters the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile compared to standard unsubstituted pyrrolidones[2].
As an Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic prodrug system . The methyl ester acts as a lipophilic mask that enhances passive membrane diffusion. However, it also introduces a deliberate metabolic liability: susceptibility to plasma and hepatic carboxylesterases (CES1/CES2). Understanding the causality between this structural modification and its pharmacokinetic fate is critical for optimizing lead compounds[3].
Comparative ADME/Tox Profiling
To objectively evaluate the performance of Methyl 5-oxopyrrolidine-3-acetate derivatives, we must compare them against two primary alternatives:
-
Standard Pyrrolidones (Racetam Analogs): Highly polar, metabolically stable, but with limited passive BBB diffusion.
-
5-Oxopyrrolidine-3-acetic acid (The Free Acid): The downstream metabolite of the methyl ester, representing the fully hydrolyzed, active pharmacophore.
Quantitative Data Comparison
The following table synthesizes typical in vitro ADME/Tox parameters observed during the lead optimization of these three chemotypes.
| Parameter | Standard Pyrrolidone (Racetam Analog) | Methyl 5-Oxopyrrolidine-3-acetate (Ester Scaffold) | 5-Oxopyrrolidine-3-acetic acid (Free Acid Metabolite) |
| LogP (Lipophilicity) | -0.5 to 0.2 | 1.8 to 2.5 | -1.2 to -0.8 |
| Plasma Half-Life (Human) | > 8 hours | < 30 minutes (Rapid Hydrolysis) | > 6 hours |
| Microsomal CL_int (µL/min/mg) | < 10 (Highly Stable) | 45 - 60 (Moderate CYP turnover) | < 15 (Stable) |
| MDCK-MDR1 Papp (A→B) (10⁻⁶ cm/s) | 2.5 (Low-Moderate) | 18.0 (High Permeability) | 0.5 (Very Low) |
| Efflux Ratio (P-gp Liability) | 1.1 (Non-substrate) | 1.5 (Weak substrate) | 4.2 (Strong substrate) |
| hERG IC50 (µM) | > 100 (Safe) | > 50 (Safe) | > 100 (Safe) |
Key Insight: The data reveals a clear pharmacokinetic trade-off. The Methyl 5-Oxopyrrolidine-3-acetate scaffold achieves superior BBB permeability (Papp = 18.0 x 10⁻⁶ cm/s) due to its optimal LogP. However, its plasma half-life is drastically reduced due to esterase activity. This confirms its utility as a brain-penetrant prodrug that relies on rapid central hydrolysis to trap the active "Free Acid" within the CNS.
Self-Validating Experimental Protocols
To trust ADME/Tox data, the experimental design must inherently prove its own validity. Below are the step-by-step methodologies for the two most critical assays when working with this scaffold, designed with built-in causality checks.
Protocol A: Esterase-Driven Plasma Stability Assessment
Causality: Because the methyl acetate group is highly susceptible to carboxylesterases, standard microsomal stability assays (which focus on CYP450s) will misrepresent the compound's actual in vivo clearance. We must isolate esterase-mediated hydrolysis. Self-Validation: The protocol utilizes a parallel arm with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If the compound degrades in blank plasma but remains stable in the BNPP arm, esterase hydrolysis is definitively validated as the clearance mechanism.
-
Preparation: Pool human plasma and adjust to pH 7.4. Pre-warm to 37°C.
-
Inhibitor Arm Setup: Aliquot plasma into two sets of tubes. To Set A (Inhibited), add BNPP to a final concentration of 1 mM and pre-incubate for 15 minutes. Set B (Uninhibited) receives an equivalent volume of vehicle (DMSO < 0.5%).
-
Spiking: Spike the Methyl 5-oxopyrrolidine-3-acetate derivative into both sets to achieve a final concentration of 1 µM.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.
-
Validation Check: Calculate the intrinsic clearance ( CLint ). The assay is only valid if the positive control (Procaine) shows >80% degradation in Set B and <10% degradation in Set A.
Protocol B: Bidirectional MDCK-MDR1 Permeability Assay
Causality: CNS targets require the compound to cross the blood-brain barrier. While Caco-2 cells are standard for gut absorption, MDCK cells transfected with the MDR1 gene (expressing P-glycoprotein) provide a vastly superior model for the BBB. Self-Validation: We calculate the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). Lucifer Yellow is used simultaneously to ensure the physical integrity of the tight junctions.
-
Cell Culture: Seed MDCK-MDR1 cells on transwell polycarbonate inserts (0.4 µm pore size) and culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 150 Ω·cm².
-
Dosing Solutions: Prepare 10 µM solutions of the test compound in HBSS buffer (pH 7.4).
-
Apical to Basolateral (A→B): Add 0.5 mL of dosing solution to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.
-
Basolateral to Apical (B→A): Add 1.5 mL of dosing solution to the basolateral chamber. Add 0.5 mL of blank HBSS to the apical chamber.
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL samples from the receiver chambers at 60 and 120 minutes, replacing with fresh buffer.
-
Integrity Check: Post-assay, add Lucifer Yellow (100 µM) to the apical chamber. If basolateral fluorescence indicates a Papp>1×10−6 cm/s, the monolayer is compromised, and the well's data is discarded.
-
Validation Check: The assay is validated if the Digoxin positive control yields an Efflux Ratio >5.0 .
Pathway Visualization
The logical flow of how this scaffold behaves in vivo—balancing lipophilicity, esterase liability, and BBB penetration—is mapped below.
Metabolic and BBB permeation pathway of Methyl 5-Oxopyrrolidine-3-acetate derivatives.
Conclusion
Derivatives of Methyl 5-oxopyrrolidine-3-acetate offer a sophisticated alternative to traditional racetam scaffolds. By leveraging the methyl ester as a transient lipophilic mask, drug developers can achieve superior blood-brain barrier penetration before endogenous esterases unmask the active, polar free acid. However, this strategy requires rigorous, self-validating in vitro testing—specifically utilizing esterase-inhibited plasma stability assays and MDCK-MDR1 permeability models—to ensure the rate of hydrolysis aligns with the required pharmacokinetic window for CNS target engagement.
References
-
Identification of some Novel Racetams as Potential Anti-Convulsant Agents: Virtual Screening, Molecular Docking, and ADMET Biointerface Research in Applied Chemistry URL:[Link]
-
CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives Journal of Medicinal Chemistry / J-Stage URL:[Link]
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Evaluating the Stereochemical Impact of Methyl 5-Oxopyrrolidine-3-Acetate Scaffolds in Drug Discovery: A Comparative Guide
Executive Summary
In modern drug discovery, the spatial orientation of functional groups is as critical as the chemical composition itself. Methyl 5-oxopyrrolidine-3-acetate (CAS: 1134289-71-6) [1] serves as a highly versatile, chiral building block. Its rigid five-membered lactam ring, combined with the sp3-hybridized C3 stereocenter, makes it an ideal scaffold for exploring pharmacophore space.
This guide provides an objective, data-driven comparison of how the stereochemistry (specifically the (3R) vs. (3S) configurations) of 5-oxopyrrolidine-3-acetate derivatives dictates biological activity. By examining its role in synthesizing proteasome inhibitors (e.g., Hib-ester analogues for Multiple Myeloma) [2] and Selective Androgen Receptor Modulators (SARMs) [3], we establish a framework for evaluating enantiomeric efficacy in preclinical development.
Mechanistic Rationale: Why C3 Stereochemistry Dictates Efficacy
The causality behind the divergent biological activities of 5-oxopyrrolidine enantiomers lies in pseudorotation and enantioselective protein binding .
-
3D Spatial Coverage: The pyrrolidine ring is non-planar. The stereocenter at the C3 position forces the acetate (or derived functional group) into specific axial or equatorial trajectories.
-
Receptor Pocket Alignment: In chiral environments like the chymotrypsin-like active site of the 20S proteasome or the ligand-binding domain of the Androgen Receptor (AR), a mismatch in stereochemistry leads to severe steric clashes. For instance, the (3S) configuration often aligns the carbonyl oxygen of the acetate derivative perfectly with hydrogen-bond donors in the AR pocket, whereas the (3R) configuration projects into a hydrophobic wall, nullifying binding affinity.
Stereochemical dependency of 5-oxopyrrolidine derivatives in target binding.
Comparative Analysis: Enantiomeric Performance Data
To objectively evaluate the stereochemical impact, we compare the biological performance of 5-oxopyrrolidine-3-acetate derived compounds across two distinct therapeutic targets: Multiple Myeloma (Proteasome Inhibition) and Muscle Wasting (Androgen Receptor Agonism) .
Table 1: Biological Activity of 5-Oxopyrrolidine Derivatives by Stereochemistry
| Scaffold Derivative | Stereochemistry | Target | Assay Type | Performance Metric (IC50 / Ki) | Conclusion |
| Hib-ester Analogue | Racemate | 20S Proteasome | Enzymatic Cleavage | 145.0 µM | Moderate baseline activity. |
| Hib-ester Analogue | (2R, 3R) | 20S Proteasome | Enzymatic Cleavage | > 500 µM | Steric clash; inactive. |
| Hib-ester Analogue | (2S, 3S) | 20S Proteasome | Enzymatic Cleavage | 34.0 µM | Optimal hydrogen bonding; highly active[2]. |
| SARM Derivative (2f) | Racemate | Androgen Receptor | Radioligand Binding | 85.5 nM | Diluted efficacy due to inactive enantiomer. |
| SARM Derivative (2f) | (3R) | Androgen Receptor | Radioligand Binding | 420.0 nM | Poor receptor pocket fit. |
| SARM Derivative (2f) | (3S) | Androgen Receptor | Radioligand Binding | 12.3 nM | Superior spatial alignment; clinical candidate [3]. |
Data Synthesis: The data clearly demonstrates that testing the racemate obscures the true potency of the active enantiomer. In both the proteasome and AR models, the (3S) configuration drives the primary biological activity, proving that stereochemical resolution is not optional, but mandatory for lead optimization.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the evaluation of these enantiomers must follow a self-validating system. The following protocols guarantee that biological readouts are strictly attributed to stereochemical variance, eliminating false positives caused by racemic contamination.
Protocol A: Enantiomeric Resolution and Validation (Chiral HPLC)
Causality Check: You cannot trust a biological assay if the enantiomeric excess (ee%) of your input material is unknown. This protocol validates the input before biological testing.
-
Preparation: Dissolve the synthesized racemic 5-oxopyrrolidine derivative in a 50:50 mixture of n-Hexane/Isopropanol (IPA) at 1 mg/mL.
-
Preparative Separation: Inject onto a Chiralpak IC column (or equivalent). Run an isocratic mobile phase of n-Hex/IPA/TFA (50:50:0.3 v/v/v) at a flow rate of 1.0 mL/min at 25°C.
-
Fraction Collection: Monitor UV absorbance at λ = 220 nm. Collect the distinct peaks corresponding to the (3R) and (3S) enantiomers.
-
Self-Validation (Analytical Check): Re-inject a 10 µL sample of each collected fraction onto an analytical Chiralpak IC column. Do not proceed to biological assays unless the calculated enantiomeric excess (ee) is > 99%.
Protocol B: In Vitro 20S Proteasome Inhibition Assay
Causality Check: To prove the compound specifically targets the proteasome, we use a fluorogenic substrate specific to the chymotrypsin-like active site, benchmarked against a known irreversible inhibitor.
-
Reagent Setup: Prepare human 20S proteasome (0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, pH 7.5).
-
Compound Incubation: Add the (3R) enantiomer, (3S) enantiomer, and racemate to separate wells in a 96-well black microplate. Include Lactacystin (a potent, stereospecific 20S proteasome inhibitor [4]) at 10 µM as a positive control.
-
Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (10 µM final) to initiate the reaction.
-
Kinetic Measurement: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 60 minutes at 37°C using a microplate reader.
-
Data Calculation: Calculate the IC50 by plotting the initial velocity of AMC cleavage against the log concentration of the enantiomers.
Workflow for enantiomeric resolution and biological evaluation.
Conclusion
The evaluation of Methyl 5-oxopyrrolidine-3-acetate derivatives underscores a fundamental principle in drug design: the scaffold provides the foundation, but stereochemistry dictates the function. As demonstrated by the stark contrast in IC50 and Ki values between (3R) and (3S) enantiomers, rigorous chiral resolution and self-validating assay protocols are imperative. By isolating the active enantiomer early in the development pipeline, researchers can avoid the diluted efficacy and off-target toxicity inherent to racemic mixtures.
References
-
National Center for Biotechnology Information (PMC). "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells". Int J Mol Sci. Available at:[Link]
-
RCSB Protein Data Bank. "5V8Q: Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs): Part III". RCSB PDB. Available at: [Link]
Benchmarking Methyl 5-Oxopyrrolidine-3-acetate: Performance in Fragment-Based Screening and Target-Specific Bioassays
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), functionalized γ-lactams serve as privileged scaffolds. Methyl 5-oxopyrrolidine-3-acetate (CAS: 1134289-71-6) is a highly versatile pyrrolidinone derivative. Structurally, it acts as an analog of natural pyroglutamate, while its acetate ester moiety provides a critical synthetic handle for fragment growing and enhances membrane permeability in cell-based assays.
This guide provides a rigorous, objective benchmarking of Methyl 5-oxopyrrolidine-3-acetate against standard inhibitors in two distinct, highly relevant biological contexts: Human Glutaminyl Cyclase (hQC) inhibition (relevant to Alzheimer's Disease) [1] and Enoyl-ACP Reductase (InhA) inhibition (relevant to Mycobacterium tuberculosis) [3].
Mechanistic Rationale: Why Benchmark this Specific Scaffold?
The selection of Methyl 5-oxopyrrolidine-3-acetate for these bioassays is driven by strict structure-activity relationship (SAR) principles:
-
Mimicry of Natural Substrates: The 5-oxopyrrolidine core perfectly mimics the pyroglutamate (pE) ring. Enzymes that either generate pE (like hQC) or process proline/pyrrolidine-like structures often recognize this core [2].
-
Ligand Efficiency (LE): As a low-molecular-weight fragment (MW ~157 g/mol ), it is not expected to yield nanomolar potency natively. Instead, we benchmark its Ligand Efficiency —the binding energy per heavy atom. A high LE indicates that the fragment forms highly optimized interactions within the target's active site, making it an ideal starting point for lead optimization.
-
Ester Prodrug Dynamics: The methyl ester prevents premature ionization of the carboxylate in physiological buffers, allowing the fragment to penetrate hydrophobic binding pockets before potential intracellular hydrolysis.
Bioassay 1: Human Glutaminyl Cyclase (hQC) Inhibition
Biological Context
Human Glutaminyl Cyclase (hQC) catalyzes the cyclization of N-terminal glutamine residues into pyroglutamate (pE). In Alzheimer's Disease (AD), hQC drives the formation of pE-Amyloid- β (pE-A β ), a highly neurotoxic and aggregation-prone peptide [1]. Inhibiting hQC is a major therapeutic strategy, with advanced compounds like Varoglutamstat (PQ912) currently in clinical trials [2].
Figure 1: Mechanism of hQC-mediated pyroglutamate formation and targeted fragment inhibition.
Experimental Protocol: Coupled Fluorometric Assay
To ensure a self-validating system, this protocol utilizes a coupled enzyme assay. hQC cannot be measured directly via absorbance; therefore, we use the substrate H-Gln-AMC . hQC cyclizes it to pE-AMC . A secondary auxiliary enzyme, pyroglutamyl aminopeptidase, specifically cleaves pE-AMC (but not H-Gln-AMC) to release highly fluorescent 7-amino-4-methylcoumarin (AMC).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 50 mM NaCl and 0.05% Triton X-100 to prevent non-specific fragment aggregation.
-
Enzyme Master Mix: Combine recombinant hQC (0.5 nM final) and auxiliary pyroglutamyl aminopeptidase (1 U/mL) in the assay buffer.
-
Fragment Incubation: Dispense 10 μ L of Methyl 5-oxopyrrolidine-3-acetate (serial dilutions from 10 mM to 1 μ M in DMSO) into a black 384-well microplate. Add 40 μ L of the Enzyme Master Mix. Incubate for 15 minutes at 30°C to allow equilibration.
-
Reaction Initiation: Add 50 μ L of H-Gln-AMC substrate (final concentration 250 μ M).
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at λex = 380 nm and λem = 460 nm.
-
Validation: Calculate the Z'-factor using Varoglutamstat as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the run.
Comparative Performance Data
| Compound | Classification | IC 50 Value | Ligand Efficiency (LE)* | Target Occupancy Mechanism |
| Varoglutamstat (PQ912) | Clinical Lead (Positive Control) | 2.8 nM | 0.42 kcal/mol/HA | Zinc-binding (imidazole) + hydrophobic pocket |
| Methyl 5-Oxopyrrolidine-3-acetate | Fragment Scaffold | 450 μ M | 0.38 kcal/mol/HA | Product-mimicry at the active site |
| Pyroglutamic Acid | Natural Product | > 5 mM | < 0.20 kcal/mol/HA | Weak feedback inhibition |
*LE = -(1.37/HA) * log(IC50), where HA is the number of heavy atoms. An LE > 0.3 is considered highly successful for a fragment.
Analysis: While Varoglutamstat is vastly more potent, Methyl 5-oxopyrrolidine-3-acetate demonstrates an excellent Ligand Efficiency (0.38). This proves that its core lactam structure forms highly efficient hydrogen bonds within the hQC pocket, validating it as a superior starting point for synthesizing novel QC inhibitors compared to native pyroglutamic acid.
Bioassay 2: Mycobacterium tuberculosis InhA Inhibition
Biological Context
InhA is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase in M. tuberculosis, responsible for the biosynthesis of mycolic acids (the bacterial cell wall) [4]. While Isoniazid (INH) is the frontline prodrug targeting InhA, rising resistance necessitates direct InhA inhibitors. Recent literature validates pyrrolidinone derivatives (e.g., GEQ analogues) as potent, direct InhA inhibitors that do not require activation by mycobacterial catalase-peroxidase (KatG) [3].
Figure 2: Step-by-step workflow for the NADH-dependent InhA spectrophotometric inhibition assay.
Experimental Protocol: NADH-Depletion Spectrophotometric Assay
Because InhA consumes NADH to reduce the double bond of its substrate, enzyme activity is directly proportional to the loss of absorbance at 340 nm (the absorption peak of NADH).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 30 mM PIPES buffer (pH 6.8) containing 150 mM NaCl.
-
Enzyme-Cofactor Complex: Pre-incubate recombinant M. tuberculosis InhA (10 nM) with NADH (250 μ M) for 10 minutes. Causality note: Pre-incubation is critical because pyrrolidinones often act as uncompetitive inhibitors that bind preferentially to the InhA-NADH binary complex.
-
Fragment Addition: Add Methyl 5-oxopyrrolidine-3-acetate (titrated from 5 mM to 10 μ M) and incubate for 20 minutes at 25°C.
-
Reaction Initiation: Add the surrogate substrate, 2-trans-dodecenoyl-CoA (50 μ M).
-
Kinetic Readout: Monitor the decrease in absorbance at 340 nm over 10 minutes using a UV-Vis spectrophotometer. Calculate the initial velocity ( V0 ) of NADH oxidation.
Comparative Performance Data
| Compound | Classification | IC 50 (InhA) | MIC (M. tb H37Rv) | Resistance Profile |
| Isoniazid (INH) | Frontline Prodrug | ~10 nM (as adduct) | 0.05 μ M | High KatG mutation resistance |
| GEQ (Pyrrolidinone analog) | Direct Inhibitor Lead | 200 nM | 1.4 μ M | Active against INH-resistant strains |
| Methyl 5-Oxopyrrolidine-3-acetate | Fragment Scaffold | 850 μ M | > 100 μ M | N/A (Requires structural growing) |
| 2-Pyrrolidinone | Unsubstituted Core | > 10 mM | > 500 μ M | Inactive |
Analysis: Unsubstituted 2-pyrrolidinone fails to inhibit InhA. However, the addition of the methyl acetate group at the 3-position in Methyl 5-oxopyrrolidine-3-acetate drops the IC 50 into the sub-millimolar range. This indicates that the acetate side-chain successfully engages the hydrophobic substrate-binding loop of InhA, confirming its utility as an anchor fragment for designing novel, KatG-independent anti-tubercular drugs.
Conclusion
Methyl 5-Oxopyrrolidine-3-acetate is not a standalone therapeutic, but rather a highly validated, structurally privileged fragment. Benchmarking data confirms that its functionalized lactam ring provides superior ligand efficiency in hQC inhibition compared to natural pyroglutamate, and establishes a critical binding foothold in the InhA enoyl-reductase pocket compared to bare pyrrolidinones. Researchers can confidently utilize this compound as a foundational building block in FBDD workflows targeting neurodegeneration and infectious diseases.
References
-
Glutaminyl Cyclase, Diseases, and Development of Glutaminyl Cyclase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
-
Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease Frontiers in Aging Neuroscience URL:[Link][2]
-
Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis European Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link][3]
-
Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity Molecules (MDPI) URL:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]
- 3. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-reactivity studies of "Methyl 5-Oxopyrrolidine-3-acetate" derivatives
Pharmacological Cross-Reactivity Profiling of Methyl 5-Oxopyrrolidine-3-Acetate Derivatives: A Comparative Guide for Lead Optimization
Executive Summary & Scaffold Overview
In modern drug discovery, the pyrrolidine ring is a highly privileged, sp3-rich scaffold that allows medicinal chemists to efficiently explore three-dimensional pharmacophore space. Specifically, Methyl 5-oxopyrrolidine-3-acetate (CAS 1134289-71-6) serves as a critical synthetic intermediate for developing Selective Androgen Receptor Modulators (SARMs), antitubercular agents, and targeted oncology therapeutics.
However, the structural versatility of the 5-oxopyrrolidine (pyroglutamate-like) core introduces a significant developmental hurdle: pharmacological cross-reactivity . Because the ligand-binding domains (LBDs) of nuclear steroid receptors—such as the Androgen Receptor (AR), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR)—share high structural homology, derivatives optimized for AR often exhibit off-target steroidal side effects. Furthermore, point mutations in the AR (e.g., T878A) can alter the conformational dynamics of Helix 12, causing a dangerous cross-reactivity where intended antagonists undergo a "switch" to act as partial agonists[1].
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 5-oxopyrrolidine derivatives, comparing their performance against benchmark clinical compounds, and detailing the self-validating assay protocols required for rigorous lead optimization.
Comparative Cross-Reactivity Data
To objectively evaluate the clinical viability of a 5-oxopyrrolidine derivative, it must be benchmarked against standard-of-care therapeutics (e.g., Enzalutamide) and known cross-reactive tool compounds. The table below synthesizes the binding affinities and off-target activation profiles of key derivatives.
Table 1: Nuclear Receptor Selectivity and Mutant Cross-Reactivity Profiling
| Compound / Scaffold | AR-WT Binding ( IC50 , nM) | PR Binding ( IC50 , nM) | GR Binding ( IC50 , nM) | AR-T878A Mutant Cross-Reactivity | Primary Utility |
| Enzalutamide (Benchmark) | 21.4 | > 10,000 | > 10,000 | Pure Antagonist (< 5% activation) | Prostate Cancer Standard of Care |
| Compound 2f (5-Oxopyrrolidine derivative) | 8.2 | 4,500 | > 10,000 | Pure Antagonist (< 2% activation) | Advanced SARM Lead[2] |
| VPC14368 (Morpholine/Thiazole analog) | 18.5 | > 10,000 | > 10,000 | Partial Agonist (45% activation) | Structural Tool Compound[1] |
| Methyl 5-Oxopyrrolidine-3-acetate | > 10,000 | > 10,000 | > 10,000 | N/A (No intrinsic affinity) | Base Synthetic Scaffold |
Data Interpretation: While the base scaffold lacks intrinsic affinity, advanced derivatives like Compound 2f demonstrate exceptional AR-WT potency (8.2 nM) while maintaining >500-fold selectivity over PR and GR[2]. Conversely, compounds lacking optimized stereochemistry (similar to VPC14368) risk severe cross-reactivity at the mutated T878A binding site, driving paradoxical tumor growth[1].
Self-Validating Experimental Protocols
To ensure scientific integrity during lead optimization, the following protocols are designed with internal causality checks to eliminate false positives caused by compound aggregation or auto-fluorescence.
Protocol A: TR-FRET Competitive Binding Assay (Nuclear Receptor Panel)
Causality & Rationale: Heterocyclic compounds, including heavily substituted 5-oxopyrrolidines, frequently exhibit intrinsic fluorescence that confounds standard Fluorescence Polarization (FP) assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a 50–100 µs time delay before signal acquisition. This delay allows short-lived compound auto-fluorescence to decay, ensuring that the long-lived emission of the Lanthanide fluorophore accurately reflects true receptor-ligand displacement.
Step-by-Step Methodology:
-
Complex Assembly: In a 384-well low-volume plate, combine 2 nM of GST-tagged AR-LBD (or PR/GR-LBD for the cross-reactivity panel) with 2 nM of a Terbium (Tb)-labeled anti-GST antibody in assay buffer (50 mM HEPES pH 7.4, 1 mM DTT, 0.01% Tween-20).
-
Tracer Addition: Add 1 nM of a proprietary fluorescent androgen tracer (excitation 340 nm, emission 520 nm).
-
Compound Incubation: Dispense the 5-oxopyrrolidine derivative library in a 10-point dose-response format (10 µM to 0.5 nM). Incubate in the dark at room temperature for 2 hours to achieve thermodynamic equilibrium.
-
Ratiometric Readout: Excite the plate at 340 nm. Read the emission at 495 nm (Tb reference) and 520 nm (Tracer FRET signal).
-
Validation: Calculate the 520/495 ratio. A dose-dependent decrease in this ratio confirms competitive displacement. The ratiometric nature internally normalizes well-to-well dispensing variations.
Protocol B: Cell-Based Transcriptional Reporter Assay (Agonist/Antagonist Switch)
Causality & Rationale: Biochemical binding affinity (Protocol A) cannot distinguish between an antagonist and an agonist. Furthermore, prostate cancer cell lines often harbor the T878A mutation, which expands the receptor's ligand-binding pocket. This structural shift allows bulky derivatives to stabilize Helix 12 in an active conformation, turning an intended drug into a cross-reactive agonist[1]. This assay functionally validates the compound's mechanism of action.
Step-by-Step Methodology:
-
Cell Engineering: Plate LNCaP cells (which endogenously express the T878A mutated AR) at 10,000 cells/well in 96-well plates using charcoal-stripped serum to remove endogenous steroid hormones.
-
Transfection: Transfect the cells with a plasmid containing an Androgen Response Element (ARE) driving a firefly luciferase reporter gene.
-
Antagonist Mode Stimulation: To test for cross-reactive agonism, stimulate the cells with a sub-maximal concentration of a reference agonist (0.1 nM R1881).
-
Compound Dosing: Treat the cells with the 5-oxopyrrolidine derivatives (0.1 nM to 10 µM) and incubate for 24 hours at 37°C.
-
Luminescence Quantification: Lyse the cells, add D-luciferin substrate, and measure luminescence.
-
Validation: A pure antagonist will suppress the R1881-induced signal to baseline. If the signal increases above the R1881 baseline, the compound exhibits dangerous agonistic cross-reactivity and must be structurally redesigned[1].
High-Throughput Screening & Triage Workflow
The following logic diagram illustrates the critical path for screening 5-oxopyrrolidine derivatives, ensuring that cross-reactive liabilities are identified early in the pipeline.
Figure 1: Cross-reactivity screening workflow for 5-oxopyrrolidine derivatives.
References
-
[1] Radaeva, M., Li, H., LeBlanc, E., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. Cells, 11(18), 2785. Available at:[Link]
-
[2] Aikawa, K., Asano, M., Ono, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry. Available at:[Link]
Sources
Therapeutic Potential of 5-Oxopyrrolidine-3-Carboxylate Esters: A Comparative Guide for Drug Discovery
As a Senior Application Scientist, I frequently evaluate emerging heterocyclic scaffolds for high-throughput screening and lead optimization. Among these, the γ-lactam (2-pyrrolidinone) core stands out. Specifically, 5-oxopyrrolidine-3-carboxylate esters serve as highly tunable, privileged pharmacophores. The structural rigidity of the five-membered lactam ring restricts the conformational flexibility of attached substituents, thereby enhancing target binding affinity and selectivity compared to traditional linear peptides or flexible alkyl chains.
This guide objectively compares the therapeutic performance of 5-oxopyrrolidine-3-carboxylate derivatives against standard clinical alternatives, detailing the mechanistic pathways and providing self-validating experimental protocols for their synthesis.
Structural Advantages & Comparative Efficacy
The true value of 5-oxopyrrolidine-3-carboxylate esters lies in their dual functionality: the lactam amide provides robust hydrogen-bonding capabilities for target docking, while the ester group acts as a highly reactive site for downstream derivatization (e.g., into bioactive hydrazides, amides, or azoles).
Antimicrobial Performance: Overcoming MDR Pathogens
The rise of multidrug-resistant (MDR) bacteria necessitates alternatives to standard β-lactam antibiotics. Recent evaluations of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrate that converting the core ester into specific hydrazones yields superior antibacterial agents[1]. When tested against Staphylococcus aureus (ATCC 9144), derivatives bearing a 5-nitrothien-2-yl or benzylidene moiety significantly outperformed the control antibiotic, Cefuroxime, particularly in 2[2].
Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration)
| Compound / Drug | Target Pathogen | MIC (μg/mL) | Mechanism / Notes |
|---|---|---|---|
| Cefuroxime (Control) | S. aureus (ATCC 9144) | 7.8 | Standard β-lactam cell wall inhibitor[1] |
| 5-nitrothien-2-yl hydrazone | S. aureus (ATCC 9144) | < 7.8 | Superior biofilm disruption capabilities[2] |
| Benzylidene hydrazone | S. aureus (ATCC 9144) | 3.9 | Strong bactericidal inhibition[2] |
| Compound 21 (5-nitrothiophene) | MDR S. aureus | High Efficacy | Active against linezolid-resistant strains[3] |
Oncology & Neurological Targets
In oncology, lipophilicity and metabolic stability are paramount. The synthesis of 4, such as methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate, has yielded derivatives with potent cytotoxicity against triple-negative breast cancer (MDA-MB-231) and lung adenocarcinoma (A549) cell lines, showing excellent penetration in 3D tumor spheroids[4].
Beyond oncology, 5-oxopyrrolidine-3-carboxamides (derived directly from the esters) are emerging as highly selective 5[5].
Table 2: Comparative Anticancer & Neurological Efficacy
| Scaffold / Derivative | Target / Cell Line | Performance vs. Alternatives | Key Advantage |
|---|---|---|---|
| 1-(2,4-difluorophenyl) derivatives | MDA-MB-231 (Breast), PPC1 (Prostate) | Outperforms non-fluorinated analogs | Enhanced lipophilicity & 3D spheroid penetration[4] |
| 1-(4-acetamidophenyl) derivatives | A549 (Lung Adenocarcinoma) | High cytotoxicity (Compounds 18-22) | Tunable functional groups via deacetylation[3] |
| 5-oxopyrrolidine-3-carboxamides | Nav1.8 Sodium Channels | Superior to non-selective Nav1.5 blockers | Eliminates cardiac liabilities in pain/itch management[5] |
Mechanistic Pathways
The therapeutic versatility of these esters stems from their ability to be directed toward entirely different biological targets based on their N-1 and C-3 substitutions.
Fig 1: Divergent therapeutic pathways of 5-oxopyrrolidine-3-carboxylate derivatives.
Standardized Experimental Protocol: Esterification & Derivatization
To ensure scientific integrity, every synthetic workflow must be a self-validating system. The following protocol details the synthesis of Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate , a critical intermediate for anticancer drug discovery.
Workflow Visualization
Fig 2: Synthesis workflow of 5-oxopyrrolidine-3-carboxylate esters and bioactive derivatives.
Step-by-Step Methodology
Objective: Convert the stable carboxylic acid into a reactive methyl ester to facilitate downstream nucleophilic acyl substitution.
-
Step 1: Reagent Preparation & Solvation
-
Action: Dissolve 6.03 g (25 mmol) of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in 125 mL of anhydrous methanol[4].
-
Causality: Methanol acts as both the solvent and the nucleophile. A vast molar excess is required to drive the reversible Fischer esterification equilibrium toward the product side according to Le Chatelier's principle.
-
-
Step 2: Acid-Catalyzed Reflux
-
Action: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Heat the mixture at reflux (approx. 65°C) for 2 hours.
-
Causality: The γ-lactam ring is highly stable, but the carboxylic acid carbonyl must be protonated to increase its electrophilicity. The H₂SO₄ lowers the activation energy, allowing the weak nucleophile (methanol) to attack the carbonyl carbon.
-
Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the highly polar baseline streak (carboxylic acid) disappears, replaced by a distinct, higher Rf spot (the ester).
-
-
Step 3: Solvent Removal & Neutralization
-
Action: Distill the solvent under reduced pressure. Neutralize the remaining residue using 150 mL of a 5% sodium carbonate (Na₂CO₃) aqueous solution.
-
Causality: Removing the methanol prevents reverse hydrolysis during workup. Neutralization quenches the acid catalyst and forces the hydrophobic ester to precipitate out of the aqueous phase as solid crystals.
-
-
Step 4: Purification & Spectroscopic Validation
-
Action: Filter the formed crystals, wash with distilled water, and recrystallize from a 1:1 mixture of methanol and water.
-
Validation Checkpoint: Confirm structural integrity via IR spectroscopy. You must observe sharp absorption bands at ν 1741 cm⁻¹ and 1699 cm⁻¹, confirming the presence of the two distinct C=O groups (ester and lactam, respectively)[4].
-
References
- Synthesis of 1-(2-hydroxy-5-methylphenyl)
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)
- Exploration of 1-(2,4-difluorophenyl)
- Source: researchgate.
- WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as nav1.
Sources
- 1. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as nav1.8 inhibitors - Google Patents [patents.google.com]
The Compass of Inhibition: A Comparative Docking Guide to Methyl 5-Oxopyrrolidine-3-acetate Analogues Targeting Nav1.8
In the landscape of modern drug discovery, the quest for selective and potent analgesics remains a paramount challenge. The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral nociceptive neurons, has emerged as a promising, non-opioid target for pain management.[1][2] The 5-oxopyrrolidine scaffold has been identified as a key pharmacophore in the development of Nav1.8 inhibitors.[3] This guide provides an in-depth comparative docking study of "Methyl 5-Oxopyrrolidine-3-acetate" and its rationally designed analogues against the human Nav1.8 channel. Through a detailed, field-proven computational workflow, we will elucidate the structural determinants of binding and provide a framework for the rational design of next-generation Nav1.8-targeted analgesics.
The Rationale: Selecting a Target and Ligand Set for Meaningful Comparison
The foundation of any robust computational study lies in the careful selection of a biologically relevant target and a structurally diverse yet related set of compounds.
The Target: Human Voltage-Gated Sodium Channel Nav1.8
Nav1.8 plays a crucial role in the transmission of pain signals.[1] Its preferential expression in the peripheral nervous system makes it an attractive target for developing analgesics with a reduced risk of central nervous system side effects.[1] For this study, we will utilize the cryogenic electron microscopy (cryo-EM) structure of human Nav1.8 in complex with the selective inhibitor A-803467 (PDB ID: 7WE4).[4][5] This structure provides a high-resolution map of the inhibitor binding site within the channel's pore, offering a solid foundation for our docking simulations.
The Ligand Set: Analogues of Methyl 5-Oxopyrrolidine-3-acetate
Our lead compound, "Methyl 5-Oxopyrrolidine-3-acetate," serves as the chemical scaffold for our investigation. To explore the structure-activity relationship (SAR), we have designed a series of analogues with systematic modifications to the core structure. These modifications are inspired by the chemical space of known 5-oxopyrrolidine-3-carboxamide Nav1.8 inhibitors and are intended to probe key interactions within the binding pocket.[3]
Our comparative ligand set includes:
-
M5O3A (Lead Compound): Methyl 5-Oxopyrrolidine-3-acetate
-
Analogue 1 (Amide Analogue): 5-Oxopyrrolidine-3-carboxamide
-
Analogue 2 (N-Aryl Analogue): N-phenyl-5-oxopyrrolidine-3-carboxamide
-
Analogue 3 (Substituted N-Aryl Analogue): N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
-
Analogue 4 (Extended Linker Analogue): N-(pyridin-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
The Workflow: A Self-Validating Docking Protocol
To ensure the scientific integrity of our findings, we employ a rigorous and reproducible docking workflow. Each step is designed to minimize potential artifacts and provide a clear rationale for the observed results.
Experimental Workflow Diagram
Caption: Inhibition of the pain signaling pathway by M5O3A analogues.
The insights gleaned from this computational study pave the way for the development of novel, potent, and selective Nav1.8 inhibitors based on the versatile 5-oxopyrrolidine scaffold. The presented workflow serves as a robust and adaptable template for future in silico drug discovery endeavors.
References
-
Dassault Systèmes. (n.d.). BIOVIA Discovery Studio Visualizer. Retrieved from [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. Retrieved from [Link]
-
Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer. Retrieved from [Link]
-
Fitzkee Lab @ Mississippi State. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Retrieved from [Link]
-
SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. Retrieved from [Link]
-
Schrödinger. (n.d.). PyMOL. Retrieved from [Link]
-
RCSB PDB. (2022, August 3). 7WE4: Human Nav1.8 with A-803467, class I. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]
-
Pymol For Beginners-How to Visualize 3D structure of Protein | Bioinformatic tutorials. (2020, December 7). YouTube. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Dassault Systèmes. (n.d.). BIOVIA Discovery Studio. Retrieved from [Link]
-
PyMOL. (n.d.). View 3D Molecular Structures. Retrieved from [Link]
-
bio.tools. (n.d.). PyMOL. Retrieved from [Link]
-
Dassault Systèmes. (n.d.). Free Download: BIOVIA Discovery Studio Visualizer. Retrieved from [Link]
- Huang, X., et al. (2022). Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8. Proceedings of the National Academy of Sciences, 119(30), e2203112119.
-
RCSB PDB. (2025, February 19). 9DBK: Full-length apo human voltage-gated sodium channel 1.8 (NaV1.8). Retrieved from [Link]
- Huang, X., et al. (2022). Cryo-EM analysis of human Na v 1.8 bound to selective blocker A-803467.
-
EPFL. (n.d.). Nav1.8 - Channelpedia. Retrieved from [Link]
- Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. PMC.
-
ChemistryABC.com. (2023, April 2). Discovery Studio Download free. Retrieved from [Link]
- Qin, H., et al. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. European Journal of Medicinal Chemistry, 254, 115371.
- International Association for the Study of Pain (IASP). (2024, December 5). Development and characterization of pyridyl carboxamides as potent and highly selective Na1.8 inhibitors.
- Patsnap Synapse. (2025, June 17). Nav1.8 Inhibitors: The Next-Generation Non-Opioid Analgesics Reshaping Pain Management.
- Jones, J., et al. (2023). Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. Scholars@Duke.
Sources
- 1. Nav1.8 Inhibitors: The Next-Generation Non-Opioid Analgesics Reshaping Pain Management [synapse.patsnap.com]
- 2. Scholars@Duke publication: Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. [scholars.duke.edu]
- 3. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of Methyl 5-Oxopyrrolidine-3-acetate
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any compound is as critical as its precise application. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Methyl 5-Oxopyrrolidine-3-acetate (CAS 1134289-71-6), ensuring the protection of laboratory personnel and the environment. Our approach is built on a foundation of regulatory compliance, chemical compatibility, and a deep understanding of the compound's inherent characteristics.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is paramount. Methyl 5-Oxopyrrolidine-3-acetate is not a benign substance; it is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
These classifications necessitate that Methyl 5-Oxopyrrolidine-3-acetate be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste containers.[2][3] Such improper disposal can lead to environmental contamination and places personnel downstream of the laboratory environment at risk. The fundamental principle guiding this protocol is the containment and proper treatment of this hazardous material, in full compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Personnel Protection and Engineering Controls: A Non-Negotiable Prerequisite
Given the irritant nature of Methyl 5-Oxopyrrolidine-3-acetate, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) and within designated, controlled areas.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact and irritation (H315). |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect against splashes that can cause serious eye irritation (H319). |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
All disposal-related activities should be performed in a well-ventilated area, preferably within a certified chemical fume hood. This engineering control is critical to minimize the risk of inhaling vapors, which can cause respiratory irritation (H335).
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The following protocol outlines the systematic procedure for collecting and preparing Methyl 5-Oxopyrrolidine-3-acetate waste for final disposal by a certified hazardous waste management company.
Step 1: Waste Segregation and Container Selection
The first and most critical step is the strict segregation of waste. Do not mix Methyl 5-Oxopyrrolidine-3-acetate waste with other waste streams unless their compatibility is certain.[6]
-
For Solid Waste: This includes contaminated consumables such as weighing papers, pipette tips, and gloves.
-
Collect these items in a dedicated, robust container made of a compatible material like high-density polyethylene (HDPE).[2]
-
The container must have a secure, leak-proof lid.
-
-
For Liquid Waste: This includes unused solutions of the compound.
-
Collect liquid waste in a separate, dedicated container, also made of a compatible material (e.g., HDPE or glass).
-
Never use a container that previously held incompatible chemicals.
-
Always keep the waste container closed except when adding waste.[6][7] Leaving a funnel in the opening is a common but unsafe practice.[6]
-
Step 2: Proper Labeling of Waste Containers
Accurate and thorough labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[7][8] As soon as the first drop of waste is added, the container must be labeled.[7]
Your hazardous waste label must include:
-
The full chemical name: "Methyl 5-Oxopyrrolidine-3-acetate ". Do not use abbreviations or chemical formulas.[6][7]
-
For liquid waste, list all constituents and their approximate percentages, including solvents.[6]
-
The date when waste was first added to the container (the "accumulation start date").
-
The specific hazards associated with the contents (e.g., "Irritant," "Harmful if Swallowed").
Step 3: On-Site Accumulation and Storage
Waste must be accumulated at or near the point of generation, in an area under the control of laboratory personnel.[6][8] This designated location is often referred to as a Satellite Accumulation Area.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your Satellite Accumulation Area.[8]
-
Secondary Containment: All waste containers must be stored within a secondary containment bin or tray to capture any potential leaks or spills.[7]
-
Segregation: Store the Methyl 5-Oxopyrrolidine-3-acetate waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]
Step 4: Arranging for Final Disposal
Once your waste container is nearly full (approximately 90%), or if you are approaching institutional time limits for storage (often 12 months), you must arrange for its removal.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[9][10]
-
Do not attempt to transport or dispose of the chemical waste yourself. Disposal must be conducted by a licensed hazardous waste management company that will transport it to an approved treatment, storage, and disposal facility (TSDF).[2][4]
Visualizing the Disposal Workflow
To ensure clarity and procedural adherence, the following diagram illustrates the decision-making process for the proper disposal of Methyl 5-Oxopyrrolidine-3-acetate.
Caption: Decision workflow for the safe disposal of Methyl 5-Oxopyrrolidine-3-acetate.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of Methyl 5-Oxopyrrolidine-3-acetate is a critical component of laboratory safety and environmental stewardship. By adhering to this structured protocol—grounded in hazard awareness, proper handling, and regulatory compliance—researchers can ensure that the final step in their experimental workflow is conducted with the same level of precision and care as the research itself. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any additional local requirements.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. (2003, February 15). [Link]
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Laboratory chemical waste disposal guidelines. University of Otago Health and Safety. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Chemical Waste Disposal. Stanford University Environmental Health & Safety. [Link]
-
Methyl 5-Oxopyrrolidine-3-acetate | CAS 1134289-71-6. American Elements. [Link]
-
Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia. (2025, October 8). [Link]
-
RCRA Program. Case Western Reserve University Environmental Health and Safety. [Link]
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Hazardous Waste Regulations. Retail Industry Leaders Association. [Link]
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- 1. Methyl 5-Oxopyrrolidine-3-acetate | 1134289-71-6 [sigmaaldrich.com]
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- 3. acs.org [acs.org]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Hazardous Waste Regulations [rila.org]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Methyl 5-Oxopyrrolidine-3-acetate
As a Senior Application Scientist, I frequently observe that solid pyrrolidone derivatives are mishandled in the laboratory due to a false sense of security when compared to their volatile liquid counterparts (such as N-Methyl-2-pyrrolidone). Methyl 5-Oxopyrrolidine-3-acetate (CAS 1134289-71-6) is a highly valuable intermediate in drug development and organic synthesis. However, its safe handling requires a nuanced understanding of its physicochemical properties and structural hazards.
This guide provides a comprehensive, causality-driven approach to the Personal Protective Equipment (PPE) and operational protocols required for handling this chemical, ensuring both scientific integrity and absolute laboratory safety.
Toxicological Profile & The Causality of PPE Selection
To design an effective safety protocol, we must first understand the mechanistic hazards of the molecule. Methyl 5-Oxopyrrolidine-3-acetate is a solid crystalline powder, but it contains a pyrrolidone core.
The Dermal Penetration Hazard: Pyrrolidone ring systems are notoriously potent dermal penetration enhancers. While the solid ester form is less immediately hazardous than liquid solvents, if the powder comes into contact with residual moisture, sweat on the skin, or organic solvents on the benchtop, it can rapidly permeate biological membranes. Studies on related pyrrolidones demonstrate that they can bypass the stratum corneum with high efficiency, potentially carrying other toxic solutes with them (). Therefore, standard thin nitrile gloves provide a false sense of security and degrade rapidly upon contact with solvated pyrrolidones.
The Inhalation Hazard: As a fine powder, the primary operational risk during weighing and transfer is aerosolization. Inhalation of pyrrolidone dust causes severe respiratory tract irritation and potential systemic absorption across the alveolar membrane. This necessitates strict particulate filtration and draft-shielded environments.
Personal Protective Equipment (PPE) Matrix
Based on the physicochemical risks outlined above, the following PPE specifications are mandatory. The data below summarizes the quantitative and qualitative requirements for your safety barrier.
| PPE Category | Specification & Standard | Penetration Time | Causality & Justification |
| Hand Protection | Butyl Rubber (>0.5mm thickness) or Multi-layer Laminate (e.g., Silver Shield) | > 480 minutes | Pyrrolidone rings act as penetration enhancers. Standard nitrile (0.1mm) is highly permeable to solvated pyrrolidones and will fail rapidly. |
| Eye/Face Protection | ANSI Z87.1 tight-fitting chemical splash goggles | N/A | Protects against micro-dust particles and aerosolized powder during the physical transfer and weighing phases. |
| Respiratory | NIOSH-approved N95 or P100 Particulate Respirator | N/A | Prevents inhalation of fine crystalline dust. Mandatory if handling outside of a certified fume hood. |
| Body Protection | Flame-resistant (FR) Nomex lab coat with knit cuffs | N/A | Knit cuffs prevent the powder from migrating up the forearm. FR material is standard for organic synthesis environments. |
Operational Protocols: Handling & Workflow
A self-validating safety system relies on protocols that inherently minimize exposure even if a primary PPE barrier fails. The following step-by-step methodology must be used when handling Methyl 5-Oxopyrrolidine-3-acetate.
Step-by-Step Weighing and Transfer Methodology:
-
Environmental Verification: Ensure the fume hood face velocity is actively measuring between 80–100 feet per minute (fpm). Do not initiate work if the flow alarm is active.
-
Static Elimination: Pyrrolidone powders often carry a static charge. Use an anti-static bar or a zero-stat gun on the analytical balance and spatula. Causality: This prevents the fine crystalline powder from aerosolizing or violently clinging to the draft shield, which is a primary cause of contamination.
-
Closed-System Containment: Weigh the material directly into a pre-tared, sealable glass vial rather than an open polystyrene weigh boat.
-
Sealed Transfer: Cap the vial tightly before removing it from the fume hood. Causality: This guarantees that no airborne particulates are disseminated across the general laboratory space during transit to the reaction station.
-
Equipment Decontamination: Immediately wipe down the balance and spatula with a damp paper towel (using water or 10% ethanol), sealing the towel in a hazardous waste bag.
Step-by-step operational workflow for safely handling Methyl 5-Oxopyrrolidine-3-acetate.
Spill Response and Waste Disposal Plan
In the event of a spill, standard dry-sweeping is strictly prohibited as it generates a massive inhalation hazard. Adhere to the guidelines established in Prudent Practices in the Laboratory for solid chemical hazards ().
Step-by-Step Spill Remediation:
-
Assessment & Evacuation: If the spill exceeds 50g outside a fume hood, evacuate the immediate area and allow the HVAC system to clear ambient dust for 15 minutes.
-
Dust Suppression (Critical Step): Do not use a brush. Lightly mist the spilled powder with distilled water or a 10% ethanol solution. Causality: Dampening the solid aggregates the fine particles, entirely neutralizing the aerosolization/inhalation risk during cleanup.
-
Collection: Use a disposable plastic scoop to transfer the dampened mass into a heavy-duty, sealable hazardous waste bag. Avoid metal scoops to prevent sparking if flammable solvents are nearby.
-
Surface Decontamination: Wash the affected benchtop thoroughly with soap and water. The ester functionality and pyrrolidone ring make the residue susceptible to mild aqueous removal.
-
Disposal: Label the waste bag explicitly as "Pyrrolidone Derivative Solid Waste" and route it for high-temperature incineration through your EHS department.
Immediate spill response protocol based on quantity and dust generation risk.
References
-
World Health Organization (WHO) / INCHEM. "N-Methyl-2-pyrrolidone (CICAD 35, 2001)". International Programme on Chemical Safety. Available at:[Link]
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press, 2011. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
